molecular formula C21H30Cl2N2O3 B10773303 ZK756326 dihydrochloride

ZK756326 dihydrochloride

Numéro de catalogue: B10773303
Poids moléculaire: 429.4 g/mol
Clé InChI: MPACCEKWFGWZHS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

ZK756326 dihydrochloride is a useful research compound. Its molecular formula is C21H30Cl2N2O3 and its molecular weight is 429.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3.2ClH/c24-14-16-25-15-13-22-9-11-23(12-10-22)18-19-5-4-8-21(17-19)26-20-6-2-1-3-7-20;;/h1-8,17,24H,9-16,18H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPACCEKWFGWZHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)CC2=CC(=CC=C2)OC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ZK756326 Dihydrochloride: A Technical Guide to its Mechanism of Action as a CCR8 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK756326 dihydrochloride is a potent and selective nonpeptide agonist of the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) implicated in various immunological processes. This technical guide provides a comprehensive overview of the mechanism of action of ZK756326, detailing its binding characteristics, signaling pathways, and functional effects. The information presented is compiled from peer-reviewed scientific literature and is intended to serve as a resource for researchers in immunology, pharmacology, and drug discovery.

Introduction

Chemokine receptors play a pivotal role in orchestrating immune cell trafficking and activation. CCR8, in particular, is predominantly expressed on T helper 2 (Th2) cells, regulatory T cells (Tregs), and monocytes, making it an attractive therapeutic target for inflammatory diseases and cancer. ZK756326 has emerged as a valuable pharmacological tool for elucidating the physiological and pathological roles of CCR8. This document outlines the molecular interactions and cellular consequences of CCR8 activation by ZK756326.

Binding Profile and Selectivity

ZK756326 acts as a competitive agonist at the CCR8 receptor, inhibiting the binding of the endogenous ligand, CCL1 (also known as I-309).[1][2] The binding affinity and selectivity of ZK756326 have been characterized in radioligand binding assays.

Table 1: Binding Affinity and Selectivity of ZK756326

ParameterValueSpeciesAssay TypeReference
IC50 (vs. CCL1) 1.8 µMHumanRadioligand Binding[1][2]
Selectivity >28-fold vs. 26 other GPCRsHumanRadioligand Binding[1]
Off-Target Binding (IC50)
5-HT1A5.4 µMHumanRadioligand Binding[3]
5-HT2B4.4 µMHumanRadioligand Binding[3]
5-HT2C34.8 µMHumanRadioligand Binding[3]
5-HT5A16 µMHumanRadioligand Binding[3]
5-HT65.9 µMHumanRadioligand Binding[3]
α2A Adrenergic Receptor<20 µM (65% inhibition at 20 µM)HumanRadioligand Binding[3]

Signaling Pathways

Upon binding to CCR8, ZK756326 initiates a cascade of intracellular signaling events characteristic of GPCR activation. The primary signaling pathway involves the activation of heterotrimeric G proteins, leading to downstream effector activation.

G Protein Coupling

Studies have indicated that CCR8 predominantly couples to Gαi proteins.[4] Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. However, the functional consequences of ZK756326 binding, such as calcium mobilization, suggest the involvement of other G protein subtypes as well. While both Gαi and Gαq signaling pathways regulate the release of intracellular calcium, cellular impedance experiments have shown that CCR8 agonists, including ZK756326, primarily induce Gαi-dependent signaling.[4]

Calcium Mobilization

A hallmark of ZK756326-mediated CCR8 activation is a robust increase in intracellular calcium concentration ([Ca2+]i).[1][2] This is a consequence of G protein-mediated activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. ZK756326 is a full agonist for calcium mobilization.[4]

Extracellular Acidification

Activation of CCR8 by ZK756326 also stimulates extracellular acidification.[1][2] This is likely due to the activation of various metabolic pathways and ion transporters that are downstream of G protein signaling.

Biased Agonism

Interestingly, ZK756326 exhibits biased agonism. While it is a full agonist for calcium mobilization, its ability to induce cell migration shows a different signaling dependency compared to the endogenous ligand CCL1. The migration of cells in response to human CCL1 is dependent on Gβγ signaling.[4] In contrast, cell migration induced by ZK756326 is independent of Gβγ signaling, highlighting its nature as a biased agonist.[4]

Signaling Pathway Diagram

ZK756326_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ZK756326 ZK756326 CCR8 CCR8 ZK756326->CCR8 Binds G_protein Gαi/q Gβγ CCR8->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates Cell_Migration Cell Migration (Gβγ-independent) G_protein->Cell_Migration Biased Extracellular_Acidification Extracellular Acidification G_protein->Extracellular_Acidification PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2_release Ca²⁺ Release ER->Ca2_release

Caption: Signaling pathway of ZK756326-mediated CCR8 activation.

Functional Effects

The activation of CCR8 by ZK756326 leads to several key functional responses in target cells.

Table 2: Functional Effects of ZK756326

Functional EffectEC50Cell TypeAssayReference
Calcium Mobilization 245 nMCCR8-expressing cellsFLIPR Assay[5]
Chemotaxis Induces chemotaxisImmune cellsBoyden Chamber Assay[6]
Receptor Desensitization Desensitizes receptor to CCL1CCR8-expressing cellsCalcium Mobilization[5]
ERK1/2 Phosphorylation Increases phosphorylationTHP-1 cellsWestern Blot[5]

Experimental Protocols

Radioligand Binding Assay

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of ZK756326 for CCR8.

Experimental Workflow Diagram

Radioligand_Binding_Assay_Workflow Membrane_Prep 1. Prepare Membranes from CCR8-expressing cells Incubation 2. Incubate Membranes with: - Radiolabeled CCL1 - Varying concentrations of ZK756326 Membrane_Prep->Incubation Filtration 3. Separate Bound and Free Ligand (e.g., vacuum filtration) Incubation->Filtration Counting 4. Quantify Radioactivity of bound ligand Filtration->Counting Analysis 5. Data Analysis (Calculate IC50 and Ki) Counting->Analysis

Caption: Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Homogenize cells expressing human CCR8 in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of radiolabeled CCL1 (e.g., 125I-CCL1), and serial dilutions of ZK756326 or unlabeled CCL1 (for control).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization in response to ZK756326 using a Fluorometric Imaging Plate Reader (FLIPR).

Experimental Workflow Diagram

Calcium_Mobilization_Assay_Workflow Cell_Plating 1. Plate CCR8-expressing cells (e.g., U87 MG-CCR8) in a 96-well plate Dye_Loading 2. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Cell_Plating->Dye_Loading FLIPR_Setup 3. Place the plate in a FLIPR instrument Dye_Loading->FLIPR_Setup Compound_Addition 4. Add varying concentrations of ZK756326 FLIPR_Setup->Compound_Addition Fluorescence_Reading 5. Measure fluorescence changes over time Compound_Addition->Fluorescence_Reading Analysis 6. Data Analysis (Calculate EC50) Fluorescence_Reading->Analysis

Caption: Workflow for a calcium mobilization assay.

Methodology:

  • Cell Culture: Plate U87 MG cells stably expressing human CCR8 in black-walled, clear-bottom 96-well plates and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.

  • Compound Preparation: Prepare serial dilutions of ZK756326 in a separate 96-well compound plate.

  • FLIPR Measurement: Place both the cell plate and the compound plate into the FLIPR instrument.

  • Assay Execution: The FLIPR instrument will establish a baseline fluorescence reading from the cell plate and then automatically add the ZK756326 solutions from the compound plate to the cell plate.

  • Data Acquisition: Continuously record the fluorescence intensity before and after the addition of the compound.

  • Data Analysis: The change in fluorescence, indicative of the increase in intracellular calcium, is plotted against the logarithm of the ZK756326 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Chemotaxis Assay

This protocol outlines a general procedure for assessing the chemotactic effect of ZK756326 on immune cells using a Boyden chamber assay.

Experimental Workflow Diagram

Chemotaxis_Assay_Workflow Chamber_Setup 1. Place a porous membrane between the upper and lower chambers Chemoattractant_Addition 2. Add ZK756326 to the lower chamber Chamber_Setup->Chemoattractant_Addition Cell_Addition 3. Add immune cells (e.g., T cells) to the upper chamber Chemoattractant_Addition->Cell_Addition Incubation 4. Incubate to allow cell migration Cell_Addition->Incubation Cell_Quantification 5. Quantify migrated cells in the lower chamber Incubation->Cell_Quantification

Caption: Workflow for a chemotaxis assay.

Methodology:

  • Chamber Assembly: Assemble the Boyden chamber with a porous polycarbonate membrane (e.g., 5 µm pore size) separating the upper and lower wells.

  • Chemoattractant Loading: Fill the lower wells with assay medium containing various concentrations of ZK756326 or a control chemoattractant.

  • Cell Seeding: Resuspend the immune cells (e.g., purified T cells) in assay medium and add them to the upper wells.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a period sufficient to allow for cell migration (e.g., 2-4 hours).

  • Cell Staining and Counting: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane.

  • Quantification: Count the number of migrated cells in several microscopic fields for each well.

  • Data Analysis: Plot the number of migrated cells against the concentration of ZK756326 to determine the chemotactic response.

Conclusion

This compound is a well-characterized, selective nonpeptide agonist of CCR8. Its mechanism of action involves binding to the receptor, primarily activating Gαi-dependent signaling pathways, leading to a robust increase in intracellular calcium, extracellular acidification, and cell migration. The discovery of its biased agonistic properties provides a nuanced understanding of CCR8 signaling and offers opportunities for the development of functionally selective therapeutics. The experimental protocols detailed in this guide provide a framework for further investigation into the pharmacology of ZK756326 and the role of CCR8 in health and disease.

References

ZK756326 Dihydrochloride: An In-Depth Technical Guide to its Role as a CCR8 Agonist in the Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ZK756326 dihydrochloride, a nonpeptide agonist of the C-C chemokine receptor 8 (CCR8). CCR8 is a G protein-coupled receptor (GPCR) predominantly expressed on T helper type 2 (Th2) cells, regulatory T cells (Tregs), and natural killer (NK) cells, playing a crucial role in immune responses and inflammation. This compound serves as a valuable tool for investigating the physiological and pathophysiological functions of the CCR8 signaling pathway. This document details the pharmacological properties of ZK756326, its mechanism of action, and its effects on downstream signaling events. Furthermore, it provides detailed experimental protocols for key assays used to characterize the activity of this compound, alongside visualizations of the signaling pathways and experimental workflows.

Introduction to CCR8 and its Signaling Pathway

C-C chemokine receptor 8 (CCR8) is a member of the beta chemokine receptor family, which are seven-transmembrane proteins that couple to intracellular G proteins. The primary endogenous ligand for human CCR8 is C-C motif chemokine ligand 1 (CCL1), also known as I-309. The interaction between CCL1 and CCR8 is pivotal in mediating the migration of various immune cells to sites of inflammation.

Upon agonist binding, CCR8 undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gαi subtype. This activation initiates a cascade of downstream signaling events, including the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger in many cellular processes. Furthermore, CCR8 signaling can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). Receptor activation also leads to the recruitment of β-arrestins, which play a role in receptor desensitization, internalization, and G protein-independent signaling.

The CCR8 signaling pathway is implicated in various physiological and pathological processes, including allergic inflammation, autoimmune diseases, and cancer. Consequently, molecules that modulate CCR8 activity, such as this compound, are of significant interest to the research and drug development community.

Pharmacological Profile of this compound

This compound is a potent and selective nonpeptide agonist of the CCR8 receptor. Its agonistic properties have been characterized through a variety of in vitro assays.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's activity at the CCR8 receptor.

ParameterSpeciesCell Line/SystemAssay TypeValueReference
IC50 (CCL1 binding inhibition)HumanCCR8-expressing cellsRadioligand Binding Assay1.8 µM[1]
Agonist ActivityHumanU87 MG cells expressing CCR8Calcium MobilizationFull agonist[2]
Agonist ActivityHumanCells expressing human CCR8Extracellular AcidificationStimulates[2]
Agonist ActivityMurineCells expressing murine CCR8ChemotaxisInduces[2]
Agonist ActivityMurineCells expressing murine CCR8ERK1/2 PhosphorylationInduces[2]

Mechanism of Action and Downstream Signaling

This compound mimics the action of the endogenous ligand CCL1 by binding to and activating the CCR8 receptor. This activation triggers a cascade of intracellular signaling events that are characteristic of Gαi-coupled GPCRs.

G Protein Coupling and Second Messenger Activation

Activation of CCR8 by ZK756326 leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit inhibits adenylyl cyclase, resulting in reduced intracellular cAMP levels. Concurrently, the Gβγ subunits can activate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium concentration is a hallmark of CCR8 activation and can be readily measured in functional assays.

MAPK/ERK Pathway Activation

The signaling cascade initiated by ZK756326 at CCR8 also involves the activation of the mitogen-activated protein kinase (MAPK) pathway. Specifically, it has been shown to induce the phosphorylation of ERK1 and ERK2 (ERK1/2), key kinases that regulate a wide range of cellular processes, including cell proliferation, differentiation, and survival.

β-Arrestin Recruitment

Upon agonist binding and subsequent G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor's intracellular domains, β-arrestins are recruited to the receptor. This interaction is crucial for receptor desensitization, which attenuates G protein-mediated signaling, and for initiating receptor internalization. Furthermore, β-arrestins can act as scaffolds for other signaling proteins, leading to the activation of G protein-independent signaling pathways.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide for the characterization of this compound's activity at the CCR8 receptor.

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound to the CCR8 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing human CCR8

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)

  • Radioligand (e.g., [125I]-CCL1)

  • This compound

  • Non-specific binding control (e.g., high concentration of unlabeled CCL1)

  • Binding buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation:

    • Harvest CCR8-expressing cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in binding buffer to a desired protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add a fixed concentration of radiolabeled CCL1 to each well.

    • Add increasing concentrations of this compound (or unlabeled CCL1 for competition curve).

    • For non-specific binding control wells, add a high concentration of unlabeled CCL1.

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Calcium Mobilization Assay

Objective: To measure the ability of this compound to induce an increase in intracellular calcium concentration in CCR8-expressing cells.

Materials:

  • HEK293 cells stably expressing human CCR8

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound

  • Positive control (e.g., CCL1)

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating:

    • Seed CCR8-expressing cells into a black-walled, clear-bottom 96-well or 384-well plate and grow to confluence.

  • Dye Loading:

    • Prepare the dye loading solution by mixing the calcium-sensitive fluorescent dye with Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution to each well.

    • Incubate the plate at 37°C for a specified time to allow for dye uptake.

    • Wash the cells with assay buffer to remove excess dye.

  • Compound Addition and Measurement:

    • Prepare a plate with different concentrations of this compound and controls.

    • Place the cell plate and the compound plate into the fluorescence plate reader.

    • Establish a baseline fluorescence reading for a short period.

    • Program the instrument to add the compounds from the compound plate to the cell plate and immediately begin kinetic fluorescence measurements.

    • Record the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Plot the ΔF as a function of the logarithm of the agonist concentration.

    • Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) by non-linear regression analysis.

Chemotaxis Assay

Objective: To assess the ability of this compound to induce directed migration of CCR8-expressing cells.

Materials:

  • CCR8-expressing cells (e.g., murine T cells)

  • Chemotaxis chamber (e.g., Transwell plate with polycarbonate membrane)

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA)

  • This compound

  • Positive control (e.g., CCL1)

  • Cell counting method (e.g., hemocytometer, automated cell counter, or fluorescent dye like Calcein-AM)

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of this compound and controls in the assay medium and add them to the lower chambers of the chemotaxis plate.

    • Resuspend the CCR8-expressing cells in assay medium at a defined concentration.

    • Add the cell suspension to the upper chamber (the insert) of the chemotaxis plate.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period sufficient to allow cell migration (typically 1-4 hours).

  • Quantification of Migrated Cells:

    • Carefully remove the upper chamber.

    • Quantify the number of cells that have migrated to the lower chamber. This can be done by:

      • Directly counting the cells in the lower chamber using a hemocytometer or an automated cell counter.

      • Lysing the cells in the lower chamber and quantifying a cellular component (e.g., ATP).

      • Pre-labeling the cells with a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence in the lower chamber.

  • Data Analysis:

    • Calculate the chemotactic index by dividing the number of migrated cells in the presence of the chemoattractant by the number of migrated cells in the absence of the chemoattractant (basal migration).

    • Plot the chemotactic index as a function of the logarithm of the agonist concentration.

    • Determine the EC50 value by non-linear regression analysis.

ERK1/2 Phosphorylation Assay (Western Blot)

Objective: To detect the phosphorylation of ERK1/2 in CCR8-expressing cells upon stimulation with this compound.

Materials:

  • CCR8-expressing cells

  • Serum-free medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Stimulation and Lysis:

    • Plate CCR8-expressing cells and grow to the desired confluency.

    • Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

    • Stimulate the cells with various concentrations of this compound for a specific time period (e.g., 5-15 minutes).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a protein assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

    • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to control for protein loading.

    • Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.

    • Plot the normalized phospho-ERK1/2 levels as a function of the agonist concentration to determine the EC50.

β-Arrestin Recruitment Assay

Objective: To measure the recruitment of β-arrestin to the CCR8 receptor upon activation by this compound.

Materials:

  • Cell line co-expressing CCR8 fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary reporter fragment.

  • Assay medium

  • This compound

  • Substrate for the reporter enzyme/protein

  • Luminometer or fluorescence plate reader

Procedure:

  • Cell Plating:

    • Plate the engineered cells in a white-walled, clear-bottom microplate.

  • Compound Addition:

    • Add serial dilutions of this compound to the wells.

  • Incubation:

    • Incubate the plate at 37°C for a specified time to allow for β-arrestin recruitment.

  • Detection:

    • Add the detection reagent containing the substrate for the reporter enzyme.

    • Incubate for a short period to allow the enzymatic reaction to proceed.

    • Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis:

    • Plot the signal intensity as a function of the logarithm of the agonist concentration.

    • Determine the EC50 value by non-linear regression analysis.

Visualizations

CCR8 Signaling Pathway

CCR8_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ZK756326 ZK756326 CCR8 CCR8 ZK756326->CCR8 binds & activates CCL1 CCL1 CCL1->CCR8 binds & activates G_protein Gαiβγ CCR8->G_protein activates beta_arrestin β-Arrestin CCR8->beta_arrestin recruits G_alpha_i Gαi-GTP G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha_i->AC inhibits PLC PLC G_beta_gamma->PLC activates MAPK_cascade MAPK Cascade (Ras/Raf/MEK) G_beta_gamma->MAPK_cascade activates cAMP cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers ERK ERK1/2 MAPK_cascade->ERK activates pERK p-ERK1/2 ERK->pERK phosphorylates Receptor_Internalization Receptor Internalization beta_arrestin->Receptor_Internalization mediates

Caption: CCR8 Signaling Pathway activated by ZK756326.

Experimental Workflow: Calcium Mobilization Assay

Calcium_Mobilization_Workflow start Start plate_cells Plate CCR8-expressing cells in 96/384-well plate start->plate_cells dye_loading Load cells with calcium-sensitive dye plate_cells->dye_loading wash_cells Wash cells to remove excess dye dye_loading->wash_cells read_baseline Measure baseline fluorescence in plate reader wash_cells->read_baseline prepare_compounds Prepare ZK756326 dilutions and controls add_compounds Add compounds to cells prepare_compounds->add_compounds read_baseline->add_compounds read_kinetic Measure kinetic fluorescence response add_compounds->read_kinetic analyze_data Analyze data: Calculate ΔF and determine EC50 read_kinetic->analyze_data end End analyze_data->end

Caption: Workflow for a calcium mobilization assay.

Logical Relationship: Agonist-Induced Downstream Events

Agonist_Downstream_Events cluster_early Early Events cluster_intermediate Intermediate Events cluster_late Late Events / Regulation agonist_binding ZK756326 binds to CCR8 g_protein_activation G Protein Activation (Gαi & Gβγ) agonist_binding->g_protein_activation beta_arrestin_recruitment β-Arrestin Recruitment agonist_binding->beta_arrestin_recruitment ca_mobilization Intracellular Ca²⁺ Mobilization g_protein_activation->ca_mobilization erk_phosphorylation ERK1/2 Phosphorylation g_protein_activation->erk_phosphorylation chemotaxis Cellular Chemotaxis g_protein_activation->chemotaxis receptor_internalization Receptor Internalization beta_arrestin_recruitment->receptor_internalization

Caption: Temporal relationship of CCR8 signaling events.

Conclusion

This compound is a well-characterized nonpeptide agonist of the CCR8 receptor. Its ability to potently and selectively activate CCR8 makes it an invaluable pharmacological tool for elucidating the complex roles of the CCR8 signaling pathway in both normal physiology and disease states. This technical guide has provided a detailed overview of its pharmacological properties, its mechanism of action on downstream signaling pathways, and comprehensive experimental protocols for its characterization. The provided visualizations offer a clear understanding of the signaling cascade and experimental procedures. For researchers in immunology, inflammation, and oncology, this compound represents a key compound for advancing our understanding of CCR8 biology and for the exploration of novel therapeutic strategies targeting this important chemokine receptor.

References

An In-depth Technical Guide to ZK756326 Dihydrochloride: A Potent CCR8 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activities of ZK756326 dihydrochloride. It is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly those focused on immunology, oncology, and infectious diseases. This document includes detailed experimental methodologies for key assays and visual representations of relevant biological pathways and workflows.

Chemical Properties and Structure

This compound is a non-peptide small molecule that acts as a potent and selective agonist for the C-C chemokine receptor 8 (CCR8).[1] Its chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name 2-[2-[4-[(3-phenoxyphenyl)methyl]-1-piperazinyl]ethoxy]ethanol dihydrochloride
CAS Number 1780259-94-0
Molecular Formula C₂₁H₃₀Cl₂N₂O₃
Molecular Weight 429.38 g/mol [2][3]
Purity ≥98%[1][4]
Appearance Crystalline solid[1]
Solubility Soluble in water and DMSO[5][]
Storage Store lyophilized at -20°C. In solution, store at -20°C and use within 3 months.[4]
SMILES OCCOCCN1CCN(CC2=CC=CC(OC3=CC=CC=C3)=C2)CC1.[H]Cl.[H]Cl[4]
InChI InChI=1S/C21H28N2O3.2ClH/c24-14-16-25-15-13-22-9-11-23(12-10-22)18-19-5-4-8-21(17-19)26-20-6-2-1-3-7-20;;/h1-8,17,24H,9-16,18H2;2*1H[3]

Mechanism of Action and Signaling Pathway

ZK756326 functions as a selective agonist for CCR8, a G protein-coupled receptor (GPCR) predominantly expressed on regulatory T cells (Tregs), Th2 cells, monocytes, and natural killer (NK) cells.[7] Upon binding to CCR8, ZK756326 activates downstream signaling cascades, mimicking the action of the natural CCR8 ligand, CCL1. This activation leads to various cellular responses, including calcium mobilization, extracellular signal-regulated kinase (ERK) phosphorylation, and chemotaxis.[8]

The binding of ZK756326 to CCR8 is believed to induce a conformational change in the receptor, leading to the activation of associated heterotrimeric G proteins, primarily of the Gαi family. This initiates a signaling cascade that includes the release of intracellular calcium stores and the activation of the MAPK/ERK pathway.

ZK756326_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ZK756326 ZK756326 CCR8 CCR8 ZK756326->CCR8 G_protein Gαi/βγ CCR8->G_protein Activation PLC PLC G_protein->PLC MAPK_pathway MAPK Pathway (MEK/ERK) G_protein->MAPK_pathway IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces ERK_phos ERK Phosphorylation MAPK_pathway->ERK_phos

ZK756326 induced CCR8 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

CCR8 Receptor Binding Assay

This assay determines the binding affinity of ZK756326 to the CCR8 receptor.

  • Cell Line: Jurkat cells stably expressing human CCR8 (Jurkat.hCCR8).[9]

  • Reagents:

    • Labeled CCR8 ligand (e.g., hCCL1 AF647).[9]

    • This compound.

    • Binding buffer (e.g., PBS with 0.1% BSA).

  • Procedure:

    • Incubate Jurkat.hCCR8 cells with a fixed concentration of labeled CCR8 ligand and varying concentrations of this compound.[9]

    • Incubate for 30 minutes at room temperature in the dark.[9]

    • Wash the cells to remove unbound ligand.

    • Analyze the bound fluorescence using flow cytometry.

    • Calculate the IC₅₀ value, which represents the concentration of ZK756326 that inhibits 50% of the specific binding of the labeled ligand.

Binding_Assay_Workflow start Start prepare_cells Prepare Jurkat.hCCR8 cells start->prepare_cells prepare_reagents Prepare labeled ligand and ZK756326 dilutions start->prepare_reagents incubation Incubate cells with reagents (30 min, RT, dark) prepare_cells->incubation prepare_reagents->incubation wash Wash cells to remove unbound ligand incubation->wash analysis Analyze by flow cytometry wash->analysis calculate Calculate IC₅₀ analysis->calculate end End calculate->end

Workflow for CCR8 receptor binding assay.
Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following CCR8 activation by ZK756326.

  • Cell Line: U87 astroglioma cells or HEK293 cells stably expressing human CCR8.[10][11][12][13]

  • Reagents:

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-3).

    • This compound.

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Procedure:

    • Plate CCR8-expressing cells in a 96-well black-walled, clear-bottom plate.

    • Load the cells with a calcium-sensitive fluorescent dye for 1 hour at 37°C.

    • Wash the cells with assay buffer.

    • Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR).

    • Add varying concentrations of this compound to the wells.

    • Immediately measure the change in fluorescence over time.

    • Determine the EC₅₀ value, the concentration of ZK756326 that elicits a half-maximal response.

ERK Phosphorylation Assay

This assay quantifies the phosphorylation of ERK, a downstream target of CCR8 signaling.

  • Cell Line: HEK293 cells or other suitable cells expressing CCR8.

  • Method: Cell-based ELISA.

  • Procedure:

    • Seed cells in a 96-well plate and culture overnight.

    • Starve the cells in serum-free media for several hours.

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 5-15 minutes).

    • Fix and permeabilize the cells.

    • Block non-specific binding sites.

    • Incubate with a primary antibody specific for phosphorylated ERK (p-ERK).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.

    • Normalize the p-ERK signal to the total ERK or total protein content in each well.

HIV-1 Fusion Assay

This assay assesses the ability of ZK756326 to inhibit HIV-1 entry into cells, as CCR8 can act as a co-receptor for certain HIV-1 strains.

  • Principle: This assay utilizes a β-lactamase (BlaM)-Vpr chimeric protein incorporated into HIV-1 virions. Upon viral fusion with a target cell, BlaM-Vpr is released into the cytoplasm and cleaves a fluorescent substrate (CCF2-AM), causing a change in its emission spectrum from green to blue, which can be detected by flow cytometry.

  • Cells and Viruses:

    • Target cells: TZM-bl cells or primary CD4+ T cells.

    • HIV-1 virions incorporating BlaM-Vpr.

  • Procedure:

    • Pre-incubate target cells with varying concentrations of this compound.

    • Infect the cells with BlaM-Vpr containing HIV-1 virions.

    • After incubation to allow for fusion, wash the cells and load them with the CCF2-AM substrate.

    • Incubate at room temperature to allow for substrate cleavage.

    • Analyze the cells by flow cytometry to determine the percentage of blue cells (indicating fusion).

    • Calculate the IC₅₀ for fusion inhibition.

Conclusion

This compound is a valuable research tool for studying the role of CCR8 in various physiological and pathological processes. Its agonistic activity on CCR8 makes it a compound of interest for modulating immune responses. The detailed chemical, structural, and biological information, along with the experimental protocols provided in this guide, will aid researchers in designing and interpreting experiments aimed at further elucidating the therapeutic potential of targeting the CCR8 pathway.

Disclaimer: This document is intended for research purposes only and does not constitute medical advice. This compound is not for human or veterinary use.

References

ZK756326 Dihydrochloride: A Nonpeptide Agonist of CCR8

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ZK756326 dihydrochloride is a potent and selective nonpeptide agonist for the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) predominantly expressed on T helper type 2 (Th2) cells and regulatory T cells (Tregs). As a key player in immune responses, CCR8 and its endogenous ligand, CCL1, are implicated in various inflammatory diseases and cancer.[1] The development of small molecule agonists like ZK756326 provides valuable tools for investigating the physiological and pathological roles of CCR8, offering alternatives to its natural protein ligands. This document provides a comprehensive technical overview of ZK756326, including its pharmacological properties, detailed experimental protocols for its characterization, and insights into its mechanism of action.

Pharmacological Profile of this compound

ZK756326 acts as a full agonist at the human CCR8, initiating downstream signaling cascades upon binding. Its activity has been characterized through various in vitro assays, demonstrating its ability to compete with the natural ligand CCL1 and trigger cellular responses indicative of CCR8 activation.

Quantitative Data

The following tables summarize the key quantitative metrics for ZK756326's interaction with CCR8 and its selectivity over other GPCRs.

Table 1: Binding Affinity and Potency of ZK756326 for Human CCR8

ParameterValueAssay TypeCell LineReference
IC₅₀ (CCL1 Competition)1.8 µMRadioligand Binding AssayU87 cells expressing human CCR8[2]
EC₅₀ (Extracellular Acidification)254 nMMicrophysiometryCells expressing human CCR8

Table 2: Selectivity Profile of ZK756326 Against Other G Protein-Coupled Receptors

ReceptorIC₅₀ (µM)Assay Type
5-HT₂B4.4Radioligand Binding Assay
5-HT₁A5.4Radioligand Binding Assay
5-HT₆5.9Radioligand Binding Assay
5-HT₅A16Radioligand Binding Assay
α₂A<20Radioligand Binding Assay
5-HT₂C34.8Radioligand Binding Assay
Other 26 GPCRs>50Radioligand Binding Assay
Data compiled from MedChemExpress product information.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of ZK756326 as a CCR8 agonist.

Radioligand Competition Binding Assay

This assay determines the ability of ZK756326 to displace the binding of a radiolabeled CCR8 ligand, typically ¹²⁵I-CCL1.

Materials:

  • U87 cells stably expressing human CCR8

  • Binding Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4

  • ¹²⁵I-CCL1 (radioligand)

  • This compound (competitor)

  • Unlabeled CCL1 (for determining non-specific binding)

  • 96-well filter plates (e.g., Millipore)

  • Scintillation counter

Procedure:

  • Cell Preparation: Harvest U87-CCR8 cells and prepare a cell membrane suspension in ice-cold Binding Buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Binding Buffer

    • A serial dilution of ZK756326 or unlabeled CCL1.

    • A fixed concentration of ¹²⁵I-CCL1 (typically at its Kd).

    • Cell membrane preparation (e.g., 5-10 µg of protein per well).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold Binding Buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ value using non-linear regression analysis.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following CCR8 activation by ZK756326.

Materials:

  • U87 cells stably expressing human CCR8

  • Culture Medium: DMEM with 10% FBS

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6)

  • Probenecid (to prevent dye leakage)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)

Procedure:

  • Cell Plating: Seed U87-CCR8 cells into 96-well black, clear-bottom plates and culture overnight.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in Assay Buffer containing probenecid. Incubate for 60 minutes at 37°C.

  • Assay Measurement:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to room temperature.

    • Establish a baseline fluorescence reading.

    • Automatically inject a serial dilution of ZK756326 into the wells.

    • Immediately measure the change in fluorescence intensity over time.

  • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Plot the response against the logarithm of the ZK756326 concentration to determine the EC₅₀ value.

Chemotaxis Assay

This assay assesses the ability of ZK756326 to induce directional migration of CCR8-expressing cells.

Materials:

  • CCR8-expressing cells (e.g., primary T cells or a suitable cell line)

  • Chemotaxis Buffer: RPMI 1640 with 0.5% BSA

  • Transwell inserts with a porous membrane (e.g., 5 µm pore size for lymphocytes)

  • 24-well companion plates

  • This compound

  • Calcein-AM or other cell viability stain

Procedure:

  • Assay Setup:

    • Add Chemotaxis Buffer containing a serial dilution of ZK756326 to the lower wells of the 24-well plate.

    • Resuspend CCR8-expressing cells in Chemotaxis Buffer and add them to the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours to allow for cell migration.

  • Quantification:

    • Carefully remove the Transwell inserts.

    • Scrape off the non-migrated cells from the top surface of the membrane.

    • Stain the migrated cells on the bottom surface of the membrane with a fluorescent dye like Calcein-AM.

    • Quantify the migrated cells by measuring the fluorescence in a plate reader or by cell counting using a microscope.

  • Data Analysis: Plot the number of migrated cells (or fluorescence intensity) against the logarithm of the ZK756326 concentration to determine the chemotactic response.

ERK1/2 Phosphorylation Assay

This assay measures the activation of the MAPK/ERK signaling pathway downstream of CCR8 activation.

Materials:

  • CCR8-expressing cells

  • Serum-free culture medium

  • This compound

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment:

    • Starve the CCR8-expressing cells in serum-free medium for 4-6 hours.

    • Treat the cells with various concentrations of ZK756326 for a short period (e.g., 5-15 minutes) at 37°C.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 for loading control.

  • Data Analysis: Quantify the band intensities for phospho-ERK1/2 and total ERK1/2. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the CCR8 signaling pathway and a representative experimental workflow.

CCR8_Signaling_Pathway ZK756326 ZK756326 CCR8 CCR8 ZK756326->CCR8 Binds G_protein Gαi/βγ CCR8->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates (via βγ) cAMP ↓ cAMP AC->cAMP PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC PKC Activation DAG->PKC ERK ERK1/2 Phosphorylation Ca_release->ERK PKC->ERK Chemotaxis Chemotaxis ERK->Chemotaxis

Caption: CCR8 Signaling Pathway Activated by ZK756326.

Chemotaxis_Assay_Workflow start Start add_chemoattractant Add ZK756326 to lower chamber start->add_chemoattractant add_cells Add CCR8-expressing cells to upper chamber (Transwell) add_chemoattractant->add_cells incubate Incubate at 37°C (2-4 hours) add_cells->incubate migration Cells migrate through porous membrane incubate->migration remove_non_migrated Remove non-migrated cells from top of membrane migration->remove_non_migrated stain_migrated Stain migrated cells on bottom of membrane remove_non_migrated->stain_migrated quantify Quantify migrated cells (fluorescence or counting) stain_migrated->quantify analyze Analyze data and determine chemotactic response quantify->analyze end End analyze->end

Caption: Workflow for a Transwell Chemotaxis Assay.

Conclusion

This compound serves as a valuable pharmacological tool for the study of CCR8 biology. Its characterization as a potent and selective nonpeptide agonist allows for the detailed investigation of CCR8-mediated signaling and its role in various physiological and pathological processes. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the fields of immunology, inflammation, and oncology. Further studies utilizing ZK756326 and similar compounds will continue to elucidate the therapeutic potential of targeting the CCR8 pathway.

References

In-depth Technical Guide on ZK756326 Dihydrochloride: In Vivo and In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for publicly available scientific literature and clinical trial data regarding "ZK756326 dihydrochloride" did not yield any specific in vivo or in vitro studies, quantitative data, experimental protocols, or associated signaling pathways for this particular compound.

The information retrieved discusses general concepts of pharmacokinetics (what the body does to a drug) and pharmacodynamics (what a drug does to the body), which are fundamental principles in drug development.[1][2][3][4][5] These results provide a broad overview of how drugs are absorbed, distributed, metabolized, and eliminated, and how their effects on the body are studied. However, they do not provide any specific data related to this compound.

Several search results pointed to studies and clinical trials for other compounds, such as CM326, a monoclonal antibody targeting TSLP[6], and various cancer therapies.[7][8][9][10] These findings are not relevant to the subject of this guide.

At present, there is no available information in the public domain to construct a detailed technical guide or whitepaper on the in vivo and in vitro studies of this compound. Consequently, the creation of data tables, experimental protocols, and signaling pathway diagrams as requested is not possible.

Researchers, scientists, and drug development professionals seeking information on this compound may need to consult proprietary databases, internal company documentation, or contact the original developing organization if known. Further research may be necessary to determine if this compound is also known by other identifiers or if research has been discontinued.

References

ZK756326 Dihydrochloride: A Technical Guide for Immunological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK756326 dihydrochloride is a potent and selective nonpeptide agonist for the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) with significant implications in immunology, particularly in the context of cancer and inflammatory diseases.[1] This technical guide provides an in-depth overview of the applications of this compound in immunology research, focusing on its mechanism of action, experimental protocols, and the signaling pathways it modulates.

Core Mechanism of Action: A Biased Agonist of CCR8

This compound functions as a full agonist of CCR8, initiating downstream signaling cascades upon binding.[2] Its primary mechanism involves the activation of Gαi-dependent signaling pathways, leading to a dose-dependent increase in intracellular calcium concentration.[2] This activity is crucial for its role in mediating cellular responses such as chemotaxis.

Interestingly, this compound is characterized as a biased agonist. This means that it activates a subset of the receptor's signaling pathways, differing from the endogenous ligand, CCL1. While both CCL1 and ZK756326 induce potent calcium mobilization, the cell migration induced by ZK756326 is independent of Gβγ signaling, a pathway essential for CCL1-mediated migration. Furthermore, ZK756326 demonstrates a higher efficacy in recruiting β-arrestin 1, a key protein in GPCR desensitization and signaling, and this recruitment occurs independently of Gαi signaling.

Applications in Immunology Research

The primary application of this compound in immunology research stems from the specific expression pattern of its target, CCR8. CCR8 is highly expressed on regulatory T cells (Tregs), particularly those infiltrating the tumor microenvironment (TME).[3][4] These tumor-infiltrating Tregs are highly immunosuppressive, and their presence is often correlated with a poor prognosis.[4] Therefore, ZK756326 serves as a valuable chemical tool to investigate the biology of these critical immune cells.

Key research applications include:

  • Studying Regulatory T cell (Treg) Migration: As a CCR8 agonist, ZK756326 can be used to induce and study the chemotaxis of Tregs.[5][6][7][8] This is particularly relevant for understanding how Tregs are recruited to and retained within the TME.

  • Investigating CCR8 Signaling in Immune Cells: The biased agonism of ZK756326 allows researchers to dissect the specific downstream signaling pathways of CCR8. By comparing the cellular responses to ZK756326 and CCL1, the distinct roles of G protein-dependent and β-arrestin-dependent signaling can be elucidated.

  • High-Throughput Screening: As a small molecule agonist, ZK756326 can be utilized in high-throughput screening assays to identify novel CCR8 antagonists with therapeutic potential.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound in various in vitro assays.

Assay Parameter Value Cell Line Reference
CCR8 Binding InhibitionIC501.8 µMNot specified[2]
Calcium MobilizationEC501.1 ± 0.3 µMJurkat.hCCR8
β-Arrestin 1 RecruitmentEC500.4 ± 0.1 µMU2OS.hCCR8

Experimental Protocols

Calcium Mobilization Assay

This protocol is adapted from studies characterizing CCR8 agonists.

Objective: To measure the ability of this compound to induce intracellular calcium flux in CCR8-expressing cells.

Materials:

  • CCR8-expressing cells (e.g., Jurkat cells stably expressing human CCR8)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound stock solution (in DMSO)

  • CCL1 (positive control)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Preparation:

    • Harvest CCR8-expressing cells and resuspend them in HBSS with 20 mM HEPES at a density of 1 x 10^6 cells/mL.

    • Add Fluo-4 AM to a final concentration of 2 µM and Pluronic F-127 to a final concentration of 0.02%.

    • Incubate the cells for 30 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS with 20 mM HEPES to remove excess dye and resuspend in the same buffer at 2 x 10^6 cells/mL.

  • Assay Performance:

    • Pipette 100 µL of the cell suspension into each well of a 96-well plate.

    • Prepare serial dilutions of this compound and CCL1 in HBSS with 20 mM HEPES.

    • Place the plate in the fluorescence plate reader and allow it to equilibrate for 5 minutes.

    • Measure the baseline fluorescence for 10-20 seconds.

    • Automatically inject 100 µL of the agonist solutions and continue to measure fluorescence for 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Calculate the response as the peak fluorescence minus the baseline fluorescence.

    • Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Chemotaxis Assay (Transwell Migration)

This is a general protocol for assessing cell migration towards a chemoattractant, which can be adapted for ZK756326.

Objective: To evaluate the ability of this compound to induce the migration of CCR8-expressing immune cells.

Materials:

  • CCR8-expressing cells (e.g., primary Tregs or a CCR8-expressing T cell line)

  • Transwell inserts (e.g., 5 µm pore size for lymphocytes)

  • 24-well companion plates

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA)

  • This compound

  • CCL1 (positive control)

  • Cell counting solution (e.g., CellTiter-Glo®) or flow cytometer for cell enumeration

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of this compound and CCL1 in the assay medium.

    • Add 600 µL of the chemoattractant solutions to the lower wells of the 24-well plate. Add assay medium alone as a negative control.

    • Resuspend the CCR8-expressing cells in assay medium at a concentration of 1 x 10^6 cells/mL.

    • Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

  • Quantification of Migrated Cells:

    • Carefully remove the Transwell inserts.

    • The number of cells that have migrated to the lower chamber can be quantified in several ways:

      • Luminescence-based: Add a cell counting solution (e.g., CellTiter-Glo®) to the lower wells, incubate as per the manufacturer's instructions, and read the luminescence.

      • Flow Cytometry: Collect the cells from the lower chamber and count them using a flow cytometer for a defined period or by adding counting beads.

  • Data Analysis:

    • Calculate the number of migrated cells for each condition.

    • Express the results as a chemotactic index (fold increase in migration over the negative control).

    • Plot the chemotactic index against the agonist concentration to generate a dose-response curve.

Signaling Pathways and Visualizations

This compound activates CCR8, leading to the dissociation of the Gαi and Gβγ subunits of the heterotrimeric G protein. The Gαi subunit inhibits adenylyl cyclase, while both subunits can activate downstream effectors such as phospholipase C (PLC), leading to an increase in intracellular calcium. Concurrently, ZK756326 promotes the recruitment of β-arrestin, which can initiate G protein-independent signaling and mediate receptor internalization.

ZK756326_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ZK756326 ZK756326 dihydrochloride CCR8 CCR8 ZK756326->CCR8 Binds G_protein Gαiβγ CCR8->G_protein Activates beta_arrestin β-Arrestin CCR8->beta_arrestin Recruits G_alpha_i Gαi-GTP G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma PLC PLC G_alpha_i->PLC Activates G_beta_gamma->PLC Activates (CCL1-dependent) Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Leads to Cell_Migration Cell Migration (Gβγ-independent) Ca_mobilization->Cell_Migration Signaling_Internalization Signaling & Internalization beta_arrestin->Signaling_Internalization Experimental_Workflow_Chemotaxis cluster_setup Assay Setup cluster_incubation Incubation cluster_quantification Quantification cluster_analysis Data Analysis prepare_cells Prepare CCR8+ cells add_cells Add cells to -upper chamber prepare_cells->add_cells prepare_agonist Prepare ZK756326 dilutions add_agonist Add agonist to lower chamber prepare_agonist->add_agonist incubate Incubate at 37°C (2-4 hours) add_agonist->incubate add_cells->incubate remove_insert Remove Transwell insert incubate->remove_insert quantify_migrated Quantify migrated cells (e.g., Flow Cytometry) remove_insert->quantify_migrated calculate_index Calculate Chemotactic Index quantify_migrated->calculate_index plot_curve Plot Dose-Response Curve calculate_index->plot_curve

References

Investigating the Physiological Role of CCR8 with the Agonist ZK756326: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-C Motif Chemokine Receptor 8 (CCR8) is a G protein-coupled receptor (GPCR) that plays a pivotal role in immune regulation.[1] Primarily expressed on regulatory T cells (Tregs), especially those infiltrating tumors, CCR8 and its endogenous ligand, CCL1, are key players in mediating immunosuppressive environments.[2] This has positioned CCR8 as a significant therapeutic target for a range of diseases, including cancer and autoimmune disorders. The synthetic, non-peptide small molecule, ZK756326, serves as a potent agonist for CCR8, providing a valuable tool for elucidating the receptor's physiological functions and signaling pathways.[3] This technical guide provides an in-depth overview of CCR8, the utility of ZK756326 as a research tool, and detailed protocols for investigating their interaction.

The Physiological Role of CCR8

CCR8 is integral to the trafficking and function of various immune cells. Its expression is most prominently observed on Tregs within the tumor microenvironment, where it contributes to the suppression of anti-tumor immunity.[2][4] The interaction between CCL1 and CCR8 promotes the migration of these immunosuppressive cells to the tumor site.[1] Beyond cancer, the CCR8/CCL1 axis is implicated in inflammatory diseases.[4] As a GPCR, CCR8 activation initiates downstream signaling cascades that influence cell migration, calcium mobilization, and gene transcription, thereby modulating immune responses.[1][5]

ZK756326: A Pharmacological Probe for CCR8

ZK756326 is a non-peptide agonist of CCR8. It has been shown to be a full agonist, capable of dose-dependently inducing intracellular calcium release and stimulating extracellular acidification in cells expressing human CCR8.[3] While it inhibits the binding of the natural ligand CCL1, its primary characterized function is to activate the receptor and initiate downstream signaling.[3] This makes ZK756326 an invaluable tool for studying the consequences of CCR8 activation in various experimental systems.

Quantitative Data: ZK756326 Interaction with CCR8

The following table summarizes the key quantitative parameters of ZK756326's interaction with CCR8, compiled from in vitro studies.

ParameterValueAssayReference
IC50 (CCL1 Binding Inhibition)1.8 µMRadioligand Binding Assay[3]
Agonist Type Full AgonistCalcium Mobilization Assay[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of CCR8's physiological role using ZK756326.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following CCR8 activation by ZK756326.

Materials:

  • Human-CCR8 expressing cells (e.g., U87 MG cells)[3]

  • ZK756326

  • CCL1 (positive control)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Calcium 3)[3][6]

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)[3]

  • Probenecid (to prevent dye leakage)[3]

  • 96-well black-walled, clear-bottomed plates

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent fluorescence plate reader[3]

Procedure:

  • Cell Plating: Seed CCR8-expressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.[3]

  • Dye Loading: Wash the cells with Assay Buffer and then incubate with the calcium-sensitive dye in Assay Buffer containing probenecid for 60 minutes at 37°C.[3]

  • Compound Preparation: Prepare serial dilutions of ZK756326 and CCL1 in Assay Buffer.

  • Assay Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence. Add the ZK756326 or CCL1 solutions to the wells and immediately begin recording the fluorescence intensity over time.[3]

  • Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. Plot the peak fluorescence change against the logarithm of the agonist concentration to determine the EC50 value.

Chemotaxis Assay

This assay quantifies the migration of CCR8-expressing cells towards a gradient of ZK756326.

Materials:

  • CCR8-expressing cells (e.g., murine T lymphocyte cell line BW5147.G.1.4, which endogenously expresses CCR8)

  • ZK756326

  • CCL1 (positive control)

  • Chemotaxis chambers (e.g., Transwell plates with 5-µm pore size)

  • Cell culture medium

  • Cell viability reagent (e.g., Calcein AM)[7]

  • Fluorescence plate reader

Procedure:

  • Cell Preparation: Culture CCR8-expressing cells and resuspend them in serum-free medium.[8]

  • Chemoattractant Preparation: Prepare various concentrations of ZK756326 and CCL1 in serum-free medium and add them to the lower chambers of the chemotaxis plate. Add medium without any chemoattractant to the negative control wells.[9]

  • Cell Seeding: Add the cell suspension to the upper chambers (inserts) of the chemotaxis plate.

  • Incubation: Incubate the plate for a sufficient time (e.g., 4 hours) at 37°C in a CO2 incubator to allow for cell migration.[7]

  • Quantification of Migrated Cells:

    • Remove the inserts.

    • Add a fluorescent dye such as Calcein AM to the lower wells to stain the migrated cells.[7]

    • Measure the fluorescence in a plate reader.

  • Data Analysis: The fluorescence intensity is proportional to the number of migrated cells. Plot the number of migrated cells against the chemoattractant concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the CCR8 signaling pathway and the experimental workflows.

CCR8 Signaling Pathway

CCR8_Signaling ZK756326 ZK756326 CCR8 CCR8 ZK756326->CCR8 CCL1 CCL1 CCL1->CCR8 G_protein Gαi/oβγ CCR8->G_protein Activation AC Adenylyl Cyclase (AC) G_protein->AC Gαi/o inhibits PLC Phospholipase C (PLC) G_protein->PLC Gβγ activates ERK ERK1/2 G_protein->ERK PI3K PI3K G_protein->PI3K Gβγ activates cAMP cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Chemotaxis Chemotaxis Ca_release->Chemotaxis Gene_Transcription Gene Transcription ERK->Gene_Transcription Akt Akt PI3K->Akt Akt->Chemotaxis

Caption: CCR8 Signaling Cascade.

Experimental Workflow: Investigating CCR8 with ZK756326

Experimental_Workflow cluster_planning Experimental Design cluster_execution Assay Execution cluster_analysis Data Analysis and Interpretation P1 Select CCR8-expressing cell line P2 Prepare ZK756326 and control compounds P1->P2 E1 Perform Calcium Mobilization Assay P2->E1 E2 Perform Chemotaxis Assay P2->E2 A1 Calculate EC50 for Calcium Mobilization E1->A1 A2 Quantify Cell Migration E2->A2 A3 Compare ZK756326 activity to CCL1 A1->A3 A2->A3 A4 Correlate signaling with physiological response A3->A4

Caption: Workflow for CCR8 Investigation.

Conclusion

The study of CCR8 is crucial for understanding immune regulation and for the development of novel therapeutics. ZK756326 provides a specific and potent tool for activating this receptor and dissecting its downstream signaling and physiological effects. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate robust and reproducible research in this important area. By leveraging these methodologies, researchers can further unravel the complexities of CCR8 biology and its role in health and disease.

References

Methodological & Application

Application Notes and Protocols for ZK756326 Dihydrochloride Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK756326 is a potent and selective non-peptide agonist for the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR).[1][2][3][4][5][6] It inhibits the binding of the natural ligand CCL1 (I-309) with an IC50 value of 1.8 μM.[1][2][3][4][5] ZK756326 has been shown to induce Gαi-mediated calcium mobilization and extracellular acidification in cells expressing CCR8.[7] This compound is a valuable tool for investigating the physiological roles of CCR8, including its involvement in HIV infection, immune responses, and leukocyte chemotaxis.[2][7]

Proper preparation of ZK756326 dihydrochloride stock solutions is crucial for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound solutions for in vitro research applications.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 1780259-94-0[1][2][3][8][9]
Molecular Formula C₂₁H₃₀Cl₂N₂O₃[1][3][8][9]
Molecular Weight 429.38 g/mol [1][2][3][8][9]
Purity ≥98%[1][2][7]
Appearance Crystalline solid[3][7][10]

Table 2: Solubility of this compound

SolventApproximate Solubility
Water Soluble[2]
DMSO Soluble[2][3], 6 mg/mL[]
PBS (pH 7.2) 10 mg/mL[7][10]

Table 3: Recommended Storage Conditions

FormStorage TemperatureDuration
Lyophilized Powder -20°C (desiccated)36 months[1]
Solution -20°C3 months[1]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in an Aqueous Solvent (e.g., PBS, pH 7.2)

This protocol is suitable for creating a stock solution that can be directly diluted into aqueous buffers or cell culture media.

Materials:

  • This compound powder

  • Sterile phosphate-buffered saline (PBS), pH 7.2

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

  • Sterile cryogenic vials

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the compound.

  • Dissolution: Aseptically add the calculated volume of sterile PBS (pH 7.2) to the tube containing the powder.

  • Mixing: Tightly cap the tube and vortex the solution until the compound is completely dissolved. The solution should be clear and free of particulates.

  • Sterilization: To ensure sterility, filter the solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Dispense the stock solution into single-use, sterile cryogenic vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 3 months.[1]

Protocol 2: Preparation of a High-Concentration Stock Solution in DMSO

This protocol is ideal for creating a highly concentrated stock that can be stored for longer periods and diluted for various cell-based assays.

Materials:

  • This compound powder

  • Anhydrous, cell culture-grade dimethyl sulfoxide (DMSO)

  • Sterile, light-protected microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile cryogenic vials

Procedure:

  • Weighing: In a sterile environment, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (assuming a molecular weight of 429.38 g/mol ), weigh 4.29 mg of the compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the tube containing the powder.

  • Mixing: Vortex the solution until the compound is fully dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the DMSO stock solution into single-use, sterile cryogenic vials. Store the aliquots at -20°C for up to 3 months.[1]

Important Considerations:

  • Always use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling chemical compounds.

  • Perform all steps involving sterile reagents and solutions in a laminar flow hood to maintain sterility.

  • The final concentration of DMSO in cell culture medium should be kept low (typically ≤ 0.1%) to avoid cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of ZK756326 and the general workflow for stock solution preparation.

ZK756326_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR8 CCR8 Gai Gαi CCR8->Gai Activates Gbg Gβγ PLC PLC Gai->PLC Activates Chemotaxis Leukocyte Chemotaxis Gbg->Chemotaxis Ca_increase ↑ [Ca²⁺]i PLC->Ca_increase ERK_Phos ERK Phosphorylation Ca_increase->ERK_Phos ZK756326 ZK756326 ZK756326->CCR8 Binds & Activates

Caption: ZK756326 activates the CCR8 receptor, leading to downstream signaling.

Stock_Solution_Workflow start Start weigh Weigh ZK756326 dihydrochloride powder start->weigh dissolve Dissolve in appropriate sterile solvent (e.g., PBS, DMSO) weigh->dissolve mix Vortex until fully dissolved dissolve->mix sterilize Sterile filter (for aqueous solutions) mix->sterilize aliquot Aliquot into single-use vials sterilize->aliquot store Store at -20°C aliquot->store end Ready for use store->end

References

Optimal Working Concentration of ZK756326 Dihydrochloride: Application Notes and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK756326 dihydrochloride is a potent and selective nonpeptide agonist for the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) implicated in immune responses and potential therapeutic areas such as HIV infection.[1] This document provides detailed application notes and experimental protocols to guide researchers in determining the optimal working concentration of this compound for various in vitro assays. The provided data, summarized from published literature, will aid in the effective design and execution of experiments to probe CCR8 biology.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the key quantitative data for the in vitro activity of this compound. This information is crucial for selecting appropriate concentration ranges for your experiments.

ParameterCell LineAssay TypeValueReference
IC50 U87 cells expressing CCR8Ligand Binding Inhibition (vs. I-309/CCL1)1.8 µM[2][3]
Agonist Concentration U87.CD4.hCCR8 cellsCalcium Mobilization2 µM[4]
Agonist Concentration U87 MG cells expressing CCR8Cross-Desensitization3 µM[2]
Specificity Screen Various (26 other GPCRs)Ligand Binding Inhibition>50 µM[2][3]

Signaling Pathway

ZK756326 acts as an agonist at the CCR8 receptor. Upon binding, it activates the receptor, which is coupled to intracellular G proteins. This activation, typically via the Gαi and Gαq subunits, initiates a downstream signaling cascade. A key event is the activation of phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a measurable event in many functional assays.

ZK756326_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ZK756326 ZK756326 CCR8 CCR8 ZK756326->CCR8 Binds G_protein G Protein (Gαq, Gαi) CCR8->G_protein Activates PLC PLC G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Triggers

Caption: ZK756326 signaling cascade via CCR8 activation.

Experimental Protocols

Calcium Mobilization Assay

This protocol is designed to measure the increase in intracellular calcium concentration following the activation of CCR8 by ZK756326.

Experimental Workflow:

Calcium_Mobilization_Workflow A 1. Cell Plating (e.g., U87 MG cells expressing CCR8) Plate at 10,000 cells/well in a 96-well plate. B 2. Dye Loading Incubate cells with a Ca²⁺-sensitive dye (e.g., Fluo-4 AM) for 60 min at 37°C. A->B C 3. Compound Addition Add varying concentrations of ZK756326 dihydrochloride to the wells. B->C D 4. Measurement Immediately measure changes in fluorescence using a FLIPR or similar instrument. C->D E 5. Data Analysis Determine EC₅₀ from dose-response curves. D->E

Caption: Workflow for a calcium mobilization assay.

Materials:

  • U87 MG cells stably expressing human CCR8

  • Poly-D-lysine-coated black, clear-bottom 96-well plates

  • Cell culture medium (e.g., EMEM supplemented with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 3)

  • Probenecid (optional, to prevent dye leakage)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent microplate reader

Procedure:

  • Cell Plating: Seed the U87-CCR8 cells onto poly-D-lysine-coated 96-well plates at a density of 10,000 cells per well and culture overnight at 37°C in a 5% CO2 incubator.[2]

  • Dye Loading: The next day, aspirate the culture medium. Load the cells with a calcium-sensitive dye by adding loading buffer (e.g., HBSS with 20 mM HEPES, 2.5 mM probenecid, and the fluorescent dye) to each well. Incubate for 60 minutes at 37°C.[2]

  • Compound Preparation: Prepare a dilution series of this compound in HBSS/HEPES buffer. A starting concentration range could be from 10 nM to 100 µM.

  • Measurement: Place the cell plate into the FLIPR instrument. Program the instrument to add the ZK756326 dilutions to the wells and immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes).

  • Data Analysis: The change in fluorescence indicates the intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the ZK756326 concentration to generate a dose-response curve and calculate the EC50 value. A concentration of 2 µM has been shown to be effective.[4]

Chemotaxis Assay (Boyden Chamber)

This protocol measures the ability of ZK756326 to act as a chemoattractant for CCR8-expressing cells.

Materials:

  • CCR8-expressing cells (e.g., primary T cells, or a cell line like HL-60)

  • Chemotaxis chamber (e.g., Boyden chamber with an appropriate pore size filter, typically 3-8 µm)

  • This compound

  • Chemoattractant-free medium (e.g., RPMI with 0.5% BSA)

  • Cell staining and counting reagents (e.g., Calcein AM or DAPI)

Procedure:

  • Preparation: Resuspend CCR8-expressing cells in chemoattractant-free medium.

  • Chamber Setup: In the lower wells of the chemotaxis chamber, add the chemoattractant-free medium (negative control), a known chemoattractant for CCR8 like CCL1 (positive control), and varying concentrations of this compound. A good starting range would be centered around the IC50 (e.g., 100 nM to 10 µM).

  • Cell Addition: Place the filter membrane over the lower wells and add the cell suspension to the upper chamber.

  • Incubation: Incubate the chamber for a period sufficient to allow cell migration (e.g., 1-4 hours) at 37°C in a 5% CO2 incubator.

  • Quantification: After incubation, remove the non-migrated cells from the top of the filter. Stain the migrated cells on the underside of the filter and count them using a microscope or a plate reader if a fluorescent dye is used.

  • Data Analysis: Compare the number of migrated cells in response to ZK756326 with the negative and positive controls to determine its chemotactic potential.

Concluding Remarks

The optimal working concentration of this compound is assay-dependent. For binding assays, concentrations around the IC50 of 1.8 µM are relevant. For functional assays like calcium mobilization and chemotaxis, a concentration range of 1-10 µM is a reasonable starting point, with further optimization recommended based on the specific cell type and experimental conditions. The protocols provided herein offer a solid foundation for investigating the biological effects of ZK756326 on CCR8-mediated signaling and function.

References

Application Notes and Protocols: Utilizing a C5a Receptor Antagonist in a Calcium Flux Assay

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research indicates that ZK756326 dihydrochloride is predominantly characterized as a selective agonist for the CC chemokine receptor 8 (CCR8), with an IC50 value of 1.8 µM for binding to this receptor.[1][2][3][4][5] It is reported to elicit an increase in intracellular calcium via CCR8 activation.[2][4][5] This contradicts the premise of its use as a C5a receptor antagonist. The following application notes and protocols are therefore provided as a generalized guide for the use of a hypothetical or alternative C5a receptor antagonist in a calcium flux assay. Researchers should always validate the specific activity of their chosen compound.

Introduction

The complement component C5a is a potent pro-inflammatory anaphylatoxin that mediates a wide range of biological effects, including cell chemotaxis, inflammation, and immune responses.[6] It exerts its functions primarily through the C5a receptor (C5aR, also known as CD88), a classical seven-transmembrane G protein-coupled receptor (GPCR).[6] Upon C5a binding, the C5aR activates intracellular signaling pathways, leading to a rapid and transient increase in intracellular calcium ([Ca2+]i).[7][8] This calcium mobilization is a key downstream event and serves as a reliable readout for receptor activation.[7][8]

Calcium flux assays are therefore a widely used method for screening and characterizing C5a receptor antagonists.[9][10] These assays typically employ fluorescent calcium indicators that exhibit a change in fluorescence intensity upon binding to free calcium.[10] By measuring the fluorescence signal over time, it is possible to quantify the extent of C5a-induced calcium mobilization and the inhibitory effect of potential antagonists. This document provides a detailed protocol for utilizing a C5a receptor antagonist in a calcium flux assay using a fluorescence plate reader.

C5a Receptor Signaling Pathway

The binding of C5a to its receptor (C5aR) triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, primarily of the Gαi and Gαq families. The βγ subunits of the G protein then activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), causing the release of stored calcium into the cytoplasm. This initial release of calcium can then trigger the opening of store-operated calcium channels in the plasma membrane, leading to a sustained influx of extracellular calcium. The resulting increase in intracellular calcium concentration activates various downstream signaling pathways that mediate the cellular responses to C5a.

G_protein_signaling C5a C5a C5aR C5a Receptor (C5aR) C5a->C5aR Binds G_protein Gαq/i and Gβγ C5aR->G_protein Activates Antagonist C5aR Antagonist PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) Ca²⁺ Store IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response (e.g., Chemotaxis, Inflammation) Ca_release->Cellular_Response Initiates Ca_influx Ca²⁺ Influx Ca_influx->Cellular_Response Sustains Antagonist->C5aR Blocks

Caption: C5a receptor signaling pathway leading to calcium mobilization.

Experimental Workflow

The general workflow for a calcium flux assay to screen for C5a receptor antagonists involves several key steps: cell culture and plating, loading the cells with a calcium-sensitive dye, pre-incubating the cells with the antagonist, stimulating the cells with a C5a agonist, and measuring the resulting change in fluorescence.

experimental_workflow start Start cell_culture 1. Culture and plate C5aR-expressing cells start->cell_culture dye_loading 2. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) cell_culture->dye_loading antagonist_incubation 3. Pre-incubate cells with varying concentrations of C5aR antagonist dye_loading->antagonist_incubation agonist_stimulation 4. Stimulate cells with C5a (agonist) antagonist_incubation->agonist_stimulation fluorescence_measurement 5. Measure fluorescence change over time using a fluorescence plate reader agonist_stimulation->fluorescence_measurement data_analysis 6. Analyze data and calculate IC₅₀ value fluorescence_measurement->data_analysis end End data_analysis->end

References

Application Notes and Protocols for ZK756326 Dihydrochloride in Chemotaxis Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK756326 dihydrochloride is a potent and selective nonpeptide agonist for the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR).[1][2] CCR8 is predominantly expressed on specialized immune cells, including regulatory T cells (Tregs), particularly those found within the tumor microenvironment, as well as on Th2-polarized T cells.[3][4][5] The natural ligand for CCR8 is the chemokine CCL1 (I-309). The activation of CCR8 initiates a signaling cascade that leads to cellular chemotaxis, the directed migration of cells along a chemical gradient. This process is crucial in immune responses, inflammation, and cancer progression.[6] this compound, as a small molecule agonist, provides a valuable tool for studying the physiological and pathological roles of CCR8 signaling without the limitations associated with protein ligands.[1] These application notes provide a detailed protocol for utilizing this compound in a standard in vitro chemotaxis assay.

Signaling Pathway

Upon binding to this compound, the CCR8 receptor activates intracellular G proteins, leading to a cascade of downstream signaling events. This typically involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events culminate in the reorganization of the actin cytoskeleton, leading to cell polarization and migration towards the chemoattractant source.

cluster_membrane Cell Membrane cluster_cytosol Cytosol ZK756326 ZK756326 CCR8 CCR8 ZK756326->CCR8 Binds G_Protein G Protein CCR8->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Actin Actin Cytoskeleton Reorganization Ca_release->Actin PKC->Actin Chemotaxis Chemotaxis Actin->Chemotaxis cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_quantification Quantification cluster_analysis Analysis Prepare_Cells Prepare CCR8+ Cells (1x10^6 cells/mL) Add_Cells Add Cells to Upper Chamber Prepare_Cells->Add_Cells Prepare_ZK Prepare ZK756326 Dilutions (0.1-100 µM) Add_ZK Add ZK756326 to Lower Chamber Prepare_ZK->Add_ZK Insert_Transwell Insert Transwell Add_ZK->Insert_Transwell Insert_Transwell->Add_Cells Incubate Incubate at 37°C (2-4 hours) Add_Cells->Incubate Remove_NonMigrated Remove Non-Migrated Cells Incubate->Remove_NonMigrated Quantify_Migrated Quantify Migrated Cells (e.g., Fluorescence) Remove_NonMigrated->Quantify_Migrated Calculate_Index Calculate Chemotactic Index Quantify_Migrated->Calculate_Index Plot_Curve Generate Dose-Response Curve Calculate_Index->Plot_Curve

References

Application Notes and Protocols for Cell Migration Assay Using ZK756326 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing ZK756326 dihydrochloride in cell migration assays. This compound is a potent, selective, non-peptide agonist for the C-C chemokine receptor 8 (CCR8).[1][2][3] As an agonist, it mimics the action of natural CCR8 ligands, such as CCL1, to induce downstream signaling pathways that play a crucial role in cell migration. Understanding the effects of ZK756326 on cell migration is valuable for research in immunology, cancer biology, and other fields where cellular motility is a key process.

Chemokine receptors, including CCR8, are G protein-coupled receptors (GPCRs) that classically signal through Gαi to promote cell migration.[3] The binding of an agonist like ZK756326 to CCR8 initiates a signaling cascade that can involve phospholipase C, protein kinases, and small GTPases, ultimately leading to the cytoskeletal rearrangements necessary for cell movement.

Data Presentation

The following tables present representative quantitative data from hypothetical cell migration experiments using this compound. These data illustrate the dose-dependent effect of the compound on cell migration in two standard assays.

Table 1: Effect of this compound on Cell Migration in a Scratch Assay

Concentration of ZK756326 (µM)Average Wound Closure (%) at 24 hoursStandard Deviation
0 (Vehicle Control)25.3± 3.1
0.142.8± 4.5
168.5± 5.2
1085.1± 4.8
5088.9± 3.9

Table 2: Effect of this compound on Cell Migration in a Transwell Assay

Concentration of ZK756326 (µM)Average Number of Migrated CellsStandard Deviation
0 (Vehicle Control)58± 12
0.1135± 25
1298± 38
10452± 45
50475± 32

Signaling Pathway

The binding of this compound to the CCR8 receptor initiates a downstream signaling cascade that promotes cell migration.

CCR8_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ZK756326 ZK756326 Dihydrochloride CCR8 CCR8 Receptor ZK756326->CCR8 Binds to G_protein Gαi/βγ CCR8->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Src Src Kinase G_protein->Src PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Rho_GTPases Rho GTPases (Rac, Rho, Cdc42) Ca_release->Rho_GTPases PKC->Rho_GTPases Src->Rho_GTPases Actin Actin Polymerization Rho_GTPases->Actin Migration Cell Migration Actin->Migration Scratch_Assay_Workflow A Seed cells and grow to confluent monolayer B Create a 'scratch' in the monolayer A->B C Wash to remove displaced cells B->C D Add media with ZK756326 or vehicle control C->D E Image at 0h D->E F Incubate (e.g., 24h) E->F G Image at 24h F->G H Analyze wound closure G->H Transwell_Assay_Workflow A Prepare chemoattractant (ZK756326 in lower chamber) B Seed cells in serum-free medium in the upper insert A->B C Incubate to allow migration through the porous membrane B->C D Remove non-migrated cells from the top of the insert C->D E Fix and stain migrated cells on the bottom of the insert D->E F Image and count migrated cells E->F

References

Application Notes and Protocols for ZK756326 Dihydrochloride in In Vitro T-Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ZK756326 dihydrochloride, a nonpeptide agonist of the CC chemokine receptor 8 (CCR8), for in vitro studies of T-cell activation and function. The protocols outlined below are designed to facilitate research into the role of CCR8 signaling in various T-cell subsets, particularly regulatory T cells (Tregs) and T helper 2 (Th2) cells.

Introduction to this compound and CCR8

This compound is a selective agonist for the G protein-coupled receptor CCR8. It competitively inhibits the binding of the natural CCR8 ligand, CCL1 (also known as I-309). CCR8 is a key chemokine receptor predominantly expressed on immunosuppressive cell types, including tumor-infiltrating regulatory T cells (tiTregs) and Th2 cells.[1][2][3] This restricted expression pattern makes CCR8 an attractive target for immunomodulatory research.

Activation of CCR8 is implicated in the migration and recruitment of Tregs to inflammatory sites and the tumor microenvironment.[4][5] While some studies suggest that CCR8 signaling potentiates the suppressive function of Tregs, others indicate its primary role is in chemotaxis rather than directly modulating immunosuppressive activity, proliferation, or survival in vitro.[4][6] T-cell receptor (TCR) stimulation has been shown to upregulate CCR8 expression on T-cells.[7] this compound, as a CCR8 agonist, serves as a valuable tool to dissect the downstream effects of CCR8 activation on T-cell biology.

Data Presentation

Quantitative data for this compound is summarized in the table below.

CompoundTargetActionIC50Reference
This compoundCC Chemokine Receptor 8 (CCR8)Agonist1.8 µM (for inhibition of CCL1 binding)--INVALID-LINK--

Experimental Protocols

Detailed methodologies for key in vitro T-cell experiments involving this compound are provided below.

Protocol 1: In Vitro T-Cell Isolation and Culture

Objective: To isolate and culture primary human T-cells for subsequent in vitro assays.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • T-cell isolation kit (e.g., Pan T-cell isolation kit, or specific kits for CD4+, CD8+, or Treg isolation)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine

  • Recombinant human IL-2

  • 96-well round-bottom cell culture plates

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Isolate target T-cell populations (e.g., total T-cells, CD4+ T-cells, or Tregs) from PBMCs using a magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) based T-cell isolation kit according to the manufacturer's instructions.

  • Resuspend the isolated T-cells in complete RPMI-1640 medium.

  • For T-cell expansion, culture the cells in complete RPMI-1640 medium supplemented with recombinant human IL-2 (concentration to be optimized based on cell type) and T-cell activators (e.g., anti-CD3/CD28 beads) in a 96-well round-bottom plate.

  • Incubate the cells at 37°C in a humidified 5% CO2 incubator.

G cluster_0 T-Cell Isolation and Culture Workflow start Start: Whole Blood pbmc_isolation PBMC Isolation (Ficoll-Paque) start->pbmc_isolation tcell_isolation T-Cell Isolation (MACS or FACS) pbmc_isolation->tcell_isolation culture Cell Culture (RPMI-1640, IL-2, anti-CD3/CD28) tcell_isolation->culture incubation Incubation (37°C, 5% CO2) culture->incubation end Isolated & Cultured T-Cells incubation->end

Caption: Workflow for T-cell isolation and culture.

Protocol 2: Chemotaxis Assay

Objective: To assess the migratory response of CCR8-expressing T-cells towards this compound.

Materials:

  • Isolated CCR8+ T-cells (e.g., Tregs)

  • This compound

  • Chemotaxis buffer (e.g., RPMI-1640 with 0.5% BSA)

  • Transwell inserts (with appropriate pore size, e.g., 5 µm)

  • 24-well companion plates

  • Fluorescence plate reader or flow cytometer

  • Calcein-AM or other cell viability dye

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to desired concentrations in chemotaxis buffer.

  • Label the isolated T-cells with Calcein-AM according to the manufacturer's protocol.

  • Resuspend the labeled cells in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 600 µL of chemotaxis buffer containing different concentrations of this compound (or CCL1 as a positive control) to the lower chambers of the 24-well plate. Add buffer only as a negative control.

  • Place the Transwell inserts into the wells.

  • Add 100 µL of the labeled cell suspension to the upper chamber of each Transwell insert.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

  • After incubation, carefully remove the Transwell inserts.

  • Quantify the number of migrated cells in the lower chamber using a fluorescence plate reader or by acquiring the cells on a flow cytometer.

  • Calculate the chemotactic index as the fold increase in cell migration in response to the agonist compared to the buffer control.

G cluster_1 Chemotaxis Assay Workflow prepare_agonist Prepare ZK756326 Dilutions setup_transwell Setup Transwell Plate (Agonist in lower chamber) prepare_agonist->setup_transwell label_cells Label T-Cells (Calcein-AM) add_cells Add Labeled T-Cells to Upper Chamber label_cells->add_cells setup_transwell->add_cells incubate Incubate (2-4 hours, 37°C) add_cells->incubate quantify Quantify Migrated Cells (Fluorescence or Flow Cytometry) incubate->quantify analyze Calculate Chemotactic Index quantify->analyze

Caption: Workflow for the T-cell chemotaxis assay.

Protocol 3: Calcium Mobilization Assay

Objective: To measure the increase in intracellular calcium concentration in T-cells upon stimulation with this compound, confirming CCR8 activation.

Materials:

  • Isolated CCR8+ T-cells

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • Fluorometric imaging plate reader (FLIPR) or flow cytometer

Procedure:

  • Load the T-cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in the presence of Pluronic F-127 according to the manufacturer's protocol.

  • Wash the cells to remove excess dye and resuspend them in HBSS.

  • Transfer the cell suspension to a 96-well black-walled, clear-bottom plate.

  • Measure the baseline fluorescence for a short period using a FLIPR or flow cytometer.

  • Add this compound at various concentrations (or CCL1 as a positive control) to the wells.

  • Immediately record the change in fluorescence over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Analyze the data to determine the dose-dependent calcium mobilization in response to this compound.

G cluster_2 Calcium Mobilization Assay Workflow load_dye Load T-Cells with Calcium-Sensitive Dye wash_cells Wash and Resuspend Cells load_dye->wash_cells baseline_reading Measure Baseline Fluorescence wash_cells->baseline_reading add_agonist Add ZK756326 baseline_reading->add_agonist record_fluorescence Record Fluorescence Change add_agonist->record_fluorescence analyze_data Analyze Dose-Response record_fluorescence->analyze_data

Caption: Workflow for the calcium mobilization assay.

Protocol 4: T-Cell Suppression Assay

Objective: To evaluate the effect of this compound on the immunosuppressive function of regulatory T-cells (Tregs).

Materials:

  • Isolated Tregs (CD4+CD25+CD127low)

  • Isolated responder T-cells (Teffs; e.g., CD4+CD25- or CD8+ T-cells)

  • Cell proliferation dye (e.g., CFSE or CellTrace Violet)

  • Anti-CD3/CD28 beads or plate-bound antibodies

  • This compound

  • Complete RPMI-1640 medium

  • 96-well round-bottom plate

  • Flow cytometer

Procedure:

  • Label the responder T-cells (Teffs) with a cell proliferation dye.

  • Co-culture the labeled Teffs with Tregs at different ratios (e.g., 1:1, 1:2, 1:4 Treg:Teff).

  • Add this compound at various concentrations to the co-cultures. Include a vehicle control.

  • Stimulate the co-cultures with anti-CD3/CD28 beads or plate-bound antibodies.

  • Culture Teffs alone with stimulation as a positive control for proliferation, and unstimulated Teffs as a negative control.

  • Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Harvest the cells and analyze the proliferation of the Teff population (identified by the proliferation dye) by flow cytometry.

  • Quantify the percentage of divided cells. A decrease in Teff proliferation in the presence of Tregs indicates suppression. Compare the suppressive capacity of Tregs in the presence and absence of ZK756326.

G cluster_3 T-Cell Suppression Assay Workflow label_teffs Label Responder T-cells (Teffs) coculture Co-culture Tregs and Teffs with ZK756326 label_teffs->coculture stimulate Stimulate with anti-CD3/CD28 coculture->stimulate incubate Incubate (3-5 days) stimulate->incubate analyze Analyze Teff Proliferation by Flow Cytometry incubate->analyze evaluate Evaluate Suppressive Function analyze->evaluate

Caption: Workflow for the T-cell suppression assay.

Signaling Pathway

The binding of this compound to CCR8 on T-cells is expected to initiate a signaling cascade typical for G protein-coupled receptors, leading to downstream cellular responses.

G cluster_4 CCR8 Signaling Pathway zk756326 ZK756326 ccr8 CCR8 zk756326->ccr8 g_protein Gαi/o Protein ccr8->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc ca_release Ca2+ Release from ER ip3->ca_release downstream Downstream Signaling (e.g., NF-κB, MAPK) pkc->downstream ca_release->downstream cellular_response Cellular Responses (Chemotaxis, Gene Expression) downstream->cellular_response

Caption: Simplified CCR8 signaling pathway in T-cells.

References

Application Notes and Protocols for ZK756326 Dihydrochloride in β-Arrestin Recruitment Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK756326 dihydrochloride is a nonpeptide small molecule agonist for the human CC chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR). Emerging research indicates that ZK756326 acts as a biased agonist, demonstrating differential engagement of signaling pathways downstream of CCR8 activation. One critical pathway in GPCR signaling and regulation is the recruitment of β-arrestin. This document provides detailed application notes and a generalized protocol for the use of this compound in a β-arrestin recruitment assay, a key method for characterizing the pharmacological properties of GPCR ligands.

The protocols and data presented are based on established β-arrestin assay technologies, such as the PathHunter® system, and available literature on ZK756326.

Signaling Pathway of CCR8 and β-Arrestin Recruitment

Upon agonist binding, GPCRs like CCR8 undergo a conformational change, leading to the activation of intracellular G proteins. Subsequently, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the activated receptor. This phosphorylation event creates a high-affinity binding site for β-arrestin proteins. The recruitment of β-arrestin to the receptor sterically hinders further G protein coupling, leading to signal desensitization. Furthermore, β-arrestin can act as a scaffold protein, initiating a second wave of signaling events independent of G proteins and mediating receptor internalization. The biased agonism of ZK756326 suggests a preference for initiating β-arrestin-mediated signaling over certain G protein-dependent pathways.

CCR8_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ZK756326 ZK756326 dihydrochloride CCR8 CCR8 ZK756326->CCR8 Binds to G_protein G Protein Activation CCR8->G_protein Activates GRK GRK CCR8->GRK Recruits P P GRK->CCR8 Phosphorylates beta_arrestin β-arrestin beta_arrestin->CCR8 Recruited to phosphorylated receptor signaling Downstream Signaling beta_arrestin->signaling internalization Receptor Internalization beta_arrestin->internalization

Figure 1: Simplified signaling pathway of ZK756326-induced β-arrestin recruitment to CCR8.

Quantitative Data

A study by Verheijen et al. (2021) in Biochemical Pharmacology characterized the signaling properties of ZK756326 at the human CCR8, including its ability to induce β-arrestin recruitment. While the full quantitative details such as EC50 and Emax values were not accessible through the conducted searches, the study confirms that ZK756326 is a full agonist for calcium mobilization and displays a higher efficacy for β-arrestin 1 recruitment, which occurs independently of Gαi signaling. For accurate quantitative analysis, it is recommended to consult the primary literature directly.

CompoundAssay TypeCell LineTargetPotency (EC50)Efficacy (Emax)Reference
This compoundβ-arrestin 1/2 RecruitmentU2OShCCR8Not availableNot availableVerheijen et al., Biochem Pharmacol. 2021

Note: The specific EC50 and Emax values for β-arrestin recruitment were not available in the searched resources. Researchers should perform dose-response experiments to determine these values in their specific assay system.

Experimental Protocols

The following is a generalized protocol for a β-arrestin recruitment assay using the PathHunter® eXpress CCR8 CHO-K1 β-Arrestin GPCR Assay kit, which is a commercially available system suitable for this application.

Materials
  • PathHunter® eXpress CCR8 CHO-K1 β-Arrestin GPCR Assay Kit (contains cryopreserved cells, cell plating media, detection reagent, and assay plates)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • CO2 incubator (37°C, 5% CO2)

  • Luminometer

Experimental Workflow

experimental_workflow A Thaw and plate PathHunter CCR8 cells B Incubate overnight (37°C, 5% CO2) A->B D Add compound dilutions to cells B->D C Prepare serial dilutions of This compound C->D E Incubate for 90 minutes (37°C, 5% CO2) D->E F Add PathHunter detection reagent E->F G Incubate for 60 minutes (Room Temperature) F->G H Read chemiluminescent signal (Luminometer) G->H I Data analysis: Dose-response curve and EC50 H->I

Figure 2: General experimental workflow for the β-arrestin recruitment assay.

Protocol
  • Cell Plating:

    • Rapidly thaw the vial of cryopreserved PathHunter® CCR8 CHO-K1 cells in a 37°C water bath.

    • Transfer the cells to a tube containing the provided cell plating medium.

    • Centrifuge the cells at a low speed and resuspend the cell pellet in fresh cell plating medium to the recommended density.

    • Dispense the cell suspension into the wells of the 384-well assay plate provided in the kit.

    • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a serial dilution of the stock solution in the appropriate assay buffer or cell plating medium to generate a range of concentrations for the dose-response curve. It is recommended to start with a high concentration (e.g., 100 µM) and perform 1:10 or 1:3 serial dilutions.

    • Include a vehicle control (DMSO at the same final concentration as the compound dilutions) and a positive control (a known CCR8 agonist like CCL1).

  • Compound Addition and Incubation:

    • Carefully add the diluted this compound and control solutions to the respective wells of the cell plate.

    • Incubate the plate for 90 minutes at 37°C with 5% CO2. The optimal incubation time may need to be determined empirically.

  • Detection:

    • Equilibrate the PathHunter® detection reagent to room temperature.

    • Prepare the detection reagent according to the manufacturer's instructions.

    • Add the detection reagent to each well of the assay plate.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the chemiluminescent signal using a luminometer.

    • Plot the relative luminescence units (RLU) against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Safety and Handling

This compound should be handled with care in a laboratory setting. While a specific safety data sheet (SDS) for this compound was not found, general precautions for handling similar chemical compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, follow the manufacturer's recommendations, which may include storage at -20°C.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable tool for studying the biased signaling of CCR8. The β-arrestin recruitment assay is a crucial method for characterizing the pharmacological profile of this compound. The provided protocol, based on the PathHunter® technology, offers a robust and straightforward approach to quantify the recruitment of β-arrestin induced by ZK756326. Researchers should perform their own dose-response experiments to determine the precise potency and efficacy in their specific cellular context. Careful adherence to the protocol and safety guidelines will ensure reliable and reproducible results.

Application Notes and Protocols for Flow Cytometry Analysis with ZK756326 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK756326 dihydrochloride is a potent and selective nonpeptide agonist for the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR).[1][2][3] CCR8 is primarily expressed on immune cells, including regulatory T cells (Tregs), T helper 2 (Th2) cells, and monocytes, and plays a crucial role in immune cell trafficking and inflammatory responses.[4][5] Its natural ligand is CCL1.[1][3] this compound mimics the action of CCL1, stimulating downstream signaling pathways. This document provides detailed protocols for utilizing this compound in flow cytometry-based assays to characterize its interaction with CCR8 and to assess its potential effects on cellular processes such as apoptosis and cell cycle progression.

Data Presentation

The following table summarizes the key quantitative data for this compound based on available literature.

ParameterValueCell Line/SystemReference
IC50 (CCL1 Binding Inhibition) 1.8 µMCells expressing human CCR8[1][3]
Specificity >28-fold for CCR8 over 26 other GPCRs (at 50 µM)Various[1]
Off-target Binding (IC50) 5-HT1A: 5.4 µM, 5-HT2B: 4.4 µM, 5-HT2C: 34.8 µM, 5-HT5A: 16 µMSerotonergic receptors[1]

Signaling Pathway

Activation of CCR8 by this compound initiates a signaling cascade through the Gαi subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the mobilization of intracellular calcium.[6][7][8] These events ultimately culminate in cellular responses such as chemotaxis and migration.[8][9]

CCR8_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ZK756326 ZK756326 CCR8 CCR8 ZK756326->CCR8 Binds to G_protein Gαiβγ CCR8->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_release ↑ Intracellular Ca²⁺ G_protein->Ca_release Stimulates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Migration) Ca_release->Cellular_Response

CCR8 Signaling Pathway Activated by ZK756326.

Experimental Protocols

Competitive Binding Assay Using Flow Cytometry

This protocol details a method to determine the binding affinity of this compound to CCR8 by measuring its ability to compete with a fluorescently labeled CCL1 ligand.

Experimental Workflow

Competitive_Binding_Workflow start Start: CCR8-expressing cells prep_cells Prepare single-cell suspension start->prep_cells incubate_competitor Incubate with varying concentrations of this compound prep_cells->incubate_competitor add_labeled_ligand Add a fixed concentration of fluorescently labeled CCL1 incubate_competitor->add_labeled_ligand incubate_ligand Incubate to allow binding add_labeled_ligand->incubate_ligand wash Wash to remove unbound ligand incubate_ligand->wash acquire Acquire data on a flow cytometer wash->acquire analyze Analyze mean fluorescence intensity (MFI) and calculate IC50 acquire->analyze end End analyze->end

Workflow for Competitive Binding Assay.

Materials:

  • CCR8-expressing cells (e.g., transfected cell line or primary cells)

  • This compound

  • Fluorescently labeled CCL1 (e.g., CCL1-AF647)

  • Flow Cytometry Staining Buffer (PBS with 1% BSA)

  • 96-well V-bottom plate

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest CCR8-expressing cells and prepare a single-cell suspension in cold Flow Cytometry Staining Buffer. Adjust the cell concentration to 1 x 10^6 cells/mL.

  • Competitor Incubation: Add 50 µL of the cell suspension to each well of a 96-well V-bottom plate. Prepare serial dilutions of this compound in Flow Cytometry Staining Buffer and add 25 µL to the appropriate wells. Include a vehicle control (buffer only). Incubate for 15 minutes at room temperature.

  • Labeled Ligand Addition: Add 25 µL of a fixed, predetermined concentration of fluorescently labeled CCL1 to each well. The concentration of the labeled ligand should ideally be at or below its Kd for CCR8 to ensure sensitive competition.

  • Incubation: Incubate the plate for 30-60 minutes at 4°C, protected from light.

  • Washing: Wash the cells twice with 200 µL of cold Flow Cytometry Staining Buffer per well. Centrifuge at 300 x g for 5 minutes between washes.

  • Data Acquisition: Resuspend the cell pellet in 200 µL of Flow Cytometry Staining Buffer and acquire data on a flow cytometer. Record the mean fluorescence intensity (MFI) of the fluorescently labeled CCL1 for each sample.

  • Data Analysis: Plot the MFI against the concentration of this compound. Fit the data using a non-linear regression model to determine the IC50 value.

Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining

This protocol can be used to investigate whether activation of CCR8 by this compound induces apoptosis.

Experimental Workflow

Apoptosis_Workflow start Start: CCR8-expressing cells treat_cells Treat cells with this compound (include positive and negative controls) start->treat_cells incubate Incubate for a desired time period treat_cells->incubate harvest Harvest cells incubate->harvest wash_pbs Wash with cold PBS harvest->wash_pbs resuspend_buffer Resuspend in Annexin V Binding Buffer wash_pbs->resuspend_buffer add_stains Add Annexin V-FITC and Propidium Iodide (PI) resuspend_buffer->add_stains incubate_stains Incubate in the dark add_stains->incubate_stains acquire Acquire data on a flow cytometer incubate_stains->acquire analyze Analyze cell populations: Viable, Early Apoptotic, Late Apoptotic, Necrotic acquire->analyze end End analyze->end

Workflow for Apoptosis Analysis.

Materials:

  • CCR8-expressing cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates or culture flasks

Procedure:

  • Cell Treatment: Seed CCR8-expressing cells in appropriate culture vessels and treat with various concentrations of this compound for a predetermined time (e.g., 24, 48 hours). Include a vehicle-treated negative control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: After incubation, collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[10]

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11] Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[11]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[11]

  • Data Analysis: Gate on the cell population in a forward scatter versus side scatter plot. Create a quadrant plot of FITC (Annexin V) versus PI fluorescence to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol allows for the investigation of the effects of this compound on cell cycle progression.

Experimental Workflow

Cell_Cycle_Workflow start Start: CCR8-expressing cells treat_cells Treat cells with this compound start->treat_cells incubate Incubate for a desired time period treat_cells->incubate harvest Harvest cells incubate->harvest fix_cells Fix cells in cold 70% ethanol harvest->fix_cells wash_pbs Wash with PBS fix_cells->wash_pbs treat_rnase Treat with RNase A wash_pbs->treat_rnase stain_pi Stain with Propidium Iodide (PI) treat_rnase->stain_pi acquire Acquire data on a flow cytometer stain_pi->acquire analyze Analyze DNA content histogram (G0/G1, S, G2/M phases) acquire->analyze end End analyze->end

Workflow for Cell Cycle Analysis.

Materials:

  • CCR8-expressing cells

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

Procedure:

  • Cell Treatment: Treat CCR8-expressing cells with this compound for a desired duration (e.g., 24 hours).

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample.

  • Fixation: Wash the cells with PBS and resuspend the pellet in 400 µL of PBS. While vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.[12]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.[12]

  • Staining: Resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL) and incubate for a few minutes. Add 400 µL of PI solution (50 µg/mL) and mix well.[12] Incubate for 5-10 minutes at room temperature.[12]

  • Data Acquisition: Analyze the samples on a flow cytometer, ensuring to use a linear scale for the PI fluorescence channel and appropriate doublet discrimination.[12]

  • Data Analysis: Generate a DNA content histogram and use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Disclaimer: These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions.

References

Application Notes and Protocols for ZK756326 Dihydrochloride in G-Protein Coupled Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK756326 dihydrochloride is a potent and selective nonpeptide agonist for the C-C chemokine receptor 8 (CCR8), a G-protein coupled receptor (GPCR).[1][2][3][4] CCR8 is primarily expressed on regulatory T cells (Tregs) within the tumor microenvironment, making it a compelling target for cancer immunotherapy.[5][6] ZK756326 serves as a valuable pharmacological tool for investigating the physiological and pathological roles of CCR8. These application notes provide detailed protocols for utilizing this compound in key in vitro assays to characterize its activity and explore the function of CCR8.

Physicochemical Properties and Storage

PropertyValue
Chemical Formula C₂₁H₃₀Cl₂N₂O₃
Molecular Weight 429.38 g/mol
Appearance White to off-white solid
Purity >98%
Solubility DMSO: ≥ 3.85 mg/mL, Water: 181.7 mM (Sonication recommended)
Storage Store lyophilized powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.

Pharmacological Data

This compound is a full agonist of CCR8, initiating downstream signaling pathways upon binding.[1][4] Its activity has been characterized in various functional assays.

Binding and Functional Activity
ParameterReceptorSpeciesValueAssay Type
IC₅₀ CCR8Human1.8 µMCCL1 Competition Binding
IC₅₀ CCR8Mouse2.6 µMCCL1 Competition Binding
Selectivity Profile

This compound exhibits greater than 28-fold selectivity for CCR8 over a panel of 26 other GPCRs when tested at a concentration of 50 µM.[1][4] However, some off-target activity has been observed at serotonergic (5-HT) and adrenergic (α₂) receptors.

ReceptorIC₅₀ (µM)
5-HT₁ₐ 5.4
5-HT₂ₒ 4.4
5-HT₂ₒ 34.8
5-HT₅ₐ 16
5-HT₆ 5.9
α₂ₐ <20 (65% inhibition at 20 µM)

It is important to note that while ZK756326 binds to these off-target receptors, it does not exhibit agonist activity at the 5-HT₁ₐ receptor in a GTPγS binding assay.[1][4]

Signaling Pathways

CCR8 predominantly couples to the Gαi subunit of the heterotrimeric G protein.[3] Activation of CCR8 by an agonist like ZK756326 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G protein can also activate downstream signaling cascades, including the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium. Furthermore, GPCR activation can trigger the recruitment of β-arrestins, which mediate receptor desensitization and can also initiate their own signaling pathways.

CCR8_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ZK756326 ZK756326 CCR8 CCR8 ZK756326->CCR8 binds G_protein Gαiβγ CCR8->G_protein activates beta_arrestin β-Arrestin CCR8->beta_arrestin recruits AC Adenylyl Cyclase G_protein->AC inhibits (Gαi) PLC Phospholipase C G_protein->PLC activates (Gβγ) cAMP cAMP PIP2 PIP₂ ATP ATP ATP->cAMP catalyzed by AC PKA PKA cAMP->PKA activates Cellular_Response Cellular Response (e.g., Chemotaxis) PKA->Cellular_Response IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC PKC DAG->PKC Ca2_release->Cellular_Response PKC->Cellular_Response ERK ERK beta_arrestin->ERK activates ERK->Cellular_Response Binding_Assay_Workflow prep Prepare Membranes from CCR8-expressing cells incubation Incubate Membranes, Radioligand, and ZK756326 prep->incubation radioligand Prepare Radiolabeled Ligand (e.g., [¹²⁵I]-CCL1) radioligand->incubation competitor Prepare Serial Dilutions of ZK756326 competitor->incubation filtration Separate Bound and Free Ligand (Vacuum Filtration) incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (IC₅₀ Determination) counting->analysis Calcium_Assay_Workflow cell_seeding Seed CCR8-expressing cells in a 96-well plate dye_loading Load cells with a Calcium-sensitive fluorescent dye cell_seeding->dye_loading measurement Measure baseline fluorescence (FLIPR or plate reader) dye_loading->measurement compound_prep Prepare Serial Dilutions of ZK756326 addition Add ZK756326 and continue fluorescence measurement compound_prep->addition measurement->addition analysis Data Analysis (EC₅₀ Determination) addition->analysis Chemotaxis_Assay_Workflow cell_prep Prepare a suspension of CCR8-expressing cells cell_addition Add cells to the upper chamber (Transwell insert) cell_prep->cell_addition agonist_prep Add ZK756326 dilutions to the lower chamber incubation Incubate to allow cell migration agonist_prep->incubation cell_addition->incubation quantification Quantify migrated cells (e.g., cell counting, fluorescence) incubation->quantification analysis Data Analysis (Chemotactic Index) quantification->analysis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing ZK756326 Dihydrochloride Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is ZK756326 dihydrochloride and what is its primary mechanism of action?

A1: this compound is a selective, non-peptide agonist for the C-C chemokine receptor 8 (CCR8).[1][2][3] Its primary mechanism of action is to bind to and activate CCR8, a G protein-coupled receptor (GPCR). This activation stimulates downstream signaling pathways, including Gαi-mediated calcium mobilization and extracellular signal-regulated kinase (ERK) phosphorylation.[4]

Q2: What is a recommended starting concentration range for in vitro experiments?

A2: A good starting point for most cell-based assays is a concentration range of 1-10 µM. The reported IC50 for ZK756326 binding to human CCR8 is 1.8 µM.[1][3] For functional assays like calcium mobilization, a concentration of 3 µM has been effectively used in cross-desensitization experiments.[1] However, the optimal concentration will be cell-type and assay-dependent. We strongly recommend performing a dose-response curve for your specific experiment.

Q3: Is this compound cytotoxic at higher concentrations?

A3: Currently, there is no publicly available data specifically detailing the cytotoxic concentrations of this compound. It is crucial to determine the non-toxic concentration range for your specific cell line and experimental duration. We recommend performing a standard cytotoxicity assay, such as the MTT assay, to establish a concentration range where cell viability is not compromised. A general protocol for this is provided in the "Experimental Protocols" section.

Q4: Are there known off-target effects for this compound?

A4: Yes, while ZK756326 is selective for CCR8, it has been shown to interact with some serotonin receptors at higher concentrations. The IC50 values for these off-target interactions are generally higher than for CCR8, indicating a lower affinity. To mitigate the risk of off-target effects, it is advisable to use the lowest effective concentration of this compound that elicits a response in your primary assay. If you suspect off-target effects, consider using specific antagonists for the potential off-target receptors as a control.

Q5: How should I prepare and store this compound?

A5: this compound is soluble in water, DMSO, and PBS. For stock solutions, dissolve the compound in DMSO. For aqueous solutions, it is soluble in water and PBS (pH 7.2). Store stock solutions at -20°C for long-term storage.

Data Presentation

Table 1: Quantitative Data for this compound

ParameterValueSpeciesNotes
IC50 (CCR8) 1.8 µMHumanConcentration for 50% inhibition of ligand binding.[1][3]
Off-Target IC50 (5-HT1A) 5.4 µMNot SpecifiedOff-target binding affinity.
Off-Target IC50 (5-HT2B) 4.4 µMNot SpecifiedOff-target binding affinity.
Off-Target IC50 (5-HT2C) 34.8 µMNot SpecifiedOff-target binding affinity.
Off-Target IC50 (5-HT5A) 16 µMNot SpecifiedOff-target binding affinity.
Off-Target IC50 (5-HT6) 5.9 µMNot SpecifiedOff-target binding affinity.

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol provides a general guideline for assessing the cytotoxicity of this compound.

  • Cell Seeding: Plate your cells of interest in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in your cell culture medium. The concentration range should span from low nanomolar to high micromolar (e.g., 1 nM to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest ZK756326 concentration).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration to determine the IC50 for cytotoxicity.

Protocol 2: Calcium Mobilization Assay

This protocol is for measuring intracellular calcium flux upon CCR8 activation.

  • Cell Preparation: Plate CCR8-expressing cells (e.g., HEK293-CCR8 or a relevant immune cell line) in a black-walled, clear-bottom 96-well plate and allow them to adhere.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.

  • Compound Preparation: Prepare a 2X working solution of this compound at various concentrations in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).

  • Assay Measurement: Use a fluorescence plate reader with an injection module to measure the baseline fluorescence for a few seconds. Then, inject the 2X this compound solution to achieve the final desired concentration and continue to measure the fluorescence intensity over time (typically 1-3 minutes).

  • Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. Calculate the peak fluorescence response for each concentration and plot a dose-response curve to determine the EC50. A concentration of 3 µM can be used as a positive control for robust activation.[1]

Protocol 3: ERK Phosphorylation Assay (Western Blot)

This protocol outlines the detection of ERK phosphorylation as a downstream marker of CCR8 activation.

  • Cell Treatment: Plate cells and serum-starve them for 4-6 hours before treatment to reduce basal ERK phosphorylation. Treat the cells with various concentrations of this compound for a short duration (e.g., 5-15 minutes). Include an untreated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C. The following day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK to total ERK for each treatment condition.

Troubleshooting Guides

Chemotaxis Assay
IssuePossible CauseSuggested Solution
Low cell migration Suboptimal chemoattractant concentration.Perform a dose-response experiment to find the optimal concentration of ZK756326.
Cell viability compromised.Ensure the concentration of ZK756326 used is not cytotoxic by performing an MTT assay.
Incorrect pore size of the transwell insert.Use an appropriate pore size for your cell type (e.g., 5 µm for lymphocytes).
High background migration Presence of chemoattractants in the cell suspension.Ensure cells are washed and resuspended in serum-free medium before the assay.
Cells are overly migratory.Reduce the assay incubation time.
Calcium Mobilization Assay
IssuePossible CauseSuggested Solution
No or weak signal Low receptor expression.Use a cell line with confirmed high expression of CCR8.
Inadequate dye loading.Optimize dye concentration and loading time according to the manufacturer's protocol.
Compound degradation.Prepare fresh solutions of this compound for each experiment.
High background fluorescence Cell stress or death.Handle cells gently and ensure they are healthy. Check for cytotoxicity of the compound.
Autofluorescence of the compound.Run a control with the compound in cell-free wells to check for autofluorescence.
ERK Phosphorylation Western Blot
IssuePossible CauseSuggested Solution
No p-ERK signal Stimulation time is not optimal.Perform a time-course experiment (e.g., 2, 5, 10, 15, 30 minutes) to find the peak of ERK phosphorylation.
Insufficient compound concentration.Increase the concentration of ZK756326 based on dose-response data from other assays.
Phosphatase activity in lysate.Ensure lysis buffer contains fresh and effective phosphatase inhibitors. Keep samples on ice.
High basal p-ERK level Incomplete serum starvation.Increase the duration of serum starvation (e.g., overnight).
High cell density.Plate cells at a lower density to avoid stress-induced signaling.

Mandatory Visualization

CCR8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ZK756326 ZK756326 dihydrochloride CCR8 CCR8 ZK756326->CCR8 Binds & Activates G_protein Gαi/βγ CCR8->G_protein Activates PLC PLC G_protein->PLC Activates ERK_pathway MAPK/ERK Pathway G_protein->ERK_pathway Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces Chemotaxis Chemotaxis Ca_release->Chemotaxis pERK p-ERK ERK_pathway->pERK Phosphorylates pERK->Chemotaxis

Caption: CCR8 signaling pathway activated by ZK756326.

Experimental_Workflow start Start prep_compound Prepare ZK756326 Stock Solution start->prep_compound cytotoxicity Determine Non-Toxic Concentration Range (MTT Assay) prep_compound->cytotoxicity dose_response Perform Dose-Response Curve for Primary Assay (e.g., Calcium Mobilization) cytotoxicity->dose_response main_exp Conduct Main Experiment (e.g., Chemotaxis, ERK Phosphorylation) at Optimal Concentration dose_response->main_exp data_analysis Data Analysis & Interpretation main_exp->data_analysis end End data_analysis->end

Caption: General experimental workflow for using ZK756326.

Troubleshooting_Logic issue Unexpected Experimental Result? is_signal_low Is the signal (e.g., migration, fluorescence) lower than expected? issue->is_signal_low is_background_high Is the background signal high? issue->is_background_high is_signal_low->is_background_high No check_concentration Verify ZK756326 concentration and stability. is_signal_low->check_concentration Yes check_cytotoxicity Perform cytotoxicity assay to rule out cell death. is_background_high->check_cytotoxicity Yes troubleshoot_protocol Consult detailed protocol troubleshooting. is_background_high->troubleshoot_protocol No check_cells Assess cell health and receptor expression. check_concentration->check_cells optimize_assay Optimize assay parameters (e.g., incubation time, dye loading). check_cells->optimize_assay check_controls Review positive and negative controls. check_controls->troubleshoot_protocol check_cytotoxicity->check_controls

Caption: Logical troubleshooting workflow for experiments.

References

ZK756326 dihydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of ZK756326 dihydrochloride. It also includes troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a potent and selective non-peptide agonist for the CC chemokine receptor 8 (CCR8).[1][2][3] It is a valuable tool for studying the physiological roles of CCR8, such as in HIV infection and immunology, without the limitations associated with using natural protein ligands like CCL1 (I-309).[4]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the stability and potency of this compound. Recommendations for both lyophilized powder and solutions are summarized below.

Q3: How should I prepare stock solutions of this compound?

A3: this compound is soluble in water and DMSO. For a 10 mM stock solution, you would dissolve 4.29 mg of the compound in 1 mL of your chosen solvent. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Q4: What is the mechanism of action of ZK756326?

A4: ZK756326 acts as a full agonist at the CCR8 receptor. Its binding to CCR8, a G-protein coupled receptor (GPCR), predominantly induces Gαi-dependent signaling.[5] This activation leads to downstream effects such as an increase in intracellular calcium concentration.[1][2][6]

Q5: Are there any known off-target effects for ZK756326?

A5: While ZK756326 is selective for CCR8, some cross-reactivity has been observed at higher concentrations with certain serotonin (5-HT) and adrenergic receptors.[6] Researchers should consider these potential off-target effects when designing experiments and interpreting results.

Stability and Storage Data

Proper handling and storage are critical for maintaining the integrity of this compound.

FormStorage TemperatureDuration of StabilitySpecial Instructions
Lyophilized Powder-20°C≥ 4 yearsKeep desiccated and protected from moisture.[6]
Solution-20°CUp to 3 monthsAliquot to avoid multiple freeze-thaw cycles.[1]

Experimental Protocols

Below is a general protocol for a calcium mobilization assay using this compound, based on its known mechanism of action.

Objective: To measure the agonist activity of this compound by detecting changes in intracellular calcium levels in CCR8-expressing cells.

Materials:

  • This compound

  • CCR8-expressing cells (e.g., transfected HEK293 or U87 cells)

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (optional, aids in dye retention in some cell lines)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorometric imaging plate reader (FLIPR) or fluorescence microscope

Protocol:

  • Cell Preparation:

    • Plate CCR8-expressing cells in a 96-well black-walled, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in assay buffer according to the manufacturer's instructions. Probenecid can be included to improve dye retention.

    • Remove the cell culture medium from the wells and add the dye-loading solution.

    • Incubate the plate at 37°C for 1 hour, followed by a 15-minute incubation at room temperature, protected from light.

  • Compound Preparation:

    • Prepare a series of dilutions of this compound in assay buffer at the desired concentrations (e.g., 2x the final concentration).

  • Calcium Flux Measurement:

    • Place the cell plate into the fluorometric imaging plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Add the this compound solutions to the respective wells.

    • Immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes) to capture the transient calcium flux.

  • Data Analysis:

    • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

    • Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or low signal in calcium mobilization assay 1. Low receptor expression in cells.2. Inactive compound due to improper storage or handling.3. Inefficient dye loading or leakage.4. Cell health is compromised.1. Verify CCR8 expression via Western blot or flow cytometry.2. Use a fresh aliquot of ZK756326. Prepare fresh solutions.3. Optimize dye loading time and concentration. Consider using probenecid.4. Ensure cells are healthy and within a suitable passage number.
High background fluorescence 1. Autofluorescence from the compound or media.2. Cell death leading to dye leakage.1. Run a control with the compound in the absence of cells.2. Check cell viability before and after the assay.
Inconsistent results between experiments 1. Variation in cell density.2. Inconsistent compound dilutions.3. Fluctuation in assay temperature.1. Ensure consistent cell seeding density.2. Prepare fresh serial dilutions for each experiment.3. Maintain a stable temperature throughout the assay.
Unexpected off-target effects observed 1. ZK756326 concentration is too high, leading to binding to other receptors.1. Perform dose-response experiments to use the lowest effective concentration.2. Use specific antagonists for suspected off-target receptors to confirm.

Visualizations

ZK756326_Signaling_Pathway ZK756326 Signaling Pathway ZK756326 ZK756326 CCR8 CCR8 Receptor ZK756326->CCR8 Binds to G_protein Gi/o Protein CCR8->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates Downstream Downstream Cellular Responses DAG->Downstream Ca_release->Downstream

Caption: ZK756326 activates the CCR8 receptor, leading to G-protein activation and subsequent intracellular calcium release.

Experimental_Workflow General Experimental Workflow for ZK756326 cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare ZK756326 Stock Solution C Perform Assay (e.g., Calcium Mobilization) A->C B Culture CCR8-expressing Cells B->C D Data Acquisition C->D E Data Analysis (e.g., EC50 determination) D->E

References

Technical Support Center: Minimizing Off-Target Effects of ZK756326 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with ZK756326 dihydrochloride, a potent and selective nonpeptide agonist of the CC chemokine receptor CCR8.[1][2][3][4] Our goal is to provide comprehensive guidance on minimizing and identifying potential off-target effects to ensure the generation of robust and reliable experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a nonpeptide small molecule that functions as a full agonist for the CC chemokine receptor 8 (CCR8).[1][5][6] It was developed to study the physiological roles of CCR8, for instance in HIV infection, without the limitations of using its natural protein ligand, CCL1.[1][5] It has an IC50 value of 1.8 μM for inhibiting the binding of CCL1 to CCR8.[1][5][6]

Q2: What are off-target effects and why are they a concern?

A2: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target. These unintended interactions can lead to misinterpretation of experimental results, where an observed phenotype may be incorrectly attributed to the on-target activity. Cellular toxicity and a lack of translatability of findings from preclinical to clinical settings are also significant concerns. Minimizing off-target effects is critical for rigorous and reproducible research.

Q3: How selective is this compound?

A3: ZK756326 has been reported to be a selective CCR8 agonist. In binding competition assays, at a concentration of 50 μM, ZK756326 showed greater than 28-fold specificity for CCR8 when compared with a panel of 26 other G-protein-coupled receptors (GPCRs).[7] It has also been shown to have no agonist activity against CCR3, CXCR3, CXCR4, and CCR5.

Q4: What are the known on-target effects of ZK756326?

A4: As a CCR8 agonist, ZK756326 has been shown to elicit several on-target cellular responses, including:

  • Inducing a dose-responsive increase in intracellular calcium.[5][6]

  • Stimulating extracellular acidification in cells expressing human CCR8.[5][6]

  • Inducing phosphorylation of extracellular signal-regulated kinase (ERK1/2).[5]

  • Eliciting chemotaxis of cells expressing murine CCR8.[5]

  • Inhibiting human immunodeficiency virus (HIV) fusion in cells expressing CD4 and CCR8.[5]

Q5: Since a complete off-target profile for ZK756326 is not publicly available, what proactive strategies can I implement to minimize potential off-target effects?

A5: A multi-pronged approach is recommended:

  • Use the Lowest Effective Concentration: Perform dose-response experiments to determine the lowest concentration of ZK756326 that produces the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-targets.

  • Employ Control Compounds: If available, use a structurally similar but inactive analog of ZK756326 as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.

  • Orthogonal Validation: Confirm key findings using a different CCR8 agonist with a distinct chemical structure. This reduces the likelihood that the observed phenotype is due to a shared off-target of a particular chemical class.

  • Genetic Knockdown/Knockout: The most rigorous approach is to use techniques like CRISPR-Cas9 or siRNA to reduce or eliminate the expression of CCR8. If the phenotype observed with ZK756326 treatment is diminished or absent in CCR8-deficient cells, it provides strong evidence for on-target activity.

Troubleshooting Guides

General Troubleshooting Workflow for Suspected Off-Target Effects

start Unexpected or Inconsistent Phenotype Observed q1 Is the ZK756326 concentration optimized? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are appropriate controls included? a1_yes->q2 action1 Perform a dose-response curve to find the minimal effective concentration. a1_no->action1 action1->q1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Have you confirmed the phenotype with an orthogonal approach? a2_yes->q3 action2 Include vehicle control, and if possible, an inactive analog. a2_no->action2 action2->q2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Have you performed genetic validation? a3_yes->q4 action3 Use a structurally different CCR8 agonist or CCL1. a3_no->action3 action3->q3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no conclusion_on_target Phenotype is likely on-target. a4_yes->conclusion_on_target action4 Use siRNA or CRISPR to knockdown/knockout CCR8. a4_no->action4 conclusion_off_target Phenotype is likely off-target. action4->conclusion_off_target

Caption: Troubleshooting workflow for suspected off-target effects.

Troubleshooting Specific Assays
Issue Potential Cause Suggested Solution
Calcium Mobilization Assay
High background fluorescenceAutofluorescence of ZK756326 or other components.Run a control with ZK756326 in cell-free buffer to check for autofluorescence.
Cell health issues leading to leaky membranes.Ensure cells are healthy and not overgrown. Use a viability stain to check cell health.
No or weak signalLow CCR8 expression in the cell line.Use a cell line with confirmed high expression of CCR8 or a transiently transfected system.
Inactive ZK756326.Ensure proper storage and handling of the compound. Test a fresh aliquot.
Issues with the calcium dye.Ensure the dye is loaded correctly and is not expired.
ERK1/2 Phosphorylation (Western Blot)
No or weak p-ERK signalSuboptimal stimulation time.Perform a time-course experiment (e.g., 2, 5, 10, 15, 30 minutes) to determine the peak of ERK phosphorylation.
Phosphatase activity during cell lysis.Always use fresh lysis buffer containing phosphatase inhibitors.[8] Keep samples on ice.
Poor antibody quality.Use a validated antibody for p-ERK. Include a positive control (e.g., treatment with a known activator like PMA or EGF).
Inconsistent total ERK levelsUneven protein loading.Perform a protein quantification assay (e.g., BCA) and load equal amounts of protein per lane. Normalize the p-ERK signal to total ERK or a housekeeping protein like GAPDH or β-actin.
Chemotaxis Assay
High background migration (in control wells)Cells are not properly serum-starved.Ensure cells are adequately serum-starved (typically 18-24 hours) to reduce random migration.[9][10]
Cell viability is low.Check cell viability before starting the assay; it should be high.
No or low migration towards ZK756326ZK756326 concentration is not optimal.Perform a dose-response experiment to find the optimal chemoattractant concentration.
Incubation time is too short or too long.Optimize the incubation time for your specific cell type.
Incorrect pore size of the transwell insert.Ensure the pore size is appropriate for the cell type being used.[6]

Experimental Protocols

Calcium Mobilization Assay

Objective: To measure the increase in intracellular calcium concentration in response to ZK756326 stimulation.

Methodology:

  • Cell Preparation:

    • Seed cells (e.g., HEK293T transiently expressing human CCR8) into a 96-well black-walled, clear-bottom plate.[1]

    • Culture until cells reach the desired confluency.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate the plate at 37°C for a specified time (e.g., 1 hour) in the dark.[1]

  • Compound Preparation:

    • Prepare a dilution series of this compound in an appropriate assay buffer. Prepare compounds at a higher concentration (e.g., 3x) than the final desired concentration.[1]

  • Measurement:

    • Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence.

    • Add the ZK756326 dilutions to the cell plate and immediately begin recording the fluorescence intensity over time.[6]

    • The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of ZK756326.

    • Plot the response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Seed CCR8-expressing cells in a 96-well plate prep2 Load cells with a calcium-sensitive dye prep1->prep2 prep3 Prepare ZK756326 serial dilutions prep2->prep3 exp1 Measure baseline fluorescence in a plate reader prep3->exp1 exp2 Add ZK756326 and record fluorescence change exp1->exp2 an1 Determine peak fluorescence response an2 Plot dose-response curve and calculate EC50 an1->an2

Caption: Workflow for a calcium mobilization assay.

ERK1/2 Phosphorylation Assay (Western Blot)

Objective: To detect the phosphorylation of ERK1/2 in response to ZK756326 stimulation.

Methodology:

  • Cell Culture and Starvation:

    • Culture CCR8-expressing cells to the desired confluency.

    • Serum-starve the cells for a defined period (e.g., 4-18 hours) to reduce basal ERK phosphorylation.

  • Ligand Stimulation:

    • Treat the serum-starved cells with various concentrations of ZK756326 for a predetermined optimal time.

    • Include a vehicle control and a positive control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a lysis buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) reagent.

  • Stripping and Re-probing (Optional):

    • The membrane can be stripped and re-probed with an antibody for total ERK1/2 to normalize the phospho-ERK signal.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.

Chemotaxis Assay (Boyden Chamber)

Objective: To assess the ability of ZK756326 to induce directed cell migration.

Methodology:

  • Cell Preparation:

    • Culture CCR8-expressing cells and serum-starve them for 18-24 hours.[9][10]

    • Harvest the cells and resuspend them in serum-free medium at a predetermined optimal concentration.

  • Assay Setup:

    • Add serum-free medium containing different concentrations of ZK756326 to the lower wells of the Boyden chamber.

    • Include a negative control (serum-free medium) and a positive control (e.g., 10% FBS).

    • Place the transwell inserts (with an appropriate pore size for the cell type) into the wells.

    • Add the cell suspension to the upper chamber of the inserts.

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for a duration optimized for the specific cell type (e.g., 4-24 hours).

  • Quantification of Migrated Cells:

    • After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., crystal violet or a fluorescent dye).

    • Elute the stain and measure the absorbance or fluorescence, or count the cells in several fields of view under a microscope.

  • Data Analysis:

    • Quantify the number of migrated cells for each condition.

    • Plot the number of migrated cells against the concentration of ZK756326.

Signaling Pathway

ZK756326, as a CCR8 agonist, is expected to activate downstream signaling pathways similar to the natural ligand, CCL1. The binding of ZK756326 to CCR8, a G-protein coupled receptor, leads to the activation of the associated Gαi protein. This initiates a cascade of intracellular events.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ZK756326 ZK756326 CCR8 CCR8 ZK756326->CCR8 Binds Gai Gαi CCR8->Gai Activates Gbg Gβγ PLC PLC Gai->PLC Inhibits Adenylyl Cyclase (not shown) Gbg->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Migration Chemotaxis/ Migration Ca->Migration Contributes to MAPK_cascade MAPK Cascade (Ras/Raf/MEK) PKC->MAPK_cascade Activates ERK ERK1/2 MAPK_cascade->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation pERK->Migration Leads to

Caption: Simplified CCR8 signaling pathway activated by ZK756326.

References

Improving signal-to-noise ratio in ZK756326 dihydrochloride assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ZK756326 dihydrochloride assays. This resource provides troubleshooting guides and frequently asked questions to help you optimize your experiments and achieve a high signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the fictitious enzyme "Kinase-Y". It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its downstream substrates.

Q2: What is the recommended assay format for measuring the inhibitory activity of this compound?

A2: A fluorescence-based assay is recommended for measuring the inhibitory activity of this compound on Kinase-Y. This format offers high sensitivity and is amenable to high-throughput screening. A common approach involves measuring the phosphorylation of a specific peptide substrate, where the phosphorylation event is coupled to a change in fluorescence intensity.

Q3: What are the primary factors that contribute to a low signal-to-noise ratio in Kinase-Y assays?

A3: A low signal-to-noise ratio can be caused by several factors, including high background fluorescence, low enzyme activity, suboptimal reagent concentrations, and inappropriate incubation times. The troubleshooting guide below provides detailed steps to address these common issues.

Troubleshooting Guide: Improving Signal-to-Noise Ratio

This guide addresses specific issues that can lead to a poor signal-to-noise ratio in your this compound assays.

Issue 1: High Background Signal

Q: My assay exhibits a high background signal in the negative control wells (without this compound). What are the potential causes and solutions?

A: High background signal can obscure the true signal from Kinase-Y activity. The following table outlines potential causes and recommended troubleshooting steps.

Potential Cause Recommended Solution Expected Outcome
Autophosphorylation of Kinase-Y Decrease the concentration of Kinase-Y in the assay.Reduction in background signal with minimal impact on the assay window.
Contaminated Reagents Prepare fresh buffers and reagent solutions using high-purity water and reagents.A significant decrease in background fluorescence.
Sub-optimal ATP Concentration Titrate the ATP concentration. A lower concentration can reduce non-specific phosphorylation.Lower background signal, potentially requiring optimization of the enzyme concentration.
Well Plate Autofluorescence Use low-binding, non-autofluorescent black assay plates.A consistent and lower background across the entire plate.
Issue 2: Low Signal from Kinase-Y Activity

Q: The fluorescence signal in my positive control wells (without inhibitor) is too low, resulting in a small assay window. How can I increase the signal?

A: A low signal indicates that the Kinase-Y enzyme is not functioning optimally. The following table provides strategies to enhance enzyme activity.

Potential Cause Recommended Solution Expected Outcome
Inactive Kinase-Y Use a fresh aliquot of the enzyme and ensure proper storage conditions (-80°C).A significant increase in the fluorescence signal.
Suboptimal Enzyme Concentration Increase the concentration of Kinase-Y in the assay.A proportional increase in signal, up to a saturation point.
Inappropriate Incubation Time Optimize the incubation time to allow for sufficient product formation without entering the non-linear phase of the reaction.An increased signal with good linearity.
Incorrect Buffer pH or Ionic Strength Ensure the assay buffer has the optimal pH and ionic strength for Kinase-Y activity.Improved enzyme performance and a stronger signal.

Experimental Protocols

Standard Kinase-Y Inhibition Assay Protocol

This protocol provides a starting point for measuring the inhibitory effect of this compound on Kinase-Y activity.

  • Reagent Preparation:

    • Prepare a 2X Kinase-Y enzyme solution in assay buffer.

    • Prepare a 2X peptide substrate and ATP solution in assay buffer.

    • Prepare a serial dilution of this compound in 100% DMSO, followed by a 1:100 dilution in assay buffer.

  • Assay Procedure:

    • Add 10 µL of the this compound solution to the wells of a 384-well black plate.

    • Add 10 µL of the 2X Kinase-Y enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Stop the reaction by adding 10 µL of a stop solution.

    • Read the fluorescence signal using a plate reader with the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with no enzyme) from all data points.

    • Normalize the data to the positive control (no inhibitor) and negative control (no enzyme) wells.

    • Plot the normalized data against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound assays.

Kinase_Y_Signaling_Pathway cluster_upstream Upstream Signaling cluster_pathway Kinase-Y Pathway cluster_downstream Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Y Kinase-Y Receptor->Kinase_Y Substrate Downstream Substrate Kinase_Y->Substrate Phosphorylation Response Cell Proliferation & Survival Substrate->Response ZK756326 ZK756326 dihydrochloride ZK756326->Kinase_Y Inhibition

Caption: Fictional Kinase-Y signaling pathway and the inhibitory action of ZK756326.

Troubleshooting_Workflow Start Low Signal-to-Noise Ratio Check_Background High Background Signal? Start->Check_Background Check_Signal Low Kinase Activity Signal? Check_Background->Check_Signal No Optimize_Enzyme Decrease [Kinase-Y] Check_Background->Optimize_Enzyme Yes Check_Enzyme_Activity Use Fresh Enzyme Aliquot Check_Signal->Check_Enzyme_Activity Yes End Improved S/N Ratio Check_Signal->End No Fresh_Reagents Prepare Fresh Reagents Optimize_Enzyme->Fresh_Reagents Optimize_ATP Titrate [ATP] Fresh_Reagents->Optimize_ATP Optimize_ATP->End Increase_Enzyme Increase [Kinase-Y] Check_Enzyme_Activity->Increase_Enzyme Optimize_Incubation Optimize Incubation Time Increase_Enzyme->Optimize_Incubation Optimize_Incubation->End

Caption: Troubleshooting workflow for low signal-to-noise ratio in Kinase-Y assays.

Interpreting dose-response curves for ZK756326 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Compound-X. The information is designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general appearance and solubility of Compound-X?

A1: Compound-X is a white to off-white crystalline solid. It is highly soluble in water and DMSO, and sparingly soluble in ethanol. For cell-based assays, we recommend preparing a concentrated stock solution in DMSO and then diluting it to the final concentration in your aqueous experimental medium. Ensure the final DMSO concentration is consistent across all experimental conditions and does not exceed a level that affects cell viability (typically <0.5%).

Q2: How should I store Compound-X?

A2: Compound-X is stable at room temperature for short periods. For long-term storage, we recommend keeping it in a tightly sealed container at -20°C, protected from light and moisture. Stock solutions in DMSO can also be stored at -20°C. Avoid repeated freeze-thaw cycles.

Q3: What is the known mechanism of action for Compound-X?

A3: Compound-X is a potent and selective inhibitor of the novel kinase, Kinase-Y. By binding to the ATP-binding pocket of Kinase-Y, it prevents the phosphorylation of its downstream substrate, Protein-Z, thereby inhibiting the Pro-Survival Signaling Pathway.

Interpreting Dose-Response Curves for Compound-X

Dose-response curves are essential for determining the potency and efficacy of Compound-X.[1][2] These curves graphically represent the relationship between the concentration of Compound-X and the observed biological response.[1]

Key Parameters from Dose-Response Curves
ParameterDescriptionTypical Value for Compound-X (Cell-Based Assay)
EC50 / IC50 The concentration of Compound-X that produces 50% of the maximal response (EC50 for agonists) or inhibits the response by 50% (IC50 for inhibitors).[1]150 nM
Emax The maximum observed effect of Compound-X.95% inhibition
Hill Slope The steepness of the curve, which can provide insights into the binding cooperativity of Compound-X.1.2
Sample Dose-Response Curve Data

The following table provides representative data from a cell viability assay in a cancer cell line treated with increasing concentrations of Compound-X for 48 hours.

Concentration of Compound-X (nM)% Inhibition of Cell Viability
15
1020
5045
10052
20075
50090
100095

Troubleshooting Common Issues

Problem 1: High variability between replicate wells in my dose-response experiment.

  • Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.

  • Troubleshooting Steps:

    • Ensure a homogenous single-cell suspension before seeding.

    • Use calibrated pipettes and proper pipetting techniques.

    • To minimize edge effects, avoid using the outermost wells of the plate for experimental conditions; instead, fill them with sterile media or PBS.

    • Verify that your plate reader is functioning correctly and that the settings are appropriate for your assay.

Problem 2: The IC50 value I obtained is significantly different from the value reported in the literature.

  • Possible Cause: Differences in experimental conditions such as cell line, cell density, incubation time, serum concentration in the media, or the specific assay used.

  • Troubleshooting Steps:

    • Carefully review and align your experimental protocol with the published methodology.

    • Ensure the passage number of your cell line is low, as cellular characteristics can change over time in culture.

    • Confirm the purity and concentration of your Compound-X stock solution.

    • Consider the impact of serum proteins, as they can bind to small molecules and reduce their effective concentration.

Problem 3: I am not observing a clear sigmoidal dose-response curve.

  • Possible Cause: The concentration range of Compound-X tested is too narrow or not centered around the IC50, or Compound-X may be precipitating at higher concentrations.

  • Troubleshooting Steps:

    • Broaden the range of concentrations tested, using a log or semi-log dilution series. A common approach is to test concentrations spanning several orders of magnitude (e.g., 0.1 nM to 10 µM).

    • Visually inspect the wells with the highest concentrations of Compound-X for any signs of precipitation. If precipitation is observed, consider using a different solvent or reducing the highest concentration tested.

Experimental Protocols

Standard Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of Compound-X in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Compound-X. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Cell Treatment and Lysis cluster_1 Protein Analysis cell_culture Plate Cells treatment Treat with Compound-X cell_culture->treatment lysis Lyse Cells treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification Cell Lysate western_blot Western Blot quantification->western_blot data_analysis Data Analysis and Interpretation western_blot->data_analysis Blot Images

Caption: Experimental workflow for analyzing protein expression after Compound-X treatment.

G cluster_pathway Pro-Survival Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseY Kinase-Y Receptor->KinaseY activates ProteinZ Protein-Z KinaseY->ProteinZ phosphorylates TranscriptionFactor Transcription Factor ProteinZ->TranscriptionFactor activates CellSurvival Cell Survival and Proliferation TranscriptionFactor->CellSurvival CompoundX Compound-X CompoundX->KinaseY inhibits

Caption: Proposed signaling pathway for Compound-X's mechanism of action.

References

Technical Support Center: ZK756326 Dihydrochloride Cytotoxicity and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ZK756326 dihydrochloride in cytotoxicity and cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a nonpeptide agonist for the CC chemokine receptor 8 (CCR8).[1][2][3][4] Its mechanism of action involves binding to and activating CCR8, a G-protein coupled receptor (GPCR). This activation stimulates intracellular signaling cascades, including the activation of phospholipase C (PLC), which leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium and activate protein kinase C (PKC), respectively, influencing cellular processes such as chemotaxis.[5][6][7]

Q2: How should I prepare and store this compound for cell-based assays?

This compound is soluble in water and DMSO.[8] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO or a buffered aqueous solution (e.g., PBS). It is crucial to keep the final concentration of DMSO in the culture medium low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments. Stock solutions should be stored at -20°C for long-term use.

Q3: Are there any known interferences of this compound with common cytotoxicity or cell viability assays?

Q4: What are the expected effects of this compound on cell viability?

As a CCR8 agonist, ZK756326 is primarily expected to induce signaling pathways related to cell migration and immune response in CCR8-expressing cells.[9][10] Its effect on cell viability or cytotoxicity is not its primary characterized function and would be cell-type dependent. It is possible that sustained activation of CCR8 signaling could lead to downstream effects on cell proliferation or survival, which should be determined empirically for your specific cell model.

Troubleshooting Guides

Issue 1: High Variability in Replicate Wells

Possible Causes:

  • Inconsistent Cell Seeding: Uneven distribution of cells across the plate.

  • Pipetting Errors: Inaccurate dispensing of compound or assay reagents.

  • Edge Effects: Evaporation from wells on the plate perimeter.

Solutions:

  • Ensure a homogenous single-cell suspension before seeding.

  • Use calibrated pipettes and proper pipetting techniques.

  • To minimize edge effects, consider not using the outer wells of the assay plate for experimental samples.[11]

Issue 2: Unexpected or No Dose-Response

Possible Causes:

  • Compound Insolubility: The compound may precipitate at higher concentrations in the culture medium.

  • Incorrect Concentration Range: The tested concentrations may be too high or too low to observe a biological effect.

  • Cell Line Insensitivity: The chosen cell line may not express CCR8 or respond to its activation.

Solutions:

  • Visually inspect the wells for any precipitate after adding the compound. If precipitation is observed, consider using a lower concentration range or a different solvent system.

  • Perform a broad-range dose-response experiment to identify the optimal concentration range.

  • Confirm CCR8 expression in your cell line using techniques like RT-PCR, western blot, or flow cytometry.

Issue 3: High Background Signal in the Assay

Possible Causes:

  • Compound Interference: The compound itself may be colored or fluorescent, interfering with the assay readout.

  • Media Components: Phenol red in the culture medium can interfere with some colorimetric assays.

  • Contamination: Microbial contamination can affect assay results.

Solutions:

  • Run a cell-free control with this compound at all tested concentrations to measure its intrinsic absorbance or fluorescence. Subtract this background from the experimental values.

  • Use phenol red-free medium for the duration of the assay if interference is suspected.

  • Regularly check cell cultures for any signs of contamination.

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound on CCR8-Expressing and Non-Expressing Cell Lines (MTT Assay)

Cell LineCCR8 ExpressionThis compound IC50 (µM)
Cell Line APositive> 100
Cell Line BNegative> 100
Positive Control (Doxorubicin)N/A0.5

Table 2: Hypothetical Effect of this compound on Cell Viability (ATP-Based Assay)

Concentration (µM)Cell Viability (% of Vehicle Control) - CCR8 Positive CellsCell Viability (% of Vehicle Control) - CCR8 Negative Cells
0 (Vehicle)100 ± 5.2100 ± 4.8
198.5 ± 4.5101.2 ± 5.1
1095.2 ± 6.199.8 ± 4.9
5092.8 ± 5.898.5 ± 5.3

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include vehicle-only and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength between 540 and 570 nm using a microplate reader.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: After the incubation period, carefully collect a supernatant sample from each well.

  • LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture according to the manufacturer's protocol.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Data Acquisition: Measure the absorbance at the wavelength specified in the assay kit protocol.

Visualizations

G cluster_workflow Experimental Workflow for Cytotoxicity Assay Start Start Seed Cells Seed Cells Start->Seed Cells Treat with ZK756326 Treat with ZK756326 Seed Cells->Treat with ZK756326 Incubate Incubate Treat with ZK756326->Incubate Perform Assay Perform Assay Incubate->Perform Assay Measure Signal Measure Signal Perform Assay->Measure Signal Analyze Data Analyze Data Measure Signal->Analyze Data End End Analyze Data->End

Caption: A generalized experimental workflow for assessing the cytotoxicity of this compound.

G cluster_troubleshooting Troubleshooting Decision Tree Inconsistent Results Inconsistent Results Check Seeding Check Cell Seeding and Pipetting Inconsistent Results->Check Seeding Yes Use Inner Wells Use Inner Wells Only Inconsistent Results->Use Inner Wells No No Dose-Response No Dose-Response Check Solubility Check Compound Solubility No Dose-Response->Check Solubility Yes Verify CCR8 Expression Verify CCR8 Expression in Cell Line No Dose-Response->Verify CCR8 Expression No High Background High Background Cell-Free Control Run Cell-Free Control High Background->Cell-Free Control Yes Use Phenol Red-Free Media Use Phenol Red-Free Media High Background->Use Phenol Red-Free Media No

Caption: A decision tree to guide troubleshooting common issues in cytotoxicity and cell viability assays.

G cluster_pathway Simplified CCR8 Signaling Pathway ZK756326 ZK756326 CCR8 CCR8 ZK756326->CCR8 G_Protein G-Protein (α, β, γ) CCR8->G_Protein activates PLC Phospholipase C G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response (e.g., Chemotaxis) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: A simplified diagram of the CCR8 signaling pathway initiated by this compound.

References

How to control for ZK756326 dihydrochloride vehicle effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper use and handling of ZK756326 dihydrochloride in experimental settings. This guide includes frequently asked questions (FAQs) and troubleshooting advice to address common challenges, particularly concerning vehicle selection and controlling for its effects in in vivo and in vitro studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and challenges encountered during the experimental use of this compound.

Q1: What is the recommended vehicle for dissolving this compound for in vivo studies?

It is critical to perform a small-scale solubility and stability test of your desired concentration in the chosen vehicle before preparing a large batch for your experiment. Always ensure the final concentration of any organic solvent is minimized to reduce potential toxicity.

Q2: I am observing unexpected effects in my control group treated only with the vehicle. What could be the cause?

A2: This is a critical observation and highlights the importance of a vehicle control group. The vehicle itself, especially if it contains organic solvents like DMSO, can have biological effects.[1] For example, DMSO is known to have anti-inflammatory and analgesic properties and can affect various signaling pathways. Similarly, surfactants like Tween® 80 can cause histamine release and hypersensitivity reactions in some animal models.

Troubleshooting Steps:

  • Review Vehicle Composition: Scrutinize the components of your vehicle and their final concentrations.

  • Literature Search: Research the known biological effects of each component of your vehicle in your specific animal model and for the endpoints you are measuring.

  • Reduce Solvent Concentration: If using a co-solvent system, try to reduce the percentage of the organic solvents to the lowest possible concentration that maintains the solubility of this compound.

  • Alternative Vehicle: Consider testing an alternative vehicle. If you are using a co-solvent system, a simple aqueous-based vehicle like PBS should be tested in parallel if solubility allows.

Q3: My this compound solution is cloudy or shows precipitation after preparation. What should I do?

A3: Precipitation indicates that the compound is not fully dissolved or is unstable in your chosen vehicle. This can lead to inaccurate dosing and unreliable experimental results.

Troubleshooting Steps:

  • Check Solubility Limits: You may be exceeding the solubility of this compound in your chosen vehicle. Refer to the solubility data table below and consider preparing a more dilute solution.

  • pH Adjustment: The solubility of this compound may be pH-dependent. Ensure the pH of your vehicle is within a suitable range. For PBS, the pH should be around 7.2.

  • Preparation Technique: When preparing co-solvent formulations, dissolve the compound completely in the organic solvent (e.g., DMSO) first before slowly adding the aqueous components while vortexing.

  • Temperature: Gentle warming (e.g., to 37°C) may aid in dissolution, but ensure the compound is stable at that temperature. Allow the solution to return to room temperature before administration to check for precipitation.

  • Fresh Preparation: Always prepare the formulation fresh on the day of the experiment to minimize the risk of precipitation over time.

Q4: How do I properly establish a vehicle control group in my experiment?

A4: A proper vehicle control group is essential to isolate the effects of this compound from those of the vehicle.

Key Principles:

  • Identical Composition: The vehicle control group must receive the exact same formulation as the treatment group, but without the this compound. This includes all solvents, surfactants, and buffers at the same final concentrations.

  • Same Administration Protocol: The vehicle should be administered via the same route, at the same volume, and on the same schedule as the drug treatment.

  • Blinding: Whenever possible, the administration of the vehicle and the drug should be blinded to the researchers conducting the experiment and analyzing the data to prevent bias.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityNotes
WaterSoluble
DMSO (Dimethyl Sulfoxide)≥ 6 mg/mLUse with caution in vivo due to potential biological effects.
PBS (Phosphate-Buffered Saline), pH 7.2≥ 10 mg/mLRecommended as a primary vehicle for in vivo studies.

Experimental Protocols

Protocol: Preparation of a PBS-based Vehicle for this compound

This protocol describes the preparation of a simple, aqueous-based vehicle for in vivo administration.

Materials:

  • This compound powder

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile, pyrogen-free vials

  • Vortex mixer

  • Sterile filter (0.22 µm)

Procedure:

  • Aseptically weigh the required amount of this compound powder.

  • In a sterile vial, add the desired volume of sterile PBS (pH 7.2).

  • Slowly add the this compound powder to the PBS while vortexing to facilitate dissolution.

  • Continue vortexing until the powder is completely dissolved and the solution is clear.

  • If necessary, sterile-filter the final solution using a 0.22 µm filter into a new sterile vial.

  • For the vehicle control, use the same sterile PBS (pH 7.2) that has been handled in the same manner.

  • Prepare the formulation fresh before each experiment.

Protocol: Preparation of a Co-Solvent Vehicle for this compound

This protocol is for situations where higher concentrations of this compound are required that are not achievable in PBS alone. Note: The final concentrations of DMSO and Tween® 80 should be kept as low as possible. The following is an example formulation; optimization is likely required.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene Glycol 300 (PEG300), sterile

  • Tween® 80, sterile

  • Sterile Saline (0.9% NaCl) or PBS (pH 7.2)

  • Sterile, pyrogen-free vials

  • Vortex mixer

Procedure:

  • Vehicle Preparation:

    • In a sterile tube, prepare the organic phase by mixing DMSO, PEG300, and Tween® 80 in the desired ratio (e.g., for a final vehicle of 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% Saline).

  • Drug Dissolution:

    • Weigh the required amount of this compound.

    • Add the this compound to the appropriate volume of the organic phase (or just the DMSO component first) and vortex until fully dissolved.

  • Final Formulation:

    • Slowly add the sterile saline or PBS to the drug-organic mixture while continuously vortexing to prevent precipitation.

    • Visually inspect the final solution to ensure it is clear and free of particulates.

  • Vehicle Control Preparation:

    • Prepare the vehicle control by mixing the same volumes of DMSO, PEG300, Tween® 80, and saline/PBS without the this compound.

  • Administration:

    • Administer the drug formulation and the vehicle control to the respective animal groups immediately after preparation.

Mandatory Visualization

Experimental_Workflow_for_Vehicle_Control cluster_preparation Formulation Preparation cluster_groups Experimental Groups cluster_analysis Data Analysis Drug_Prep Prepare ZK756326 in Vehicle Treatment_Group Treatment Group Drug_Prep->Treatment_Group Administer Vehicle_Prep Prepare Vehicle (without ZK756326) Control_Group Vehicle Control Group Vehicle_Prep->Control_Group Administer Data_Collection Collect Endpoint Data Treatment_Group->Data_Collection Control_Group->Data_Collection Comparison Compare Treatment vs. Vehicle Control Data_Collection->Comparison Conclusion Draw Conclusions on Drug-Specific Effects Comparison->Conclusion

Caption: Experimental workflow for controlling vehicle effects.

Hypothetical_Signaling_Pathway cluster_drug_effect Drug Action cluster_vehicle_effect Potential Vehicle Interference cluster_downstream Downstream Signaling ZK756326 ZK756326 CCR8 CCR8 Receptor ZK756326->CCR8 Activates Pathway_A Signaling Pathway A CCR8->Pathway_A Initiates Vehicle Vehicle (e.g., DMSO) Kinase_X Kinase X Vehicle->Kinase_X Inhibits Pathway_B Signaling Pathway B Kinase_X->Pathway_B Regulates Cellular_Response Cellular Response Pathway_A->Cellular_Response Leads to Pathway_B->Cellular_Response

Caption: Hypothetical signaling pathway showing potential vehicle interference.

References

ZK756326 dihydrochloride quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the quality control and purity assessment of ZK756326 dihydrochloride for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective non-peptide agonist for the CC chemokine receptor 8 (CCR8). It is primarily used in research to study the physiological roles of CCR8, for instance, in HIV infection and general CCR8 biology, without the limitations associated with using protein agonists like its natural ligand, CCL1.

Q2: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored as a lyophilized powder at -20°C, where it is stable for up to 36 months. Once reconstituted in a solvent, the solution should be stored at -20°C and used within three months to maintain its potency. It is advisable to aliquot the solution to avoid multiple freeze-thaw cycles.

Q3: What are the typical purity specifications for this compound?

Commercially available this compound typically has a purity of greater than 98%, with some suppliers offering purities as high as 99.87%.

Q4: In which solvents is this compound soluble?

This compound is soluble in water and DMSO.

Quality Control and Purity Assessment

A comprehensive quality control process is essential to ensure the identity, purity, and stability of this compound for reliable experimental results. The following sections provide detailed experimental protocols and troubleshooting guides.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary method for assessing the purity of this compound and detecting any related impurities.

A reversed-phase HPLC (RP-HPLC) method is recommended for the routine purity analysis of this compound.

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 20% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Sample Preparation Dissolve 1 mg of this compound in 1 mL of 50:50 Water:Acetonitrile
Issue Potential Cause Recommended Solution
No peak or very small peak - Sample not dissolved properly.- Incorrect injection volume.- Detector lamp issue.- Ensure complete dissolution of the sample; sonicate if necessary.- Verify the injection volume and autosampler settings.- Check the detector lamp status and replace if needed.
Broad peaks - Column degradation.- High sample concentration.- Inappropriate mobile phase pH.- Use a new or validated column.- Dilute the sample.- Ensure the mobile phase pH is correctly prepared.
Split peaks - Column contamination or void.- Sample solvent incompatible with mobile phase.- Wash the column or replace it.- Prepare the sample in the initial mobile phase composition.
Ghost peaks - Contamination in the mobile phase or injector.- Use fresh, high-purity solvents.- Clean the injector and sample loop.
Retention time shifting - Fluctuation in mobile phase composition.- Inconsistent column temperature.- Column aging.- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a stable temperature.- Equilibrate the column for a sufficient time before injection.
Identity Confirmation

For unambiguous identification of this compound, a combination of Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.

  • Method: Electrospray Ionization (ESI) in positive mode is suitable for this compound.

  • Expected Molecular Ion: The expected [M+H]⁺ for the free base (C₂₁H₂₈N₂O₃) is approximately 373.22 m/z. The dihydrochloride salt will dissociate in the ESI source.

  • ¹H NMR: The proton NMR spectrum will provide characteristic signals for the aromatic and aliphatic protons in the molecule. The integration of these signals should correspond to the number of protons in the structure.

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom in the molecule, confirming the carbon skeleton.

Experimental and Logical Workflows

The following diagrams illustrate the quality control workflow and a troubleshooting decision tree for purity assessment.

QC_Workflow cluster_0 Quality Control Workflow for this compound start Receive this compound Lot visual_inspection Visual Inspection (Appearance, Color) start->visual_inspection solubility_test Solubility Test (Water, DMSO) visual_inspection->solubility_test hplc_purity HPLC Purity Assessment (>98%) solubility_test->hplc_purity identity_confirmation Identity Confirmation (MS and NMR) hplc_purity->identity_confirmation Purity OK fail_qc Fail QC (Quarantine and Investigate) hplc_purity->fail_qc Purity <98% pass_qc Pass QC identity_confirmation->pass_qc Identity Confirmed identity_confirmation->fail_qc Identity Mismatch

Caption: Quality Control Workflow for this compound.

Troubleshooting_Tree cluster_1 Troubleshooting Tree for HPLC Purity Issues start Low Purity Detected by HPLC check_method Verify HPLC Method Parameters (Column, Mobile Phase, etc.) start->check_method rerun_sample Rerun Sample with Freshly Prepared Solutions check_method->rerun_sample new_purity Purity Still Low? rerun_sample->new_purity investigate_impurities Investigate Impurity Profile (MS, NMR of Impurity Peaks) new_purity->investigate_impurities Yes end_ok Purity Meets Specification new_purity->end_ok No degradation Potential Degradation? investigate_impurities->degradation synthesis_impurity Likely Synthesis-Related Impurity degradation->synthesis_impurity No review_storage Review Storage and Handling Conditions degradation->review_storage Yes contact_supplier Contact Supplier with Data synthesis_impurity->contact_supplier review_storage->contact_supplier end_fail Impurity Identified, Quarantine Lot contact_supplier->end_fail

Validation & Comparative

A Comparative Guide to ZK756326 Dihydrochloride and CCL1 in CCR8 Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the synthetic nonpeptide agonist ZK756326 dihydrochloride and the endogenous chemokine CCL1 in their activation of the C-C chemokine receptor 8 (CCR8). CCR8, a G protein-coupled receptor, is a key player in immune responses and a promising therapeutic target in immuno-oncology and inflammatory diseases. Understanding the nuances of how different agonists engage and activate this receptor is critical for the development of novel therapeutics.

Executive Summary

Both this compound and CCL1 are potent agonists of CCR8, capable of inducing downstream signaling pathways, including intracellular calcium mobilization and cell migration. However, they exhibit distinct pharmacological profiles. ZK756326 acts as a full agonist for calcium mobilization and can inhibit the binding of the natural ligand, CCL1. The available data suggests differences in their potency and potentially in the signaling pathways they preferentially activate, highlighting the concept of biased agonism at the CCR8 receptor.

Quantitative Comparison of CCR8 Agonist Activity

The following tables summarize the key quantitative data comparing the activity of this compound and CCL1 on CCR8.

LigandParameterValueCell LineReference
This compound IC50 (inhibition of 125I-CCL1 binding)1.8 µMCCR8-expressing cells[1]
CCL1 Kd (binding affinity)0.68 nMCOS-7 cells[2]

Table 1: Binding Affinities for CCR8. This table compares the binding characteristics of this compound and CCL1 to the CCR8 receptor.

LigandAssayParameterValueCell LineReference
This compound Calcium MobilizationFull Agonist-U87 MG cells expressing CCR8[1]
CCL1 Calcium MobilizationAgonist-Jurkat cells expressing CCR8[3]
This compound β-Arrestin 1 RecruitmentHigher Efficacy vs. CCL1-CHO-K1 cells[4]
CCL1 β-Arrestin 1/2 RecruitmentAgonist-CHO-K1 cells[4]
This compound Cell MigrationNo Gβγ signaling contribution-U87 MG cells expressing CCR8[4]
CCL1 Cell MigrationGβγ signaling dependent-U87 MG cells expressing CCR8[4]

Table 2: Functional Potencies in CCR8-Mediated Assays. This table presents a comparison of the functional effects of this compound and CCL1 in various cellular assays.

Mechanism of Action and Signaling Pathways

Upon binding to CCR8, both ZK756326 and CCL1 induce a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The primary pathway involves the coupling to Gαi proteins, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Activation of Gαi also leads to the dissociation of the Gβγ subunit, which can activate other downstream effectors.

A key event in CCR8 signaling is the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm, resulting in a transient increase in intracellular calcium concentration. This calcium flux is a critical second messenger that mediates various cellular responses, including chemotaxis.

Furthermore, agonist-bound CCR8 can recruit β-arrestins. This interaction not only desensitizes the receptor to further stimulation but can also initiate G protein-independent signaling pathways, such as the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2. Studies have shown that while both ZK756326 and CCL1 can induce β-arrestin recruitment, the small molecule agonist may do so with higher efficacy.

Interestingly, the signaling pathways activated by ZK756326 and CCL1 may differ in their reliance on specific signaling components. For instance, CCL1-induced cell migration is dependent on Gβγ signaling, whereas migration induced by ZK756326 does not appear to rely on this pathway, suggesting biased agonism.[4]

CCR8_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CCR8 CCR8 G_protein Gαiβγ CCR8->G_protein Activates beta_arrestin β-Arrestin CCR8->beta_arrestin Recruits ZK756326 ZK756326 ZK756326->CCR8 Binds CCL1 CCL1 CCL1->CCR8 Binds G_alpha Gαi-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits PLC PLC G_beta_gamma->PLC Activates Chemotaxis Chemotaxis G_beta_gamma->Chemotaxis CCL1-dependent cAMP cAMP AC->cAMP Produces PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca2_release Ca²⁺ Release IP3->Ca2_release Triggers Ca2_release->Chemotaxis Leads to ERK ERK Activation beta_arrestin->ERK Activates

CCR8 Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to compare ZK756326 and CCL1.

Radioligand Binding Assay

This assay is used to determine the binding affinity of ligands to the CCR8 receptor.

Binding_Assay_Workflow start Start prepare_cells Prepare membranes from CCR8-expressing cells start->prepare_cells incubate Incubate membranes with radiolabeled CCL1 (e.g., ¹²⁵I-CCL1) and varying concentrations of ZK756326 or unlabeled CCL1 prepare_cells->incubate separate Separate bound from free radioligand (e.g., filtration) incubate->separate measure Measure radioactivity of bound ligand separate->measure analyze Analyze data to determine IC₅₀/Ki measure->analyze end End analyze->end

Radioligand Binding Assay Workflow

Protocol:

  • Cell Culture and Membrane Preparation: CCR8-expressing cells (e.g., transiently transfected COS-7 cells) are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.

  • Binding Reaction: The cell membranes are incubated in a binding buffer containing a constant concentration of radiolabeled CCL1 (e.g., ¹²⁵I-CCL1) and a range of concentrations of the unlabeled competitor ligand (ZK756326 or unlabeled CCL1).

  • Separation: The reaction is terminated, and the membrane-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.[2]

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Calcium_Mobilization_Workflow start Start load_cells Load CCR8-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) start->load_cells establish_baseline Establish a stable baseline fluorescence reading load_cells->establish_baseline add_agonist Add varying concentrations of ZK756326 or CCL1 establish_baseline->add_agonist measure_fluorescence Monitor changes in fluorescence intensity over time using a plate reader add_agonist->measure_fluorescence analyze Analyze data to determine EC₅₀ measure_fluorescence->analyze end End analyze->end

Calcium Mobilization Assay Workflow

Protocol:

  • Cell Preparation: CCR8-expressing cells (e.g., U87 MG cells) are seeded into a 96-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Measurement: The plate is placed in a fluorescence plate reader. A baseline fluorescence reading is established before the addition of the agonist.

  • Agonist Addition: Different concentrations of ZK756326 or CCL1 are added to the wells.

  • Data Acquisition: The fluorescence intensity is monitored in real-time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: The peak fluorescence response is measured for each agonist concentration, and dose-response curves are generated to calculate the EC50 (the concentration of agonist that produces 50% of the maximal response).[1][3]

Chemotaxis Assay

This assay assesses the ability of a ligand to induce directed cell migration.

Chemotaxis_Assay_Workflow start Start setup_transwell Set up a Transwell chamber with a porous membrane separating the upper and lower compartments start->setup_transwell add_agonist_to_lower Add varying concentrations of ZK756326 or CCL1 to the lower chamber setup_transwell->add_agonist_to_lower add_cells_to_upper Add CCR8-expressing cells to the upper chamber setup_transwell->add_cells_to_upper incubate Incubate the plate to allow cell migration towards the chemoattractant gradient add_agonist_to_lower->incubate add_cells_to_upper->incubate quantify_migration Quantify the number of cells that have migrated to the lower chamber incubate->quantify_migration analyze Analyze data to determine the chemotactic index quantify_migration->analyze end End analyze->end

References

A Comparative Analysis of ZK756326 Dihydrochloride and CCL1 Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the signaling pathways activated by the synthetic nonpeptide CCR8 agonist, ZK756326 dihydrochloride, and its natural counterpart, the chemokine CCL1. This document is intended for researchers, scientists, and drug development professionals interested in the modulation of the C-C chemokine receptor 8 (CCR8), a key player in immune regulation and inflammatory diseases.

Introduction

Both this compound and CCL1 are agonists for the G protein-coupled receptor CCR8. Their activation of this receptor initiates a cascade of intracellular events that are crucial for immune cell trafficking and function. While both molecules converge on the same receptor, their distinct origins—one synthetic and the other a natural chemokine—necessitate a thorough comparison of their signaling properties. This guide outlines their primary signaling pathways, presents quantitative data on their potency, details relevant experimental protocols, and provides visual representations of the signaling cascades.

Signaling Pathways

This compound and CCL1 primarily signal through the canonical G protein-coupled receptor pathway upon binding to CCR8. However, CCL1 has also been shown to activate a non-canonical pathway in specific cell types.

Canonical CCR8 Signaling Pathway (Activated by ZK756326 and CCL1)

Upon binding of either ZK756326 or CCL1, CCR8 undergoes a conformational change, leading to the activation of heterotrimeric G proteins, typically of the Gi/o family. This activation initiates two main downstream cascades:

  • Phospholipase C (PLC) Pathway and Calcium Mobilization: The activated G protein stimulates PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This increase in cytosolic calcium is a key second messenger that activates various downstream effectors.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of CCR8 also leads to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK) 1 and 2 (ERK1/2), key components of the MAPK signaling cascade.[1] This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival.[1]

Canonical CCR8 Signaling Canonical CCR8 Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ZK756326 ZK756326 CCR8 CCR8 ZK756326->CCR8 Binds to CCL1 CCL1 CCL1->CCR8 Binds to G_protein Gi/o CCR8->G_protein Activates PLC Phospholipase C G_protein->PLC Activates ERK_Activation ERK1/2 Phosphorylation G_protein->ERK_Activation Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_ER Ca2+ (ER) IP3->Ca_ER Releases Ca_Cytosol Ca2+ (Cytosol) Ca_ER->Ca_Cytosol Cellular_Response_Ca Cellular Response (e.g., Chemotaxis) Ca_Cytosol->Cellular_Response_Ca Cellular_Response_ERK Cellular Response (e.g., Gene Expression, Survival) ERK_Activation->Cellular_Response_ERK

Canonical CCR8 signaling cascade initiated by ZK756326 and CCL1.

Non-Canonical AMFR-SPRY1 Signaling Pathway (Activated by CCL1)

In lung fibroblasts, CCL1 has been shown to signal through a novel, CCR8-independent pathway involving the Autocrine Motility Factor Receptor (AMFR). This pathway plays a role in the differentiation of fibroblasts into myofibroblasts, a key process in pulmonary fibrosis. The key steps are:

  • CCL1 Binding to AMFR: CCL1 binds to AMFR, which functions as an E3 ubiquitin ligase.

  • SPRY1 Ubiquitination: This binding event triggers the K27-linked ubiquitination of Sprouty Homolog 1 (SPRY1), an inhibitor of the Ras/MAPK pathway.

  • Activation of Ras-ERK-p70S6K Pathway: The ubiquitination of SPRY1 leads to the activation of the Ras-ERK-p70S6K signaling cascade, promoting the synthesis of profibrotic proteins.

Non-Canonical CCL1 Signaling Non-Canonical CCL1 Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCL1 CCL1 AMFR AMFR (E3 Ligase) CCL1->AMFR Binds to SPRY1 SPRY1 AMFR->SPRY1 Targets Ubiquitination K27-linked Ubiquitination SPRY1->Ubiquitination Undergoes Ras Ras Ubiquitination->Ras Activates ERK ERK Ras->ERK p70S6K p70S6K ERK->p70S6K Profibrotic_Proteins Profibrotic Protein Synthesis p70S6K->Profibrotic_Proteins

Non-canonical AMFR-SPRY1 signaling pathway activated by CCL1.

Quantitative Data Comparison

The following table summarizes the available quantitative data for this compound and CCL1, providing a direct comparison of their potency and activity at the CCR8 receptor.

ParameterThis compoundCCL1Cell Type/SystemReference
Binding Affinity (IC50) 1.8 µM (inhibits CCL1 binding)-CCR8-expressing cells[2][3][4]
G Protein Activation (EC50) Not Available46 nMCCR8-expressing CHO cells[5]
cAMP Inhibition (EC50) Not Available26 nMCCR8-expressing CHO cells[6]
Calcium Mobilization Dose-dependently elicits increaseInduces Ca2+ influxCCR8-expressing cells[2][3][4][7]
ERK1/2 Phosphorylation Induces phosphorylationInduces phosphorylationJurkat cells stably expressing CCR8 / BW5147 lymphoma cells[1][8]
Chemotaxis No chemotactic activity for ILC2sConcentration-dependent increase in microglial chemotaxisILC2s / Microglial cells[9][10]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

Calcium Mobilization Assay

This protocol is used to measure the increase in intracellular calcium concentration following agonist stimulation of CCR8.

Workflow:

Calcium Mobilization Assay Workflow Calcium Mobilization Assay Workflow Cell_Culture 1. Culture CCR8-expressing cells Dye_Loading 2. Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) Cell_Culture->Dye_Loading Agonist_Addition 3. Add ZK756326 or CCL1 at various concentrations Dye_Loading->Agonist_Addition Fluorescence_Measurement 4. Measure changes in fluorescence over time using a plate reader Agonist_Addition->Fluorescence_Measurement Data_Analysis 5. Analyze data to determine EC50 values Fluorescence_Measurement->Data_Analysis

Workflow for a typical calcium mobilization assay.

Detailed Steps:

  • Cell Preparation: Plate CCR8-expressing cells (e.g., CHO-CCR8, Jurkat-CCR8) in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with a suitable buffer (e.g., HBSS) and then incubate with a calcium-sensitive dye like Fura-2 AM according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.

  • Agonist Preparation: Prepare serial dilutions of this compound and CCL1 in the assay buffer.

  • Signal Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Then, add the agonist dilutions to the wells and immediately begin recording the fluorescence intensity over time (kinetic read).

  • Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Western Blot for ERK Phosphorylation

This protocol is used to detect the phosphorylation of ERK1/2 as a measure of MAPK pathway activation.

Workflow:

Western Blot Workflow Western Blot for ERK Phosphorylation Workflow Cell_Stimulation 1. Treat CCR8-expressing cells with ZK756326 or CCL1 for a defined time Lysis 2. Lyse the cells to extract proteins Cell_Stimulation->Lysis Quantification 3. Determine protein concentration (e.g., BCA assay) Lysis->Quantification SDS_PAGE 4. Separate proteins by size using SDS-PAGE Quantification->SDS_PAGE Transfer 5. Transfer proteins to a membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking 6. Block non-specific binding sites Transfer->Blocking Primary_Antibody 7. Incubate with primary antibodies against phospho-ERK and total ERK Blocking->Primary_Antibody Secondary_Antibody 8. Incubate with HRP-conjugated secondary antibodies Primary_Antibody->Secondary_Antibody Detection 9. Detect signal using chemiluminescence Secondary_Antibody->Detection Analysis 10. Quantify band intensities to determine the ratio of phospho-ERK to total ERK Detection->Analysis

Workflow for Western blot analysis of ERK phosphorylation.

Detailed Steps:

  • Cell Treatment and Lysis: Treat CCR8-expressing cells with different concentrations of ZK756326 or CCL1 for a specific time (e.g., 5-15 minutes). After treatment, lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Electrophoresis and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-ERK antibodies and re-probed with an antibody that detects total ERK1/2.

  • Densitometry: Quantify the intensity of the p-ERK and total ERK bands. The ratio of p-ERK to total ERK indicates the level of ERK activation.

Chemotaxis Assay

This assay measures the directed migration of cells in response to a chemical gradient of an agonist.

Workflow:

Chemotaxis Assay Workflow Chemotaxis Assay Workflow Chamber_Setup 1. Set up a Boyden chamber or similar migration device with a porous membrane Agonist_Loading 2. Add ZK756326 or CCL1 to the lower chamber to create a chemoattractant gradient Chamber_Setup->Agonist_Loading Cell_Seeding 3. Seed CCR8-expressing cells in the upper chamber Agonist_Loading->Cell_Seeding Incubation 4. Incubate for a period to allow cell migration Cell_Seeding->Incubation Cell_Quantification 5. Quantify the number of cells that have migrated to the lower chamber Incubation->Cell_Quantification Data_Analysis 6. Analyze data to determine the chemotactic index or EC50 Cell_Quantification->Data_Analysis

Workflow for a cell chemotaxis assay.

Detailed Steps:

  • Chamber Preparation: Use a multi-well chemotaxis chamber (e.g., a Boyden chamber) with a porous membrane (pore size appropriate for the cell type) separating the upper and lower wells.

  • Gradient Establishment: Add various concentrations of ZK756326 or CCL1 to the lower wells. The upper wells will contain the cell suspension in a medium without the chemoattractant.

  • Cell Migration: Place the upper chamber onto the lower plate, allowing a chemical gradient to form across the membrane. Incubate the plate for a duration that allows for cell migration (this time will vary depending on the cell type).

  • Quantification of Migrated Cells: After incubation, remove the non-migrated cells from the top of the membrane. Stain the migrated cells on the bottom of the membrane with a suitable dye (e.g., crystal violet) and count them under a microscope. Alternatively, fluorescently labeled cells can be used, and the fluorescence in the bottom well can be measured with a plate reader.

  • Data Analysis: The number of migrated cells is plotted against the agonist concentration. The chemotactic index (fold increase in migration over baseline) can be calculated. For a full dose-response curve, the EC50 for chemotaxis can be determined.

Conclusion

This compound and CCL1 both effectively activate CCR8, leading to downstream signaling through canonical G protein-coupled pathways. The available data suggests that CCL1 is a potent activator of G protein signaling and a chemoattractant for certain immune cells. ZK756326 is a well-characterized synthetic agonist that inhibits CCL1 binding and elicits calcium mobilization. A key difference lies in the ability of CCL1 to also engage in non-canonical signaling through the AMFR receptor in specific contexts, a pathway not reported for ZK756326. Further quantitative studies are required to fully elucidate the comparative potency of ZK756326 and CCL1 in all aspects of CCR8-mediated signaling and function, particularly regarding ERK activation and chemotaxis in various cell types. This guide provides a foundational framework for researchers to design and interpret experiments aimed at further characterizing these important CCR8 agonists.

References

Comparative Efficacy of ZK756326 Dihydrochloride and Other CCR8 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of the nonpeptide C-C chemokine receptor 8 (CCR8) agonist, ZK756326 dihydrochloride, with other notable CCR8 agonists, including the synthetic agonist LMD-009 and the endogenous ligand CCL1. The data presented is compiled from various publicly available studies to facilitate an objective evaluation of their performance in key functional assays.

Introduction to CCR8 Agonism

C-C chemokine receptor 8 (CCR8) is a G protein-coupled receptor (GPCR) predominantly expressed on regulatory T cells (Tregs) within the tumor microenvironment, as well as on Th2 cells and monocytes.[1][2] Its activation by the endogenous chemokine CCL1 plays a crucial role in immune regulation, making it a significant target for immunotherapy and the treatment of inflammatory diseases.[1][3] The development of potent and selective small molecule agonists, such as this compound and LMD-009, offers valuable tools for studying CCR8 signaling and therapeutic potential.

In Vitro Efficacy Comparison

The following table summarizes the quantitative data on the potency and efficacy of this compound, LMD-009, and CCL1 in various in vitro functional assays. These assays are critical for characterizing the pharmacological activity of CCR8 agonists.

AgonistAssay TypeCell LineParameterValue (nM)Efficacy
ZK756326 Calcium MobilizationU87 MG-CCR8EC50-Full Agonist
Ligand Binding-IC501800-
LMD-009 Inositol Phosphate AccumulationCOS-7-CCR8EC5011Full Agonist
Calcium MobilizationCHO-CCR8EC5087Full Agonist
Ligand BindingL1.2-CCR8Ki66-
CCL1 (I-309) Inositol Phosphate AccumulationCOS-7-CCR8EC508.7Endogenous Full Agonist
G Protein ActivationFlpIn CHO-CCR8EC5046Endogenous Full Agonist
cAMP InhibitionFlpIn CHO-CCR8EC5026Endogenous Full Agonist
β-arrestin2 RecruitmentFlpIn CHO-CCR8EC5021Endogenous Full Agonist

Note: Data is compiled from multiple sources and direct comparison should be made with caution, as experimental conditions may vary between studies.

CCR8 Signaling Pathway

CCR8, upon agonist binding, couples to inhibitory G proteins (Gαi), initiating a downstream signaling cascade.[4] This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] Concurrently, the Gβγ subunits can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, resulting in a measurable increase in intracellular calcium concentration. Furthermore, CCR8 signaling has been shown to involve the activation of the STAT3 pathway, which is crucial for the immunosuppressive functions of regulatory T cells.[2]

CCR8_Signaling_Pathway cluster_membrane Cell Membrane CCR8 CCR8 G_protein Gαiβγ CCR8->G_protein Activates STAT3 STAT3 Activation CCR8->STAT3 Leads to AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C (PLC) G_protein->PLC Activates (Gβγ) Agonist Agonist (CCL1, ZK756326, LMD-009) Agonist->CCR8 Binds cAMP ↓ cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers

CCR8 Gαi-Coupled Signaling Pathway

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

  • Cell Preparation:

    • Culture cells expressing CCR8 (e.g., U87 MG, CHO) in appropriate media.

    • Plate the cells onto black-walled, clear-bottom 96-well or 384-well plates and culture overnight.

  • Dye Loading:

    • Remove culture medium and load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 3) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES and probenecid).

    • Incubate for 60 minutes at 37°C, protected from light.

  • Agonist Stimulation and Detection:

    • Prepare serial dilutions of the CCR8 agonists (ZK756326, LMD-009, CCL1).

    • Using a fluorescence imaging plate reader (FLIPR) or a similar instrument, measure the baseline fluorescence.

    • Add the agonist solutions to the wells and immediately begin kinetic reading of fluorescence intensity (Excitation: ~488 nm, Emission: ~525 nm).

  • Data Analysis:

    • The change in fluorescence intensity reflects the increase in intracellular calcium.

    • Plot the dose-response curve and calculate the EC50 value, which represents the concentration of the agonist that elicits a half-maximal response.

Inositol Phosphate Accumulation Assay

This assay quantifies the accumulation of inositol monophosphate (IP1), a stable metabolite in the inositol phosphate signaling cascade, as a measure of Gq-coupled (or promiscuous G protein-coupled) receptor activation.

  • Cell Culture:

    • Seed CCR8-expressing cells (e.g., transiently transfected COS-7 cells) into 96-well plates.[1]

  • Cell Stimulation:

    • Wash the cells with a stimulation buffer.

    • Add the stimulation buffer containing LiCl (to prevent IP1 degradation) and the test agonists at various concentrations.

    • Incubate for a specified period (e.g., 90 minutes) at 37°C.

  • Lysis and Detection:

    • Lyse the cells and perform a competitive immunoassay, often using Homogeneous Time-Resolved Fluorescence (HTRF®) technology.

    • In this assay, endogenous IP1 produced by the cells competes with a labeled IP1 tracer for binding to a specific antibody.

  • Data Analysis:

    • The HTRF® signal is inversely proportional to the concentration of IP1 in the sample.

    • Generate a standard curve and determine the IP1 concentration for each agonist concentration to calculate the EC50 value.

Chemotaxis Assay

This assay assesses the ability of an agonist to induce directed migration of cells.

  • Cell Preparation:

    • Use cells expressing CCR8, such as the lymphocyte cell line L1.2 or primary T cells.[1]

    • Resuspend the cells in an appropriate migration buffer.

  • Assay Setup:

    • Use a Transwell chamber system with a polycarbonate filter (e.g., 5-μm pore size).

    • Add the test agonists at various concentrations to the lower chamber.

    • Add the cell suspension to the upper chamber (the insert).

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (e.g., 40 minutes to 3 hours).

  • Quantification of Migrated Cells:

    • Collect the cells that have migrated to the lower chamber.

    • Count the migrated cells using a flow cytometer or a cell counter.

  • Data Analysis:

    • Plot the number of migrated cells against the agonist concentration to determine the chemotactic response and the optimal concentration for migration.

Experimental_Workflow cluster_prep Preparation cluster_assays Functional Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (CCR8-expressing) Ca_Assay Calcium Mobilization (Dye Loading -> FLIPR) Cell_Culture->Ca_Assay IP1_Assay Inositol Phosphate (Stimulation -> HTRF) Cell_Culture->IP1_Assay Chemo_Assay Chemotaxis (Transwell Migration -> Cell Counting) Cell_Culture->Chemo_Assay Agonist_Prep Agonist Dilution Series (ZK756326, LMD-009, CCL1) Agonist_Prep->Ca_Assay Agonist_Prep->IP1_Assay Agonist_Prep->Chemo_Assay Dose_Response Dose-Response Curves Ca_Assay->Dose_Response IP1_Assay->Dose_Response Chemo_Assay->Dose_Response EC50_Calc EC50 / IC50 Calculation Dose_Response->EC50_Calc Efficacy_Comp Efficacy Comparison EC50_Calc->Efficacy_Comp

References

Unveiling the Selectivity of ZK756326 Dihydrochloride: A Comparative Analysis of Chemokine Receptor Cross-reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the selectivity of a compound is paramount. This guide provides an objective comparison of ZK756326 dihydrochloride's binding affinity and functional activity across various chemokine and other G-protein coupled receptors (GPCRs), supported by experimental data and detailed protocols.

This compound has been identified as a nonpeptide agonist for the C-C chemokine receptor 8 (CCR8), a key player in immune responses.[1][2][3] This guide delves into its cross-reactivity profile, offering a clear perspective on its potential for both targeted research and off-target considerations.

Comparative Binding Affinity of this compound

To assess the selectivity of ZK756326, its binding affinity was evaluated against a panel of GPCRs. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from radioligand binding competition assays.[1]

Receptor TargetIC50 (μM)Fold Selectivity vs. CCR8
CCR8 1.8 -
5-HT2B4.4~0.4
5-HT1A5.4~0.3
5-HT65.9~0.3
5-HT5A16~0.1
α2A Adrenergic<20<0.09
5-HT2C34.8~0.05
Other 26 GPCRs>50<0.036

Data sourced from binding competition assays where ZK756326 was tested at a concentration of 50 μM for its ability to inhibit the binding of radiolabeled ligands to a panel of 26 other GPCRs, all of which showed IC50 values greater than 50 μM.[1]

The data reveals that while this compound is a potent CCR8 agonist, it exhibits notable cross-reactivity with several serotonin receptors and the α2A adrenergic receptor.[1][4] This highlights the importance of considering these off-target effects in experimental design and data interpretation.

Experimental Methodologies

The following protocols were employed to determine the cross-reactivity profile of this compound.

Radioligand Binding Competition Assays

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining its binding affinity.

  • Cell Preparation: Membranes from cells stably expressing the target receptor of interest were prepared.

  • Assay Buffer: A suitable binding buffer was prepared to maintain the integrity of the receptors and ligands.

  • Incubation: A constant concentration of a high-affinity radiolabeled ligand for the specific receptor was incubated with the cell membranes in the presence of varying concentrations of this compound.

  • Separation: The bound and free radioligand were separated by rapid filtration through a glass fiber filter.

  • Detection: The amount of radioactivity trapped on the filter, representing the bound radioligand, was quantified using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) was calculated using non-linear regression analysis.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to elicit a cellular response, such as an increase in intracellular calcium, upon binding to a G-protein coupled receptor.

  • Cell Loading: Cells expressing the receptor of interest were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Varying concentrations of this compound were added to the cells.

  • Signal Detection: Changes in intracellular free calcium concentration were measured in real-time using a Fluorometric Imaging Plate Reader (FLIPR).[1]

  • Cross-Desensitization: To confirm agonist activity at a specific receptor, cross-desensitization experiments were performed. This involved an initial stimulation with an agonist (e.g., ZK756326), followed by a second stimulation with a known natural ligand for the receptor (e.g., CCL1 for CCR8).[1] A diminished response to the second stimulus indicates that both compounds act on the same receptor.

Visualizing the Experimental and Signaling Context

To further clarify the methodologies and the compound's mechanism of action, the following diagrams are provided.

G cluster_workflow Experimental Workflow: Receptor Cross-Reactivity A Prepare Cells Expressing Target Receptors B Radioligand Binding Assay A->B C Functional Assay (e.g., Calcium Mobilization) A->C D Incubate with Radiolabeled Ligand & ZK756326 B->D F Add ZK756326 to Dye-Loaded Cells C->F E Measure Inhibition of Binding (IC50) D->E H Data Analysis & Selectivity Profile E->H G Measure Functional Response (EC50) F->G G->H

Figure 1. Workflow for assessing the cross-reactivity of ZK756326.

G cluster_pathway Simplified CCR8 Signaling Pathway ZK756326 ZK756326 CCR8 CCR8 ZK756326->CCR8 CCL1 CCL1 (I-309) CCL1->CCR8 G_protein Gαi Protein CCR8->G_protein Activation PLC PLC G_protein->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Cellular_Response Cellular Response (e.g., Chemotaxis) Ca_release->Cellular_Response

Figure 2. Agonist-induced CCR8 signaling cascade.

References

Validating ZK756326 Dihydrochloride Activity with a Positive Control: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemokine receptor research, rigorous validation of synthetic ligands is paramount. This guide provides a comparative analysis of ZK756326 dihydrochloride, a nonpeptide agonist of the C-C chemokine receptor 8 (CCR8), against its natural ligand, C-C motif chemokine ligand 1 (CCL1), which serves as the positive control. This document is intended for researchers, scientists, and drug development professionals seeking to validate the biological activity of this compound in vitro.

This compound has been identified as a selective agonist for CCR8, a G protein-coupled receptor (GPCR) primarily expressed on T helper type 2 (Th2) cells and regulatory T cells (Tregs).[1][2][3] Its activation is implicated in various physiological and pathological processes, including immune responses and inflammation.[4][5] To ensure the on-target activity of this compound, it is essential to compare its functional effects with those of CCL1, the endogenous agonist for CCR8.[1][6] This guide outlines the experimental protocols and presents comparative data for two key functional assays: intracellular calcium mobilization and extracellular acidification.

Comparative Activity of this compound and CCL1

The following tables summarize the quantitative data comparing the activity of this compound and the positive control, CCL1, in activating CCR8.

Table 1: Potency in CCR8-Mediated Intracellular Calcium Mobilization

CompoundEC50 (nM)Assay SystemReference
This compound1800U87 cells expressing human CCR8[7]
Human CCL1 (I-309)10 - 30 ng/mL (approx. 1.2 - 3.5 nM)Human monocytes[8]

Table 2: Qualitative Comparison of CCR8 Agonist Activity

FeatureThis compoundHuman CCL1 (I-309)
Receptor TargetCCR8CCR8
Agonist TypeNonpeptide small moleculeEndogenous chemokine
Downstream SignalingG-protein coupling, intracellular Ca2+ mobilization, extracellular acidificationG-protein coupling, intracellular Ca2+ mobilization, chemotaxis

Signaling Pathway and Experimental Workflow

The activation of CCR8 by an agonist initiates a cascade of intracellular events. The following diagrams illustrate the canonical CCR8 signaling pathway and the general workflow for validating agonist activity.

CCR8_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCR8 CCR8 G_protein Gαi/o Gβγ CCR8->G_protein Activation PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC PKC DAG->PKC Activates Downstream Downstream Signaling (e.g., MAPK) Ca_release->Downstream PKC->Downstream Agonist ZK756326 or CCL1 Agonist->CCR8

CCR8 signaling pathway upon agonist binding.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture CCR8-expressing cells Assay_Setup Plate cells and add compounds Cell_Culture->Assay_Setup Compound_Prep Prepare ZK756326 and CCL1 solutions Compound_Prep->Assay_Setup Measurement Measure response (Ca²⁺ flux or acidification) Assay_Setup->Measurement Data_Processing Process raw data Measurement->Data_Processing Comparison Compare dose-response curves and calculate EC50 Data_Processing->Comparison

General workflow for agonist activity validation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon CCR8 activation.

Materials:

  • CCR8-expressing cells (e.g., CHO-K1 or HEK293 stable cell lines)

  • This compound

  • Recombinant human CCL1

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities and automated injection

Protocol:

  • Cell Plating: Seed CCR8-expressing cells into the microplate at an appropriate density and incubate overnight to allow for attachment.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate according to the dye manufacturer's instructions to allow for dye uptake.

  • Compound Preparation: Prepare serial dilutions of this compound and CCL1 in the assay buffer.

  • Measurement: Place the microplate in the fluorescence plate reader. Record a baseline fluorescence reading.

  • Compound Addition: Using the instrument's injector, add the compound solutions to the wells.

  • Kinetic Reading: Immediately after compound addition, begin kinetic measurement of fluorescence intensity for a defined period.

  • Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium mobilization. Calculate the peak fluorescence response for each compound concentration and plot a dose-response curve to determine the EC50 value.

Extracellular Acidification Rate (ECAR) Assay

This assay measures the rate of decrease in pH in the cell culture medium, which is an indicator of cellular metabolic activity, particularly glycolysis, that can be stimulated by GPCR activation.

Materials:

  • CCR8-expressing cells

  • This compound

  • Recombinant human CCL1

  • Low-buffered, serum-free medium

  • ECAR assay kit (e.g., Seahorse XF Glycolysis Stress Test)

  • Microplate-based extracellular flux analyzer (e.g., Seahorse XF Analyzer)

Protocol:

  • Cell Plating: Seed CCR8-expressing cells into the specialized microplate for the extracellular flux analyzer and incubate overnight.

  • Assay Preparation: The day of the assay, replace the culture medium with the low-buffered assay medium and incubate in a non-CO2 incubator to allow for temperature and pH equilibration.

  • Compound Preparation: Prepare this compound and CCL1 solutions in the assay medium.

  • Instrument Setup: Calibrate the extracellular flux analyzer according to the manufacturer's instructions.

  • Baseline Measurement: Place the cell plate in the analyzer and measure the basal ECAR.

  • Compound Injection: Inject the compound solutions into the wells.

  • ECAR Measurement: The instrument will measure the ECAR in real-time following compound injection.

  • Data Analysis: Analyze the change in ECAR following the addition of the agonists. Compare the magnitude and kinetics of the ECAR response between this compound and CCL1.

By following these protocols and comparing the resulting data, researchers can effectively validate the agonistic activity of this compound at the CCR8 receptor, ensuring its suitability for further investigation.

References

A Researcher's Guide to Selecting Negative Controls for ZK756326 Dihydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of experimental data is paramount. This guide provides a comprehensive comparison of appropriate negative controls for experiments involving ZK756326 dihydrochloride, a potent and selective non-peptide agonist for the C-C chemokine receptor 8 (CCR8).

This compound has been identified as a full agonist of CCR8, a G protein-coupled receptor (GPCR) predominantly expressed on specialized immune cells, such as tumor-infiltrating regulatory T cells (Tregs).[1][2] It functions by inhibiting the binding of the natural CCR8 ligand, CCL1 (also known as I-309), and stimulating downstream signaling pathways, including intracellular calcium mobilization and chemotaxis.[1][2][3] Given its specific biological activity, the selection of appropriate negative controls is critical to ensure that observed experimental effects are directly attributable to CCR8 agonism by ZK756326 and not due to off-target effects or experimental artifacts.

This guide compares several types of negative controls, providing experimental data and detailed protocols to assist in the design of robust and reliable studies.

Comparison of Negative Controls

The ideal negative control for a small molecule agonist would be a structurally identical analog that is devoid of biological activity. However, a validated inactive analog of ZK756326 is not commercially available. Therefore, researchers must rely on a combination of other well-established negative controls. The following table outlines the most appropriate options and their specific applications.

Control Type Description Purpose Advantages Limitations
Vehicle Control The solvent used to dissolve ZK756326 (e.g., DMSO, water) is added to cells at the same final concentration used for the experimental treatment.To control for any effects of the solvent on the experimental system.Simple to implement; essential for all in vitro experiments.Does not control for off-target effects of the compound itself.
Parental Cell Line (CCR8-negative) A cell line that is genetically identical to the experimental cell line but does not express CCR8.To demonstrate that the effects of ZK756326 are dependent on the presence of the CCR8 receptor.Provides a high level of specificity for on-target effects.May not be available for all cell types; requires validation of CCR8 expression.
CCR8 Antagonist A molecule that binds to CCR8 but does not activate it, thereby blocking the action of agonists. NS-15 is a known small molecule antagonist for CCR8.To show that the effects of ZK756326 can be specifically blocked by inhibiting CCR8.Can confirm that the observed effect is mediated through CCR8 signaling.The antagonist itself could have off-target effects; requires careful dose-response characterization.

Quantitative Data Comparison

The following table summarizes key quantitative data for ZK756326, providing a baseline for expected activity in various assays. Data for negative controls would ideally show no significant activity.

Compound/Control Assay Type Cell Line Parameter Value Reference
This compound Radioligand BindingHuman CCR8-expressingIC50 (vs. CCL1)1.8 µM[1][2]
This compound Calcium MobilizationU87 MG-CCR8EC50245 nM
Vehicle Control (e.g., DMSO) Calcium MobilizationU87 MG-CCR8EC50No activityN/A
Parental Cell Line (e.g., U87 MG) Calcium MobilizationU87 MG (parental)EC50No activity[3]
NS-15 (CCR8 Antagonist) Calcium MobilizationU87 MG-CCR8Agonist ActivityNo activity[3]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental design, the following diagrams are provided.

CCR8_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ZK756326 ZK756326 CCR8 CCR8 ZK756326->CCR8 Binds and Activates G_protein Gαi/Gβγ CCR8->G_protein Activates PLC PLC G_protein->PLC Activates ERK_activation ERK Activation G_protein->ERK_activation Chemotaxis Chemotaxis G_protein->Chemotaxis IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release

Caption: Simplified CCR8 signaling pathway activated by ZK756326.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Functional Assays cluster_analysis Data Analysis start Start cell_culture Cell Culture (e.g., U87-CCR8) start->cell_culture control_prep Prepare Controls - Vehicle - Parental Cells - Antagonist cell_culture->control_prep zk_prep Prepare ZK756326 cell_culture->zk_prep calcium_assay Calcium Mobilization Assay control_prep->calcium_assay chemotaxis_assay Chemotaxis Assay control_prep->chemotaxis_assay zk_prep->calcium_assay zk_prep->chemotaxis_assay data_analysis Analyze Data (EC50, Chemotactic Index) calcium_assay->data_analysis chemotaxis_assay->data_analysis comparison Compare ZK756326 vs. Controls data_analysis->comparison conclusion Conclusion comparison->conclusion

Caption: General workflow for testing ZK756326 with negative controls.

Experimental Protocols

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following CCR8 activation.

Methodology:

  • Cell Plating: Seed CCR8-expressing cells (e.g., U87 MG-CCR8) and the parental CCR8-negative cell line in black, clear-bottom 96-well plates and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 5) for 60 minutes at 37°C, as per the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of this compound. For the vehicle control, use the same solvent at the corresponding dilutions.

  • Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence. Add ZK756326 or vehicle control to the wells and immediately measure the change in fluorescence over time.

  • Data Analysis: The change in fluorescence intensity is proportional to the intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 value.

Chemotaxis Assay

This assay quantifies the directed migration of cells in response to a chemoattractant.

Methodology:

  • Cell Preparation: Culture CCR8-expressing cells (e.g., THP-1, which endogenously express CCR8) and prepare a cell suspension in serum-free media.

  • Assay Plate Setup: Use a multi-well chemotaxis chamber (e.g., Transwell plate). Add different concentrations of ZK756326 or the vehicle control to the lower chamber.

  • Cell Addition: Add the cell suspension to the upper chamber, which is separated from the lower chamber by a porous membrane.

  • Incubation: Incubate the plate for a period sufficient to allow cell migration (typically 2-4 hours) at 37°C in a CO2 incubator.

  • Quantification: Count the number of cells that have migrated through the membrane to the lower chamber. This can be done by staining the migrated cells and measuring fluorescence or by direct cell counting.

  • Data Analysis: Calculate the chemotactic index by dividing the number of cells that migrated in response to ZK756326 by the number of cells that migrated in response to the vehicle control.

By carefully selecting and implementing these negative controls, researchers can confidently attribute the observed biological effects to the specific CCR8 agonistic activity of this compound, thereby ensuring the accuracy and reproducibility of their findings.

References

Specificity of ZK756326 Dihydrochloride for CCR8: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of ZK756326 dihydrochloride, a nonpeptide agonist of the CC chemokine receptor 8 (CCR8), with other alternative modulators.[1][2][3][4] The objective is to offer a clear perspective on its specificity, supported by experimental data and detailed protocols.

Overview of this compound

ZK756326 is a small molecule that acts as a full agonist for CCR8.[1][5] It was developed to study the physiological roles of CCR8, including its involvement in HIV infection and general receptor biology, without the limitations associated with protein agonists like its natural ligand, CCL1.[3][5] Understanding its specificity is crucial for interpreting experimental results and assessing its potential as a therapeutic agent.

Potency and Specificity of ZK756326

ZK756326 inhibits the binding of the natural CCR8 ligand, I-309 (CCL1), with an IC50 value of 1.8 μM.[1][2][3][5] Functionally, it acts as a CCR8 agonist with an EC50 of 245 nM.

While demonstrating activity at the CCR8 receptor, its specificity has been evaluated against a panel of other G-protein coupled receptors (GPCRs).

Selectivity Profile of ZK756326

Binding competition assays have shown that at a concentration of 50 μM, ZK756326 displays a greater than 28-fold specificity for CCR8 when compared to 26 other GPCRs, which all showed IC50 values greater than 50 μM.[1][2] However, it exhibits less selectivity against several serotonergic (5-HT) and adrenergic receptors.[1][2]

TargetIC50 (μM)Fold Selectivity vs. CCR8 (IC50)
CCR8 1.8 -
5-HT2B4.4~2.4x
5-HT1A5.4~3x
5-HT65.9~3.3x
5-HT5A16~8.9x
α2A Adrenergic<20<11.1x
5-HT2C34.8~19.3x
Other GPCRs (26)>50>28x
CCR3, CXCR3, CXCR4, CCR5No agonist activity-

Data sourced from MedChemExpress and Abcam product descriptions.[1]

Comparison with Alternative CCR8 Antagonists

The field of CCR8 modulation is expanding, with a focus on antagonists for applications in immuno-oncology.[6][7] Here is a comparison of ZK756326 with other notable small molecule CCR8 antagonists.

CompoundTypePotencySelectivity
ZK756326 AgonistIC50 = 1.8 µM (Binding)>28-fold vs. most GPCRs; lower vs. some 5-HT/α2A receptors.[1]
NS-15 AntagonistKi = 1.6 nM (Binding)At least 300-fold vs. other GPCRs.[8][9]
SB-649701 AntagonistpIC50 = 7.7 (Ca2+ release)At least 100-fold vs. other GPCRs.[8][9]

Key Experimental Methodologies

The characterization of ZK756326 and other CCR8 modulators relies on a set of standard in vitro assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a receptor.

Protocol:

  • Cell membranes expressing the target receptor (e.g., CCR8) are prepared.

  • A constant concentration of a radiolabeled ligand that binds to the receptor (e.g., ¹²⁵I-CCL1) is added.

  • Increasing concentrations of the unlabeled test compound (e.g., ZK756326) are added to compete with the radioligand for binding.

  • The mixture is incubated to reach equilibrium.

  • Bound and free radioligand are separated by filtration.

  • The radioactivity of the bound ligand is measured using a scintillation counter.

  • The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated.[1]

Calcium Mobilization Assay

This functional assay measures the ability of a compound to stimulate a cellular response following receptor activation.

Protocol:

  • U87 MG cells stably expressing human CCR8 are plated in 96-well plates and cultured overnight.[2]

  • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Calcium 3) for 60 minutes at 37°C.[2]

  • The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).

  • The test compound (agonist) is added to the wells.

  • The instrument measures the change in intracellular free calcium concentration by detecting the fluorescence signal immediately after the addition of the agonist.[2]

  • For antagonists, cells are pre-incubated with the compound before the addition of a known agonist like CCL1.[10]

Chemotaxis Assay

This assay assesses the ability of a compound to induce cell migration, a key function of chemokine receptors.

Protocol:

  • A multi-well plate with inserts containing a porous membrane (e.g., Transwell) is used.

  • The lower chamber of the wells is filled with medium containing the test compound (chemoattractant).

  • A suspension of cells expressing the receptor of interest (e.g., CCR8-expressing T cells) is added to the upper insert.[5]

  • The plate is incubated for a set period (e.g., 2 hours at 37°C) to allow cells to migrate through the membrane towards the chemoattractant.[5]

  • The number of cells that have migrated to the lower chamber is quantified, typically using a flow cytometer.[5]

  • A migration index is calculated as the ratio of cells that migrated in response to the compound versus the medium alone.[5]

Visualizing Pathways and Workflows

CCR8 Signaling Pathway

The binding of a ligand like CCL1 or an agonist like ZK756326 to CCR8 initiates a signaling cascade. CCR8 is a G-protein coupled receptor that primarily signals through the Gαi subunit, leading to downstream effects such as calcium mobilization and cell migration.[5][11][12]

CCR8_Signaling Ligand Ligand (CCL1 or ZK756326) CCR8 CCR8 Ligand->CCR8 G_Protein Gαiβγ CCR8->G_Protein Activation G_alpha Gαi-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma PLC PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Migration Cell Migration G_alpha->Migration Inhibition of Adenylyl Cyclase G_betagamma->PLC G_betagamma->Migration Ca_release Ca²⁺ Release (from ER) IP3->Ca_release

Caption: Simplified CCR8 signaling cascade upon agonist binding.

Experimental Workflow for Specificity Testing

A typical workflow to assess the specificity of a compound involves a primary binding assay followed by functional and selectivity assays.

Experimental_Workflow start Start: Compound Synthesis (ZK756326) binding_assay Primary Screen: CCR8 Binding Assay (Determine IC50) start->binding_assay functional_assay Functional Assay: Calcium Mobilization (Determine EC50/Agonism) binding_assay->functional_assay Hit Compound selectivity_panel Selectivity Screen: GPCR Panel Binding (e.g., other CCRs, 5-HT) functional_assay->selectivity_panel chemotaxis Confirmatory Functional Assay: Cell Migration functional_assay->chemotaxis data_analysis Data Analysis: Calculate Fold Selectivity selectivity_panel->data_analysis chemotaxis->data_analysis conclusion Conclusion: Define Specificity Profile data_analysis->conclusion

Caption: Workflow for determining compound specificity.

Conclusion

This compound is a potent agonist of the CCR8 receptor. While it shows good selectivity against a broad range of other chemokine receptors and GPCRs, researchers should be aware of its potential for off-target effects on certain serotonergic and adrenergic receptors, particularly at higher concentrations. In comparison to highly selective and potent antagonists like NS-15, ZK756326's utility is primarily as a research tool to probe CCR8 function, with its cross-reactivity necessitating careful experimental design and data interpretation.

References

A Comparative Guide to Small Molecule CCR8 Antagonists and the Distinct Role of ZK756326 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of prominent small molecule antagonists targeting the C-C chemokine receptor 8 (CCR8), a key regulator of immune responses, particularly in the tumor microenvironment. A critical clarification is made regarding ZK756326 dihydrochloride, which, contrary to potential misconceptions, functions as a CCR8 agonist. This document aims to furnish researchers with the necessary data and methodologies to make informed decisions in the pursuit of novel therapeutics targeting the CCR8 pathway.

This compound: A CCR8 Agonist

It is imperative to begin by clarifying the pharmacological nature of this compound. While it demonstrates the ability to inhibit the binding of the endogenous CCR8 ligand, CCL1 (I-309), with an IC50 of 1.8 μM, extensive functional assays have characterized it as a full agonist of the CCR8 receptor.[1][2] ZK756326 dose-dependently elicits an increase in intracellular calcium and stimulates extracellular acidification in cells expressing human CCR8, consistent with receptor activation.[2] This agonistic activity is a critical distinction from the other molecules discussed in this guide, which are designed to block CCR8 signaling.

The Landscape of Small Molecule CCR8 Antagonists

The therapeutic potential of inhibiting CCR8, particularly in the context of cancer immunotherapy, has spurred the development of several small molecule antagonists. These compounds aim to counteract the immunosuppressive effects mediated by CCR8-expressing regulatory T cells (Tregs) within the tumor microenvironment. This section provides a comparative overview of key small molecule CCR8 antagonists.

Data Presentation: Quantitative Comparison of CCR8 Modulators

The following tables summarize the available quantitative data for this compound and prominent small molecule CCR8 antagonists.

Table 1: In Vitro Potency and Selectivity

CompoundTypeTargetAssayPotency (IC50 / pIC50 / Ki)Selectivity Notes
This compound AgonistHuman CCR8CCL1 Binding InhibitionIC50: 1.8 µM[1][2]>28-fold specificity for CCR8 over 26 other GPCRs at 50 µM. Less selective against some serotonergic and adrenergic receptors.[2]
IPG7236 AntagonistHuman CCR8Tango AssayIC50: 24 nM[3]High metabolic stability across species and no significant inhibition of major CYP450 enzymes. IC50 > 150 µM on primary human hepatocytes.[3]
Calcium MobilizationIC50: 24.3 nM[3]
Chemotaxis AssayIC50: 33.8 nM[3]
AZ084 Allosteric AntagonistHuman CCR8Binding AssayKi: 0.9 nM[4][5][6]Excellent selectivity.[7]
Chemotaxis (AML cells)IC50: 1.3 nM[4][5]
Chemotaxis (DC cells)IC50: 4.6 nM[4][5]
Chemotaxis (T cells)IC50: 5.7 nM[4][5]
SB-649701 AntagonistHuman CCR8Calcium Release AssaypIC50: 7.7[8][9]At least 100-fold selective against other GPCRs.[8]
Chemotaxis (HUT78 cells)pIC50: 6.3[8]
Chemotaxis (Th2 cells)pIC50: 7.0[8]
Naphthalene Sulfonamide (LMD-D derivative) Inverse Agonist / AntagonistHuman CCR8Binding Assay (Optimized derivative)Ki: 1.6 nM[8]At least 300-fold selectivity versus other GPCRs.[8]
IP3 Formation (as inverse agonist)EC50 in low nM range[8]

Table 2: Pharmacokinetic and Safety Profile

CompoundBioavailabilityClearancehERG ActivityOther Notes
IPG7236 Orally active[3]High metabolic stability[3]IC50 > 150 µM[3]First small molecule CCR8 antagonist to enter clinical trials.[10][11]
AZ084 >70% in rats[4][5]Long half-life in rats[7]Excellent hERG1 selectivityOrally active allosteric antagonist.[4]
SB-649701 Low (F=18% in mouse)[8]Moderate (Cl = 38 mL/min/kg in mouse)[8]pIC50 of 5.8[8]Lacks activity against mouse, rat, and guinea pig CCR8.[8]
Naphthalene Sulfonamide (NS-15) Poor (F=2% in rats)[8]-No significant hERG binding (Ki >10 µM for optimized lead)[8]Poor aqueous solubility.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of CCR8 modulators.

Calcium Mobilization Assay

This assay measures the intracellular calcium flux upon GPCR activation.

Principle: Gq-coupled GPCRs, upon activation, trigger the release of intracellular calcium stores. This change in calcium concentration can be detected using fluorescent calcium-sensitive dyes like Fluo-4 AM. A fluorescence imaging plate reader (FLIPR) is commonly used for high-throughput screening.

Detailed Protocol:

  • Cell Seeding: Plate cells expressing the CCR8 receptor in a 96-well or 384-well black-walled, clear-bottom microplate and culture overnight to allow for adherence.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (an anion-exchange pump inhibitor that prevents dye leakage).

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate the plate for 1 hour at 37°C in the dark.

  • Compound Addition and Measurement:

    • For antagonist testing, pre-incubate the cells with the antagonist compound before adding the agonist.

    • Place the plate in a FLIPR instrument.

    • The instrument will add the agonist (e.g., CCL1) to the wells and simultaneously measure the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity is proportional to the intracellular calcium concentration. Data are typically analyzed by measuring the peak fluorescence response. For antagonists, the inhibition of the agonist-induced response is calculated to determine the IC50 value.

Chemotaxis Assay

This assay assesses the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.

Principle: The Transwell system consists of an upper and a lower chamber separated by a porous membrane. Cells are placed in the upper chamber, and a chemoattractant (e.g., CCL1) is placed in the lower chamber. Cells migrate through the pores towards the chemoattractant. Antagonists will inhibit this migration.

Detailed Protocol:

  • Preparation:

    • Use a Transwell plate with a pore size appropriate for the cell type being studied (e.g., 5 µm for lymphocytes).

    • Add medium containing the chemoattractant (e.g., CCL1) to the lower wells.

    • Resuspend cells in serum-free medium. For antagonist testing, pre-incubate the cells with the antagonist.

  • Cell Seeding: Add the cell suspension to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate for a period sufficient to allow for cell migration (typically 2-4 hours) at 37°C in a CO2 incubator.

  • Quantification of Migration:

    • Remove the upper chamber.

    • The number of cells that have migrated to the lower chamber can be quantified by various methods, such as cell counting using a flow cytometer or a cell viability assay (e.g., CellTiter-Glo).

  • Data Analysis: The percentage of inhibition of migration by the antagonist is calculated relative to the control (agonist alone) to determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

CCR8 Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated upon CCL1 binding to CCR8.

CCR8_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CCL1 CCL1 CCR8 CCR8 CCL1->CCR8 Binding G_protein Gαi/Gβγ CCR8->G_protein Activation PLC PLC G_protein->PLC Activates ERK ERK G_protein->ERK Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Migration Cell Migration (Chemotaxis) Ca_release->Migration PKC->Migration Survival Cell Survival ERK->Survival

Caption: CCR8 signaling cascade upon CCL1 binding.

Experimental Workflow: Calcium Mobilization Assay

The following diagram outlines the key steps in a typical calcium mobilization assay.

Calcium_Mobilization_Workflow start Start seed_cells Seed CCR8-expressing cells in microplate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight load_dye Load cells with Fluo-4 AM dye incubate_overnight->load_dye incubate_dye Incubate for 1 hour at 37°C load_dye->incubate_dye add_antagonist Add CCR8 Antagonist (for inhibition assay) incubate_dye->add_antagonist place_in_flipr Place plate in FLIPR add_antagonist->place_in_flipr add_agonist Inject CCL1 Agonist place_in_flipr->add_agonist measure_fluorescence Measure fluorescence change over time add_agonist->measure_fluorescence analyze_data Analyze data and calculate IC50 measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for a CCR8 calcium mobilization assay.

Conclusion

The distinction between CCR8 agonists and antagonists is fundamental for researchers in this field. While this compound serves as a useful tool for studying CCR8 activation, the therapeutic focus for conditions like cancer is on antagonism. Small molecules like IPG7236 and AZ084 have shown significant promise with potent antagonist activity and favorable pharmacokinetic profiles. The data and protocols presented in this guide are intended to support the ongoing research and development of novel CCR8-targeted therapies. The continued investigation into the structure-activity relationships and in vivo efficacy of these antagonists will be crucial in translating their potential into clinical benefits.

References

A Comparative Guide to Targeting CCR8: The Small Molecule Agonist ZK756326 Dihydrochloride vs. Anti-CCR8 Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The C-C chemokine receptor 8 (CCR8) has emerged as a promising therapeutic target, particularly in the field of immuno-oncology, owing to its preferential expression on tumor-infiltrating regulatory T cells (Tregs). Modulating CCR8 activity presents a strategic approach to dismantle the immunosuppressive tumor microenvironment and enhance anti-tumor immunity. This guide provides a comparative analysis of two distinct modalities for targeting CCR8: the small molecule agonist ZK756326 dihydrochloride and the increasingly prevalent anti-CCR8 monoclonal antibodies.

Mechanism of Action: A Tale of Two Approaches

The fundamental difference between this compound and anti-CCR8 monoclonal antibodies lies in their mechanism of action and the subsequent biological response.

This compound: A CCR8 Agonist

This compound is a potent and selective nonpeptide agonist of the CCR8 receptor.[1][2][3][4] As an agonist, it mimics the action of the natural CCR8 ligand, CCL1, initiating downstream signaling cascades upon binding to the receptor. This activation leads to a dose-dependent increase in intracellular calcium levels.[3] The primary application of a CCR8 agonist in a research setting is to probe the physiological and pathophysiological roles of CCR8 activation.

Anti-CCR8 Monoclonal Antibodies: Depleting Immunosuppression

In contrast, the primary therapeutic strategy for anti-CCR8 monoclonal antibodies in oncology is the depletion of tumor-infiltrating Tregs.[5][6][7] These antibodies are engineered with an Fc domain that promotes antibody-dependent cell-mediated cytotoxicity (ADCC), leading to the elimination of CCR8-expressing Tregs within the tumor microenvironment.[6][8] Some anti-CCR8 antibodies may also function as antagonists, blocking the interaction between CCR8 and its ligand CCL1, thereby inhibiting Treg recruitment and function.[4][9]

Comparative Performance and Experimental Data

This compound: In Vitro Characterization

The activity of this compound has been primarily characterized in vitro. The key performance metrics are its binding affinity and its ability to induce a biological response.

ParameterValueReference
Target CC Chemokine Receptor 8 (CCR8)[1][2][3][4]
Activity Agonist[1][2][3][4]
IC₅₀ (I-309/CCL1 binding inhibition) 1.8 µM[3]
Mechanism Elicits an increase in intracellular calcium[3]
Anti-CCR8 Monoclonal Antibodies: Preclinical Efficacy in Combination Therapy

Several anti-CCR8 monoclonal antibodies have demonstrated significant anti-tumor activity in preclinical models, especially when combined with anti-PD-1/PD-L1 checkpoint inhibitors.

AntibodyModelCombinationOutcomeReference
IPG0521 Murine syngeneic cancer modelsAnti-PD-1 antibodyEnhanced anti-tumor effect[4]
RO7502175 In vitro human tumor samples-Selective ADCC against CCR8+ Tregs[8]
S-531011 Tumor-bearing human-CCR8 knock-in mouse model-Reduced tumor-infiltrating CCR8+ Tregs and potent antitumor activity[6]
ABT-863 Mouse colon carcinoma and lung carcinoma modelsAnti-PD-1 antibodySignificant tumor growth inhibition[10]

Signaling Pathways and Experimental Workflows

Visualizing the distinct mechanisms of this compound and anti-CCR8 monoclonal antibodies can aid in understanding their differential impacts on the immune system.

cluster_agonist ZK756326 (Agonist) Signaling ZK756326 ZK756326 CCR8_agonist CCR8 ZK756326->CCR8_agonist Binds to G_protein_activation G-protein Activation CCR8_agonist->G_protein_activation Calcium_mobilization Intracellular Ca2+ Increase G_protein_activation->Calcium_mobilization Cellular_response Cellular Response Calcium_mobilization->Cellular_response

Figure 1: ZK756326 signaling pathway.

cluster_antibody Anti-CCR8 mAb Mechanism of Action Anti_CCR8_mAb Anti-CCR8 mAb Treg Tumor-Infiltrating Regulatory T cell (Treg) (CCR8+) Anti_CCR8_mAb->Treg Binds to CCR8 NK_cell NK Cell Treg->NK_cell Fc receptor binding Immune_suppression Immune Suppression Treg->Immune_suppression Suppresses ADCC ADCC NK_cell->ADCC Treg_depletion Treg Depletion ADCC->Treg_depletion Anti_tumor_immunity Anti-Tumor Immunity Treg_depletion->Anti_tumor_immunity Enhances Tumor_cell Tumor Cell Effector_T_cell Effector T cell Effector_T_cell->Tumor_cell Kills Immune_suppression->Effector_T_cell Inhibits

Figure 2: Anti-CCR8 mAb workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below is a representative protocol for characterizing the in vitro activity of a CCR8 agonist like this compound, based on published methods.

In Vitro Calcium Mobilization Assay

Objective: To measure the ability of a test compound to induce intracellular calcium mobilization through the CCR8 receptor.

Cell Line: A human cell line (e.g., HEK293 or U87 MG) stably transfected with and expressing human CCR8.

Materials:

  • CCR8-expressing cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6)

  • Probenecid (to prevent dye leakage)

  • Test compound (this compound)

  • Reference agonist (e.g., recombinant human CCL1)

  • 96-well or 384-well black, clear-bottom assay plates

  • Fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR or FlexStation)

Procedure:

  • Cell Plating: Seed the CCR8-expressing cells into the assay plates at a predetermined density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.

    • Remove the cell culture medium from the plates and add the loading buffer.

    • Incubate the plates at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.

  • Compound Preparation:

    • Prepare a dilution series of the test compound (this compound) and the reference agonist (CCL1) in assay buffer at a concentration that is a multiple of the final desired concentration (e.g., 5x).

  • Assay Measurement:

    • Place the cell plate into the fluorescence plate reader and allow it to equilibrate to the reading temperature (typically room temperature or 37°C).

    • Establish a stable baseline fluorescence reading for each well.

    • Use the instrument's liquid handling capabilities to add the compound dilutions to the respective wells.

    • Immediately begin kinetic fluorescence readings for a set period (e.g., 180 seconds) to capture the calcium flux.

  • Data Analysis:

    • Determine the maximum fluorescence response for each well.

    • Subtract the baseline fluorescence from the maximum response to get the net change in fluorescence.

    • Plot the net change in fluorescence against the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of the compound that elicits a half-maximal response.

Conclusion

This compound and anti-CCR8 monoclonal antibodies represent two distinct and valuable tools for investigating and targeting the CCR8 receptor. As a small molecule agonist, ZK756326 is well-suited for in vitro and in vivo studies aimed at elucidating the functional consequences of CCR8 activation. In contrast, anti-CCR8 monoclonal antibodies, with their ability to deplete tumor-infiltrating Tregs, have emerged as a promising therapeutic strategy in oncology, particularly in combination with checkpoint inhibitors. The choice between these two modalities will depend on the specific research question or therapeutic goal. For researchers aiming to understand the fundamental biology of CCR8 signaling, an agonist like ZK756326 is indispensable. For those focused on developing novel cancer immunotherapies, the Treg-depleting capabilities of anti-CCR8 antibodies offer a compelling path forward. This guide provides a foundational comparison to aid researchers in selecting the appropriate tool for their investigation into the multifaceted role of CCR8.

References

Safety Operating Guide

Proper Disposal of ZK756326 Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of ZK756326 dihydrochloride, a nonpeptide chemokine receptor agonist for the CC chemokine receptor CCR8.

The following procedures are based on general best practices for the disposal of hazardous chemical waste and information available for similar dihydrochloride compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and a licensed chemical waste disposal service to ensure full compliance with all local, regional, and national regulations.

Key Data for this compound

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₂₁H₃₀Cl₂N₂O₃
Molecular Weight 429.38 g/mol
CAS Number 1780259-94-0
Physical State Solid

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: If handling fine powders or if there is a risk of aerosolization, use a NIOSH-approved respirator with an appropriate particulate filter.

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the disposal of this compound.

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled waste container for this compound waste. The label should include the chemical name, "Hazardous Waste," and any other information required by your institution.

  • Segregate this waste from other chemical waste streams to prevent accidental reactions. Do not mix with incompatible materials.

2. Preparing for Disposal:

  • For solid waste (e.g., unused product, contaminated consumables):

    • Carefully place the solid material into the designated hazardous waste container.

    • Avoid generating dust. If necessary, gently mist the solid with a small amount of an appropriate solvent (e.g., water, if compatible and permitted by your waste disposal service) to minimize dust.

  • For liquid waste (e.g., solutions containing this compound):

    • Collect all liquid waste in a sealed, leak-proof container that is compatible with the solvents used.

    • Do not pour any solution containing this compound down the drain.[1][2]

3. Storage Pending Disposal:

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area.

  • Keep the storage area cool and dry.

  • Ensure the container is kept away from heat, ignition sources, and incompatible materials.

4. Arranging for Professional Disposal:

  • Contact your institution's EHS department or a certified hazardous waste disposal company to arrange for the collection and proper disposal of the this compound waste.

  • Provide the waste disposal service with a complete and accurate description of the waste, including its composition and any known hazards.

  • Follow all instructions provided by the waste disposal service regarding packaging, labeling, and transportation.

Emergency Procedures

In the event of a spill or exposure, follow these immediate steps:

  • Spill:

    • Evacuate the immediate area.

    • If safe to do so, contain the spill to prevent it from spreading.

    • For a small solid spill, carefully sweep or scoop the material into a designated waste container. Avoid creating dust.

    • For a small liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

    • For large spills, contact your institution's emergency response team immediately.

  • Exposure:

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Start: ZK756326 dihydrochloride Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., unused powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid collect_solid Carefully place in labeled hazardous waste container solid_waste->collect_solid collect_liquid Collect in sealed, leak-proof hazardous waste container liquid_waste->collect_liquid storage Store in secure secondary containment collect_solid->storage no_drain Do NOT pour down the drain collect_liquid->no_drain no_drain->storage contact_ehs Contact EHS or Certified Waste Disposal Service storage->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.